molecular formula C10H7NO3 B1388177 4-Hydroxyquinoline-7-carboxylic acid CAS No. 1150618-22-6

4-Hydroxyquinoline-7-carboxylic acid

Cat. No.: B1388177
CAS No.: 1150618-22-6
M. Wt: 189.17 g/mol
InChI Key: QNDMXIULYGYMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyquinoline-7-carboxylic acid (CAS: 1150618-22-6) is an organic solid with a molecular formula of C 10 H 7 NO 3 and a molecular weight of 189.17 g/mol . This compound serves as a high-value chemical building block in medicinal chemistry and pharmaceutical research, particularly for synthesizing novel quinoline derivatives with potential biological activity. In scientific research, derivatives of this compound have demonstrated significant antimicrobial properties , showing efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . Furthermore, its scaffold is explored for anti-HIV activity , where certain synthesized analogues function as effective inhibitors of HIV integrase . Beyond infectious disease research, this compound provides a key framework for developing immunomodulators and anticancer agents . It has been identified as a precursor for selective inhibitors targeting Fibroblast Activation Protein (FAP), showing promising antitumor activity in preclinical models . The mechanism of action for quinoline-based compounds often involves the disruption of essential microbial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . A common synthetic route to access this family of compounds is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDMXIULYGYMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948573-55-5, 1150618-22-6
Record name 1,4-Dihydro-4-oxo-7-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948573-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-7-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxyquinoline-7-carboxylic Acid from 3-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, integral to a wide array of pharmacologically active compounds. This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to a key derivative, 4-hydroxyquinoline-7-carboxylic acid, commencing from the readily available starting material, 3-aminophenol. This document is structured to provide not just a procedural outline, but a deep understanding of the chemical principles and strategic considerations underpinning each synthetic transformation. The methodologies detailed herein are designed to be self-validating, with an emphasis on mechanistic clarity and practical, field-proven insights to empower researchers in their synthetic endeavors.

Strategic Overview: A Multi-Step Synthetic Approach

The synthesis of this compound from 3-aminophenol is a multi-step process that necessitates the strategic introduction of a carboxylic acid functionality and the construction of the quinoline ring system. The chosen synthetic pathway is designed for efficiency and control over regioselectivity, leveraging well-established and reliable chemical transformations. The overall strategy can be dissected into two primary phases: the synthesis of the key aniline intermediate, 3-amino-4-hydroxybenzoic acid, and the subsequent construction of the quinoline core via the Gould-Jacobs reaction.

dot

Synthesis_Overview cluster_phase1 Phase 1: Synthesis of Key Intermediate cluster_phase2 Phase 2: Gould-Jacobs Quinoline Synthesis 3-Aminophenol 3-Aminophenol 4-Hydroxy-3-nitrobenzoic_acid 4-Hydroxy-3-nitrobenzoic_acid 3-Aminophenol->4-Hydroxy-3-nitrobenzoic_acid Nitration & Carboxylation (Conceptual) 3-Amino-4-hydroxybenzoic_acid 3-Amino-4-hydroxybenzoic_acid 4-Hydroxy-3-nitrobenzoic_acid->3-Amino-4-hydroxybenzoic_acid Reduction DEEM_Adduct Diethyl 2-(((3-carboxy-4-hydroxyphenyl)amino)methylene)malonate 3-Amino-4-hydroxybenzoic_acid->DEEM_Adduct Condensation with DEEM 3-Amino-4-hydroxybenzoic_acid->DEEM_Adduct Quinoline_Ester Ethyl 4-hydroxy-7-carboxyquinoline-3-carboxylate DEEM_Adduct->Quinoline_Ester Thermal Cyclization Quinoline_Diacid 4-Hydroxyquinoline-3,7-dicarboxylic acid Quinoline_Ester->Quinoline_Diacid Saponification Final_Product This compound Quinoline_Diacid->Final_Product Decarboxylation

Caption: Overall synthetic strategy from 3-aminophenol to this compound.

Phase 1: Synthesis of the Key Intermediate: 3-Amino-4-hydroxybenzoic Acid

The initial phase of this synthesis focuses on the preparation of 3-amino-4-hydroxybenzoic acid. While conceptually derivable from 3-aminophenol, a more practical and well-documented laboratory-scale synthesis commences with 4-hydroxy-3-nitrobenzoic acid. This precursor contains the necessary hydroxyl and carboxylic acid groups in the correct orientation, requiring only the reduction of the nitro group to the corresponding amine.

Reduction of 4-Hydroxy-3-nitrobenzoic Acid

The reduction of the nitro group in the presence of other sensitive functional groups, such as a carboxylic acid and a phenol, requires a selective and high-yielding method. A well-established and reliable method involves the use of tin(II) chloride in acidic media.

Materials:

  • 4-Hydroxy-3-nitrobenzoic acid

  • Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric acid (HCl, 12 N)

  • Sodium hydroxide (NaOH) solution (2 N)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Distilled water

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-nitrobenzoic acid (1.0 eq).

  • Cool the flask in an ice bath (0 °C) and cautiously add tin(II) chloride (2.0 eq) followed by the slow addition of concentrated hydrochloric acid.

  • After the initial exothermic reaction subsides, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add distilled water.

  • Adjust the pH of the solution to approximately 1 with a 2 N sodium hydroxide solution. This may cause a precipitate to form.

  • Filter the mixture and wash the solid with distilled water.

  • Concentrate the filtrate under reduced pressure. Add methanol to the residue, which may induce further precipitation. Filter again and concentrate the filtrate.

  • The resulting crude product is then purified by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 5:1 v/v) as the eluent to afford 3-amino-4-hydroxybenzoic acid as a solid[1].

Trustworthiness of the Protocol:

This protocol is self-validating through the monitoring of the reaction by TLC and the final purification by column chromatography. The identity and purity of the product can be confirmed by ¹H NMR spectroscopy. The expected signals for 3-amino-4-hydroxybenzoic acid in DMSO-d₆ are approximately δ 11.30 (brs, 1H, COOH), 9.42 (brs, 3H, NH₃⁺), 7.79 (s, 1H), 7.60 (d, 1H), and 7.07 (d, 1H)[1].

Compound Starting Material Reagents Yield Reference
3-Amino-4-hydroxybenzoic acid4-Hydroxy-3-nitrobenzoic acidSnCl₂, HCl~98%[1]

Phase 2: Construction of the Quinoline Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM)[2][3]. This reaction proceeds in two key stages: the initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization to construct the quinoline ring.

dot

Gould_Jacobs_Mechanism cluster_condensation Condensation Step cluster_cyclization Cyclization & Subsequent Steps Aniline 3-Amino-4-hydroxybenzoic acid Intermediate Diethyl 2-(((3-carboxy-4-hydroxyphenyl)amino)methylene)malonate Aniline->Intermediate Nucleophilic attack & elimination of EtOH DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Cyclized_Ester Ethyl 4-hydroxy-7-carboxyquinoline-3-carboxylate Intermediate->Cyclized_Ester Thermal Cyclization (~250 °C) Dicarboxylic_Acid 4-Hydroxyquinoline-3,7-dicarboxylic acid Cyclized_Ester->Dicarboxylic_Acid Saponification (NaOH) Final_Product This compound Dicarboxylic_Acid->Final_Product Decarboxylation (Heat)

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of this compound.

Condensation of 3-Amino-4-hydroxybenzoic Acid with Diethyl Ethoxymethylenemalonate (DEEM)

The first step of the Gould-Jacobs reaction is the nucleophilic attack of the amino group of 3-amino-4-hydroxybenzoic acid on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the key intermediate, diethyl 2-(((3-carboxy-4-hydroxyphenyl)amino)methylene)malonate.

Materials:

  • 3-Amino-4-hydroxybenzoic acid

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Ethanol (optional, as solvent)

Procedure:

  • In a reaction vessel, combine 3-amino-4-hydroxybenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • The reaction can be performed neat or in a high-boiling solvent. For a solvent-free approach, heat the mixture at 100-130 °C for 1-2 hours.

  • Monitor the reaction by TLC to confirm the formation of the intermediate.

  • If performed neat, the ethanol byproduct can be removed under reduced pressure. The crude intermediate can often be used directly in the next step without further purification.

Causality Behind Experimental Choices:

The reaction is typically conducted at elevated temperatures to facilitate the elimination of ethanol and drive the reaction to completion. A slight excess of DEEM can be used to ensure full conversion of the aniline. The choice of a solvent-free reaction is often preferred for its simplicity and reduced waste.

Thermal Cyclization, Saponification, and Decarboxylation

The subsequent steps involve the high-temperature intramolecular cyclization of the malonate intermediate, followed by saponification of the ester group at the 3-position and subsequent decarboxylation to yield the final product.

Materials:

  • Crude diethyl 2-(((3-carboxy-4-hydroxyphenyl)amino)methylene)malonate

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Cyclization: Dissolve the crude intermediate in a high-boiling solvent such as diphenyl ether in a reaction flask fitted with a reflux condenser. Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for 30-60 minutes. The high temperature is crucial for the 6-electron electrocyclization to form the quinoline ring[3].

  • Isolation of the Intermediate Ester: After cooling, the reaction mixture can be diluted with a non-polar solvent like hexanes to precipitate the ethyl 4-hydroxy-7-carboxyquinoline-3-carboxylate. The solid can be collected by filtration.

  • Saponification: Suspend the isolated ester in an aqueous solution of sodium hydroxide (e.g., 10%) and heat to reflux for 1-2 hours to hydrolyze the ester to the corresponding carboxylic acid.

  • Acidification: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 4-hydroxyquinoline-3,7-dicarboxylic acid.

  • Decarboxylation: Collect the dicarboxylic acid by filtration, wash with water, and dry. Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases, yielding the final product, this compound.

Modern Alternative: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the Gould-Jacobs reaction, often leading to significantly reduced reaction times and improved yields[3]. The condensation and cyclization steps can sometimes be combined in a one-pot microwave-assisted procedure.

Reaction Step Key Reagents/Conditions Purpose
CondensationDEEM, 100-130 °CFormation of the enamine intermediate
CyclizationHigh temp. (~250 °C) or MicrowaveFormation of the quinoline ring system
SaponificationNaOH, refluxHydrolysis of the ester at C-3
DecarboxylationHigh temp. (200-250 °C)Removal of the carboxylic acid at C-3

Purification and Characterization

The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethanol or aqueous ethanol. The purity and identity of the compound should be confirmed by standard analytical techniques.

Expected Characterization Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, as well as signals for the hydroxyl and carboxylic acid protons.

  • ¹³C NMR: Will show the resonances for all the carbon atoms in the molecule, confirming the quinoline scaffold and the presence of the carboxylic acid group.

  • Mass Spectrometry: Will provide the molecular weight of the compound, confirming its elemental composition.

Conclusion

The synthesis of this compound from 3-aminophenol, through the key intermediate 3-amino-4-hydroxybenzoic acid, is a robust and reliable synthetic route. The Gould-Jacobs reaction provides a powerful method for the construction of the core quinoline scaffold. This guide has provided a detailed, step-by-step methodology, grounded in mechanistic understanding and practical considerations. By following these protocols and understanding the underlying chemical principles, researchers can confidently synthesize this important molecule for applications in drug discovery and development.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2019 , 24(1), 154. [Link]

  • PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2019 , 24(1), 154. [Link]

  • Google Patents. Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. EP0245690A1.
  • ResearchGate. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. [Link]

  • Google Patents. Preparation of 4-hydroxyquinoline compounds. US2558211A.
  • MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules2023 , 28(8), 3491. [Link]

  • Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Can. J. Chem.1972 , 50(19), 3017-3028. [Link]

  • ResearchGate. 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]

  • YouTube. MCQ about oxidation of Quinoline followed by decarboxylation: For exams like CSIR-NET, GATE, BS-MS. [Link]

  • ACS Publications. Copper-quinoline decarboxylation. J. Am. Chem. Soc.1970 , 92(23), 6675–6682. [Link]

  • Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid. CN105237423A.
  • Google Patents. Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. CN112500341B.
  • ResearchGate. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

  • ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]

  • ResearchGate. Diethyl 2-[(3-chlorophenylamino)(3-nitrophenyl)methyl]malonate. [Link]

Sources

Spectroscopic Data for 4-Hydroxyquinoline-7-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for 4-Hydroxyquinoline-7-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound using modern spectroscopic techniques. Given the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted data to provide a robust analytical framework.

Introduction to this compound

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of many synthetic drugs, most notably antimalarials like quinine and chloroquine. The presence of both a hydroxyl and a carboxylic acid group on the quinoline scaffold imparts unique physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is the cornerstone of its application, ensuring structural integrity and purity. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data to provide a comprehensive understanding of its molecular architecture.

The structural representation of this compound is presented below. The numbering of the quinoline ring is crucial for the assignment of spectroscopic signals.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: The Principle of Proton NMR

¹H NMR spectroscopy is a powerful analytical technique that provides information about the structure of a molecule by observing the behavior of hydrogen atoms (protons) in a magnetic field. When a molecule is placed in a strong magnetic field, the nuclei of the hydrogen atoms align with or against the field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency at which a proton resonates and the splitting pattern of its signal provide detailed information about its chemical environment, including the proximity and number of neighboring protons.

The choice of solvent is critical in NMR spectroscopy. For a compound like this compound, which contains acidic protons (from the hydroxyl and carboxylic acid groups), a deuterated solvent that can exchange with these protons, such as DMSO-d₆ or MeOD, is often used. This exchange can lead to the broadening or disappearance of the signals from the acidic protons.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-28.2 - 8.4d5.0 - 6.0
H-36.4 - 6.6d5.0 - 6.0
H-58.0 - 8.2d8.0 - 9.0
H-67.6 - 7.8dd8.0 - 9.0, 1.5 - 2.0
H-88.3 - 8.5d1.5 - 2.0
4-OH11.0 - 12.0br s-
7-COOH13.0 - 14.0br s-

Disclaimer: The data presented is based on computational predictions and may differ from experimental values.

Interpretation:

  • Aromatic Protons: The protons on the quinoline ring system appear in the aromatic region (7.0-8.5 ppm).

    • H-2 and H-3: These protons on the pyridine ring of the quinoline system are expected to appear as doublets due to coupling with each other. The downfield shift of H-2 is attributed to the deshielding effect of the adjacent nitrogen atom.

    • H-5, H-6, and H-8: These protons are on the benzene ring. H-5 is expected to be a doublet due to coupling with H-6. H-6 will appear as a doublet of doublets due to coupling with both H-5 and H-8. H-8 is predicted to be a doublet with a smaller coupling constant, consistent with meta-coupling to H-6.

  • Acidic Protons:

    • 4-OH: The hydroxyl proton is expected to be significantly downfield and appear as a broad singlet due to hydrogen bonding and exchange with the solvent.

    • 7-COOH: The carboxylic acid proton is the most deshielded proton in the molecule, appearing at a very high chemical shift as a broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: The Principle of Carbon-13 NMR

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The principles are similar to ¹H NMR, but since the natural abundance of the ¹³C isotope is low (about 1.1%), and its gyromagnetic ratio is smaller, the technique is less sensitive. ¹³C spectra are typically acquired with proton decoupling, which results in a spectrum of singlets, where each unique carbon atom gives a distinct signal. The chemical shift of each carbon signal is indicative of its electronic environment.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts for this compound are presented below.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2145 - 150
C-3110 - 115
C-4175 - 180
C-4a140 - 145
C-5125 - 130
C-6120 - 125
C-7130 - 135
C-8115 - 120
C-8a140 - 145
7-COOH165 - 170

Disclaimer: The data presented is based on computational predictions and may differ from experimental values.

Interpretation:

  • Quaternary Carbons: The quaternary carbons (C-4, C-4a, C-7, C-8a, and the carboxylic carbon) are readily identifiable. C-4, being part of a vinylogous amide system and bearing a hydroxyl group, is expected to be significantly downfield. The carboxylic acid carbon also appears at a characteristic downfield chemical shift.

  • CH Carbons: The protonated carbons of the quinoline ring (C-2, C-3, C-5, C-6, and C-8) show distinct signals. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electronic effects of the hydroxyl and carboxylic acid substituents.

Mass Spectrometry (MS)

Methodology: The Principles of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In a typical experiment, a sample is vaporized and then ionized. The resulting ions are separated according to their m/z ratio and detected. The ionization method significantly influences the resulting mass spectrum. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing valuable structural information. In contrast, soft ionization techniques like Electrospray Ionization (ESI) typically produce the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, which is useful for determining the molecular weight.

Expected Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₁₀H₇NO₃) is 189.17 g/mol .

  • Soft Ionization (e.g., ESI): In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 190. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 188 would be observed.

  • Hard Ionization (e.g., EI): Under EI conditions, the molecular ion peak [M]⁺˙ at m/z 189 would be observed. Significant fragmentation is expected, with key fragmentation pathways likely involving:

    • Loss of H₂O: A peak at m/z 171 corresponding to the loss of a water molecule from the molecular ion.

    • Loss of CO: A peak at m/z 161 due to the loss of carbon monoxide.

    • Loss of COOH: A peak at m/z 144 resulting from the cleavage of the carboxylic acid group.[1]

    • Decarboxylation: Loss of CO₂ to give a fragment at m/z 145.[1]

The fragmentation of the quinoline ring itself can also occur, leading to smaller fragment ions.[1][2]

cluster_workflow Spectroscopic Analysis Workflow Sample This compound H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR MS Mass Spectrometry Sample->MS Data_H Proton Chemical Shifts & Coupling Constants H_NMR->Data_H Data_C Carbon Chemical Shifts C_NMR->Data_C Data_MS Mass-to-Charge Ratios & Fragmentation MS->Data_MS Structure Structural Elucidation Data_H->Structure Data_C->Structure Data_MS->Structure

Caption: General workflow for the spectroscopic analysis of a small molecule.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data offers valuable insights into the structural features of this important molecule. While predicted data serves as a powerful tool in the absence of experimental spectra, it is crucial for researchers to confirm these findings with empirical data whenever possible. The methodologies and interpretations presented herein provide a solid foundation for the spectroscopic characterization of this compound and its derivatives in various scientific and industrial applications.

References

  • PubChem. 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

Sources

Physical and chemical properties of 4-Hydroxyquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxyquinoline-7-carboxylic acid

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2] Derivatives of quinoline are foundational to a wide array of pharmaceuticals, demonstrating antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] This guide focuses on a specific, high-interest derivative: This compound .

This compound integrates three key pharmacophoric features: the heterocyclic quinoline core, a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with a keto group, forming a 4-quinolone), and a carboxylic acid at the 7-position.[5] This unique combination of functional groups imparts specific physicochemical properties that are critical for its potential role as a synthetic intermediate and a biologically active agent. Understanding these properties is paramount for its effective utilization in drug design, synthesis, and formulation. This document provides a comprehensive analysis of its known and predicted properties, supported by established experimental protocols for empirical validation.

Molecular Structure and Identification

The fundamental identity of a compound is rooted in its structure and unique identifiers. This compound is characterized by the fusion of a benzene ring to a pyridine ring, with hydroxyl and carboxyl substituents. A critical feature is its existence as a tautomer of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid (a 4-quinolone), a form that often predominates and is crucial for its biological interactions.[5]

tautomerism cluster_hydroxy 4-Hydroxyquinoline Form cluster_oxo 4-Quinolone Form node_hydroxy node_hydroxy node_oxo node_oxo node_hydroxy->node_oxo Tautomeric Equilibrium

Caption: Tautomeric equilibrium of this compound.

Table 1: Core Compound Identifiers

Identifier Value Source(s)
CAS Number 1150618-22-6 [6][7]
Molecular Formula C₁₀H₇NO₃ [6][7][8]
Molecular Weight 189.17 g/mol [6][7][8]
IUPAC Name 4-oxo-1H-quinoline-7-carboxylic acid [8]

| Common Synonyms | 4-hydroxy-7-Quinolinecarboxylic acid |[6][8] |

Physical Properties: A Guide to Handling and Formulation

The physical properties of an active pharmaceutical ingredient (API) directly influence its formulation, delivery, and bioavailability. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics from closely related analogs.

Table 2: Summary of Physical Properties

Property Observed/Predicted Value Rationale and Field Insights
Appearance Pale yellow to off-white solid Structurally similar hydroxyquinoline derivatives typically present as powders in this color range.[9][10]
Melting Point Expected >250 °C (with decomposition) Quinoline carboxylic acids are characterized by high thermal stability due to their rigid aromatic structure and intermolecular hydrogen bonding. Analogs like 7-chloro-4-hydroxyquinoline-3-carboxylic acid and 7-hydroxyquinoline-3-carboxylic acid melt with decomposition at 250 °C and >260 °C, respectively.[11][12]

| Solubility | Low aqueous solubility; soluble in polar organic solvents | The quinoline core is hydrophobic.[13] While the hydroxyl and carboxylic acid groups enhance polarity, strong crystal lattice forces often limit water solubility. Solubility is expected to be pH-dependent, increasing significantly at pH values above the carboxylic acid's pKa and below the quinoline nitrogen's pKa.[14] |

Experimental Protocol: Solubility Determination

To address the lack of specific solubility data, the following robust protocol, based on the equilibrium shake-flask method, is recommended for its empirical determination.[15] This method is considered the gold standard for its reliability and direct measurement of saturation.

Causality: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid, ensuring the measured concentration represents the maximum solubility under the specified conditions.[15]

solubility_workflow prep 1. Preparation - Prepare solvent & calibration standards. - Add excess solid to a known volume of solvent. equil 2. Equilibration - Seal vials to prevent evaporation. - Agitate in a thermostatic shaker (24-48h) at constant temperature (e.g., 25°C). prep->equil sep 3. Separation - Centrifuge to pellet undissolved solid. - Withdraw supernatant. - Filter through a syringe filter (e.g., 0.45 µm). equil->sep quant 4. Quantification - Dilute filtered sample. - Analyze concentration via HPLC or UV-Vis. - Use a pre-established calibration curve. sep->quant calc 5. Calculation - Determine sample concentration from curve. - Multiply by dilution factor to get solubility (mg/mL or mol/L). quant->calc pka_workflow setup 1. Setup - Calibrate pH meter with standard buffers (pH 4, 7, 10). - Prepare a dilute solution of the compound (e.g., 1 mM). prepare 2. Preparation - Acidify the sample solution (e.g., to pH 2 with 0.1 M HCl). - Purge with nitrogen to remove dissolved CO₂. setup->prepare titrate 3. Titration - Immerse pH electrode. - Titrate with a standardized base (e.g., 0.1 M NaOH). - Record pH after each incremental addition. prepare->titrate analyze 4. Analysis - Plot pH vs. volume of titrant added. - Identify inflection points on the curve. - Calculate pKa values from these points. titrate->analyze validate 5. Validation - Repeat titration at least three times. - Calculate average pKa and standard deviation. analyze->validate

Caption: Workflow for pKa determination using potentiometric titration. [16] Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements. [16]2. Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mM). To determine both pKa values, first, acidify the solution to approximately pH 1.8-2.0 with a standardized acid (e.g., 0.1 M HCl). [16]3. Inert Environment: Purge the solution with nitrogen gas before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the analyte's pKa. [16]4. Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH). Record the pH reading after each addition, allowing the reading to stabilize. Continue until the pH reaches approximately 12. [16]5. Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will show inflection points corresponding to the pKa of the carboxylic acid and the protonated quinoline nitrogen. The pKa is the pH at the half-equivalence point.

  • Validation: Perform a minimum of three separate titrations to ensure the reproducibility and accuracy of the results. Calculate the average pKa and the standard deviation. [16]

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and quality control. While specific spectra for this compound are not publicly cataloged, its characteristic features can be reliably predicted based on its functional groups.

Table 3: Predicted Spectroscopic Features

Spectroscopy Feature Predicted Region/Shift Corresponding Functional Group
FTIR O-H Stretch 3300-2500 cm⁻¹ (very broad) Carboxylic acid (H-bonded dimer) [17]
C=O Stretch 1760-1690 cm⁻¹ (strong, intense) Carboxylic acid and 4-quinolone carbonyl [17]
C-O Stretch 1320-1210 cm⁻¹ Carboxylic acid [17]
Aromatic C=C ~1600-1450 cm⁻¹ Quinoline ring system
¹H NMR -COOH Proton 10-13 ppm (broad singlet) Carboxylic acid proton
Aromatic Protons 7.0-9.0 ppm Protons on the quinoline ring
N-H Proton Variable (broad) N-H proton of the 4-quinolone tautomer
¹³C NMR Carbonyl Carbon 165-185 ppm Carboxylic acid and 4-quinolone carbonyl

| | Aromatic Carbons | 110-150 ppm | Carbons of the quinoline ring system |

Significance in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for developing novel therapeutics. The quinolinone structure is a well-established pharmacophore, and modifications at the 7-position have been shown to be a viable strategy for modulating biological activity. [18][19]

  • Anticancer Potential: The closely related isomer, 7-hydroxyquinoline-4-carboxylic acid, is a key intermediate in the synthesis of Fibroblast Activation Protein (FAP) inhibitors, which are targets for cancer diagnosis and therapy. [20]This highlights the importance of the 7-substituted quinoline core in oncology research.

  • Inhibition of Cellular Respiration: Studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids have demonstrated their ability to inhibit cellular respiration in Ehrlich ascites cells, indicating a potential mechanism for antiproliferative effects. [19]* Anti-inflammatory and Antiproliferative Activity: Various quinoline carboxylic acid derivatives have shown promising anti-inflammatory and selective antiproliferative activities against different cancer cell lines. [4] The presence of the carboxylic acid provides a convenient chemical handle for synthetic modification, allowing for the creation of amide or ester libraries to explore structure-activity relationships (SAR) and develop multi-target agents. [1]

Conclusion

This compound is a molecule of significant interest for chemical and pharmaceutical research. While a complete experimental dataset of its properties is not yet consolidated in public literature, this guide has synthesized available information on its identity, structure, and the properties of its close analogs. By providing robust, field-proven protocols for determining key parameters like solubility and pKa, we empower researchers to empirically characterize this compound. Its structural features—a privileged quinoline core, a 4-quinolone tautomer, and a synthetically versatile carboxylic acid group—position it as a valuable building block for the discovery of next-generation therapeutics, particularly in the fields of oncology and inflammatory diseases.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.
  • Sunway Pharm Ltd. This compound.
  • Molbase. This compound | CAS No. 1150618-22-6 Synthetic Routes.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
  • PubChem. This compound. National Center for Biotechnology Information.
  • PubChem. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. National Center for Biotechnology Information.
  • PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information.
  • Sigma-Aldrich. 4-Hydroxyquinoline-3-carboxylic acid.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
  • Betti, M., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(1), 123.
  • Sweidan, K., & Sabbah, D. A. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(1), 123.
  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006.
  • BenchChem. (2025). 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery.
  • Suzhou Kangrun Pharmaceuticals Inc. (2022). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents. CN112500341B.
  • ChemicalBook. 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID CAS#: 86-47-5.
  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed.
  • ChemicalBook. 7-hydroxyquinoline-3-carboxylic acid CAS#: 659730-27-5.
  • IJFMR. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3321.
  • Chem-Impex. 8-Hydroxyquinoline-7-carboxylic acid.
  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups.

Sources

A Technical Guide to the Structural Elucidation of 4-Hydroxyquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the crystal structure of 4-Hydroxyquinoline-7-carboxylic acid. Acknowledging the current absence of a publicly available experimentally determined structure, this document outlines a robust procedural framework for its elucidation, from synthesis to single-crystal X-ray diffraction analysis. To illustrate the core principles and analytical depth required, the known crystal structure of the isomeric compound, 4-Hydroxyquinoline-2-carboxylic acid monohydrate, is presented and analyzed as a case study. This guide is intended to serve as a foundational resource for researchers seeking to characterize this and similar molecules, underscoring the critical role of solid-state chemistry in modern drug development.

Introduction: The Significance of Solid-State Characterization

4-Hydroxyquinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The specific isomer, this compound, is a key intermediate in the synthesis of novel therapeutic agents, including potential inhibitors of Fibroblast Activation Protein (FAP), a target of interest in oncology.[2]

In drug development, the three-dimensional arrangement of molecules in a solid state—the crystal structure—is of paramount importance. It governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[3][4] An incomplete understanding of the solid state can lead to unforeseen challenges during development, such as the appearance of a more stable, less soluble polymorph. Therefore, the definitive determination of the crystal structure of an active pharmaceutical ingredient (API) or a key intermediate is a foundational step in its development pathway.

As of the date of this publication, a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no publicly available, experimentally determined crystal structure for this compound. This guide, therefore, serves a dual purpose: to provide a detailed, actionable methodology for determining this structure and to offer insights into its probable structural features through a comparative analysis of a closely related isomer.

Proposed Experimental Workflow for Crystal Structure Determination

The following section outlines a self-validating experimental workflow for the synthesis, crystallization, and structural analysis of this compound.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Spectroscopic & Thermal Analysis (NMR, MS, DSC) Purification->Characterization Screening Solvent & Condition Screening Characterization->Screening Purity Confirmed Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screening->Growth Harvesting Crystal Selection & Mounting Growth->Harvesting DataCollection Data Collection (Single-Crystal XRD) Harvesting->DataCollection Suitable Crystal StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Deposition (CIF) StructureRefinement->Validation

Caption: Workflow for Crystal Structure Determination.

Synthesis and Purification

A reliable synthesis route is the prerequisite for obtaining high-purity material for crystallization. A reported method for synthesizing this compound involves a multi-step process starting from 6-bromoisatin.[2]

Protocol:

  • Synthesis: Follow the synthetic route as described by Wang et al. (2021), which includes steps of reaction with pyruvic acid, decarboxylation, esterification, amination, diazotization, and final hydrolysis to yield the target molecule.[2]

  • Purification: The crude product should be purified to >99% purity, as impurities can inhibit crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is often effective. Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

  • Initial Characterization: Confirm the identity of the purified compound using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

    • Mass Spectrometry (MS): To confirm the molecular weight (C10H7NO3: 189.17 g/mol ).[5]

    • Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.

Single Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is essential.

Protocol:

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene).

  • Screening Techniques: Employ high-throughput screening methods using small amounts of material. Set up crystallization trials using various techniques:

    • Slow Evaporation: Prepare saturated or near-saturated solutions in various solvents in small vials. Cover the vials with a perforated seal and leave them in a vibration-free environment.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a siliconized cover slip. Invert this slip over a well containing a solvent in which the compound is less soluble (the precipitant). The system is sealed, and slow diffusion of the precipitant vapor into the drop induces crystallization.

    • Solvent/Anti-Solvent Diffusion: Create a layered system with a solution of the compound on the bottom and a less dense anti-solvent (a solvent in which the compound is insoluble) carefully layered on top. Crystals may form at the interface.

  • Optimization: Once initial crystal "hits" are identified, optimize the conditions by fine-tuning the temperature, concentration, and solvent ratios to improve crystal size and quality.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[6][7]

Protocol:

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[8]

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. The instrument uses a focused beam of X-rays (e.g., from a Mo or Cu source) and a detector to record the diffraction pattern as the crystal is rotated.[9] Data is typically collected over a wide range of angles to ensure a complete dataset.

  • Structure Solution and Refinement:

    • The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's symmetry (space group).

    • The intensities of the spots are used to solve the structure, often using computational "direct methods" to determine the initial positions of the atoms.

    • The initial structural model is then refined against the experimental data to improve the fit, resulting in precise atomic coordinates, bond lengths, and bond angles.

  • Validation and Deposition: The final structure is validated using established crystallographic metrics. The results are typically compiled into a Crystallographic Information File (CIF), which can be deposited in a public database like the CCDC to make the structure available to the scientific community.

Case Study: Crystal Structure of 4-Hydroxyquinoline-2-carboxylic acid monohydrate

To illustrate the type of information gleaned from a successful crystal structure determination, we will analyze the known structure of 4-Hydroxyquinoline-2-carboxylic acid monohydrate (also known as Kynurenic acid monohydrate). This molecule is an isomer of the target compound, differing only in the position of the carboxylic acid group (position 2 vs. position 7). The crystallographic data for this compound is publicly available.[10]

Crystallographic Data

The crystal structure of 4-Hydroxyquinoline-2-carboxylic acid monohydrate was determined by Okabe et al. (1996). The key crystallographic parameters are summarized below.

ParameterValue[10]
Chemical FormulaC₁₀H₉NO₄
Formula Weight207.18 g/mol
Crystal SystemMonoclinic
Space GroupP 1 2₁/n 1
a6.713 Å
b12.602 Å
c10.869 Å
α90°
β94.10°
γ90°
Volume916.3 ų
Z4
Molecular and Crystal Structure Analysis

The structure reveals a planar quinoline ring system, as expected. The molecule exists in its zwitterionic form, with the nitrogen atom of the quinoline ring being protonated and the carboxylic acid group deprotonated. A water molecule is incorporated into the crystal lattice for each molecule of the quinoline.

The crystal packing is dominated by an extensive network of hydrogen bonds. This network is crucial for the stability of the crystal lattice.

G cluster_0 Intermolecular Interactions A Quinoline Molecule (Zwitterion) B Water Molecule A->B O(carboxy)-H...O(water) C Adjacent Quinoline Molecule A->C N-H...O(carboxy) A->C π-π Stacking B->A O(water)-H...O(hydroxy) B->C O(water)-H...O(carboxy)

Sources

A Comprehensive Technical Guide to the Solubility of 4-Hydroxyquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 4-Hydroxyquinoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth theoretical background, practical experimental protocols, and critical safety information. The guide emphasizes the physicochemical principles governing the solubility of this molecule, enabling users to predict its behavior in various solvent systems and to design and execute robust solubility determination experiments.

Introduction: Understanding this compound

This compound (C₁₀H₇NO₃) is a quinoline derivative characterized by the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group.[1][2][3] This molecular architecture imparts a unique combination of acidic and polar properties that are central to its solubility profile. The quinoline core, a bicyclic aromatic heterocycle, provides a rigid scaffold, while the appended functional groups are pivotal in mediating interactions with solvent molecules. An understanding of its solubility is paramount for a range of applications, including formulation development, reaction chemistry, and biological assays.

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] For this compound, the presence of the polar hydroxyl and carboxylic acid groups suggests a higher affinity for polar solvents capable of hydrogen bonding.[5] Conversely, the aromatic quinoline ring system introduces a degree of nonpolar character, which may allow for some solubility in less polar organic solvents.

A critical aspect influencing the solubility of this compound is the pH of the medium. The carboxylic acid group is acidic and will deprotonate in basic solutions to form a carboxylate salt. This ionization significantly increases the polarity of the molecule and, consequently, its solubility in aqueous media.[5][6][7] Similarly, the quinoline nitrogen can be protonated in acidic conditions, which can also affect solubility.

Physicochemical Properties and Predicted Solubility Profile

Based on its molecular structure, the following solubility trends can be predicted for this compound:

  • Aqueous Solubility: Limited solubility in neutral water is expected due to the relatively large aromatic system. However, its solubility is anticipated to increase significantly in both acidic and basic aqueous solutions due to salt formation.

  • Polar Protic Solvents (e.g., Alcohols, Acetic Acid): These solvents are capable of hydrogen bonding with both the hydroxyl and carboxylic acid groups, suggesting moderate to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar this compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity imparted by the functional groups, very low solubility is expected in nonpolar solvents.[5]

The following table summarizes the predicted solubility behavior of this compound in a range of common laboratory solvents.

Solvent Class Example Solvents Predicted Solubility Rationale
Aqueous Water (neutral pH)LowThe nonpolar quinoline core counteracts the polarity of the functional groups.
Aqueous HCl (acidic)Moderate to HighProtonation of the quinoline nitrogen increases polarity.
Aqueous NaOH/NaHCO₃ (basic)HighDeprotonation of the carboxylic acid to form a highly polar carboxylate salt.[6][7]
Polar Protic Methanol, EthanolModerate to HighStrong hydrogen bonding interactions with the -OH and -COOH groups.[5]
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions and hydrogen bond acceptance.
Nonpolar Hexane, TolueneVery LowMismatch in polarity; "like dissolves like" principle.[5]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a systematic approach to qualitatively and quantitatively determine the solubility of this compound. This method is based on established procedures for organic compound solubility analysis.[4][6][7]

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or solvent vapors.[8][9]

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.[8][9][10][11]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[9]

Materials and Reagents
  • This compound

  • Deionized water

  • 5% (w/v) Hydrochloric acid (HCl)

  • 5% (w/v) Sodium hydroxide (NaOH)

  • 5% (w/v) Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Hexane

  • Toluene

  • Test tubes and rack

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

Experimental Workflow

The following diagram illustrates the logical flow of the solubility testing procedure.

Solubility_Workflow start Start: Weigh 10 mg of This compound water Add 1 mL of Water Vortex for 30s start->water observe_water Observe for Dissolution water->observe_water soluble_water Soluble in Water (Note Observations) observe_water->soluble_water Yes insoluble_water Insoluble in Water observe_water->insoluble_water No test_organic Test with Organic Solvents (Methanol, Ethanol, DMSO, etc.) soluble_water->test_organic test_hcl Add 1 mL of 5% HCl Vortex for 30s insoluble_water->test_hcl observe_hcl Observe for Dissolution test_hcl->observe_hcl soluble_hcl Soluble in 5% HCl (Basic Compound) observe_hcl->soluble_hcl Yes insoluble_hcl Insoluble in 5% HCl observe_hcl->insoluble_hcl No soluble_hcl->test_organic test_naoh Add 1 mL of 5% NaOH Vortex for 30s insoluble_hcl->test_naoh observe_naoh Observe for Dissolution test_naoh->observe_naoh soluble_naoh Soluble in 5% NaOH (Acidic Compound) observe_naoh->soluble_naoh Yes insoluble_naoh Insoluble in 5% NaOH observe_naoh->insoluble_naoh No test_nahco3 Add 1 mL of 5% NaHCO₃ Vortex for 30s soluble_naoh->test_nahco3 insoluble_naoh->test_organic observe_nahco3 Observe for Dissolution test_nahco3->observe_nahco3 soluble_nahco3 Soluble in 5% NaHCO₃ (Strongly Acidic Compound) observe_nahco3->soluble_nahco3 Yes insoluble_nahco3 Insoluble in 5% NaHCO₃ observe_nahco3->insoluble_nahco3 No insoluble_nahco3->test_organic end End: Record all observations test_organic->end

Caption: Experimental workflow for determining the solubility of this compound.

Qualitative Solubility Determination
  • Initial Screening in Water:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.

    • Add 1 mL of deionized water to the test tube.

    • Vortex the mixture vigorously for 30 seconds.

    • Visually inspect the solution. If the solid completely dissolves, the compound is considered soluble in water. If any solid remains, it is considered insoluble or sparingly soluble.[4][6]

  • Aqueous Acid and Base Solubility:

    • If the compound is insoluble in water, use a fresh 10 mg sample.

    • Add 1 mL of 5% HCl. Vortex and observe. Solubility indicates the presence of a basic functional group.[6][7]

    • If insoluble in acid, use a fresh 10 mg sample and add 1 mL of 5% NaOH. Vortex and observe. Solubility indicates the presence of an acidic functional group.[5][6][7]

    • If soluble in 5% NaOH, test a fresh 10 mg sample with 1 mL of 5% NaHCO₃. Solubility in this weaker base suggests a strongly acidic group, such as a carboxylic acid.[6][7]

  • Organic Solvent Solubility:

    • In separate test tubes, each containing 10 mg of the compound, add 1 mL of each of the selected organic solvents (methanol, ethanol, DMSO, DMF, acetone, hexane, toluene).

    • Vortex each tube for 30 seconds and observe for complete dissolution.

    • Record your observations for each solvent.

Quantitative Solubility Determination (Equilibrium Solubility Method)

For a more precise measurement of solubility, the equilibrium (or shake-flask) method is recommended.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.

    • Quantify the concentration of the dissolved this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound will be required.

  • Calculation:

    • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Interpretation of Results and Causality

The experimental results should be interpreted in the context of the compound's molecular structure and the properties of the solvents.

  • High solubility in basic solutions (NaOH, NaHCO₃) confirms the presence of the acidic carboxylic acid group. The reaction to form the sodium salt is depicted below.

Acid_Base_Reaction reactant1 This compound (R-COOH) product1 Sodium 4-hydroxyquinoline-7-carboxylate (R-COO⁻Na⁺) reactant1->product1 Deprotonation reactant2 Sodium Hydroxide (NaOH) product2 Water (H₂O) reactant2->product2 Forms water

Caption: Acid-base reaction leading to increased aqueous solubility.

  • Solubility in polar protic and aprotic solvents is indicative of the strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, that can form between the solute and solvent molecules.

  • Insolubility in nonpolar solvents highlights the energetic unfavorability of disrupting the strong solvent-solvent interactions of the nonpolar solvent to accommodate the highly polar solute.

Conclusion

The solubility of this compound is a multifaceted property dictated by its molecular structure. Its amphoteric nature, arising from the presence of both acidic and basic functionalities, along with its capacity for hydrogen bonding, results in a solubility profile that is highly dependent on the pH and polarity of the solvent. The experimental protocols provided in this guide offer a robust framework for researchers to accurately determine the solubility of this compound, thereby facilitating its effective use in scientific research and development.

References

  • Determination of Solubility Class. 6

  • Procedure For Determining Solubility of Organic Compounds. Scribd. Link

  • Experiment: Solubility of Organic & Inorganic Compounds. 4

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Link

  • How can you determine the solubility of organic compounds? Quora. Link

  • SAFETY DATA SHEET - 8-Hydroxyquinoline. Link

  • This compound. PubChem. Link

  • SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydrate. Thermo Fisher Scientific. Link

  • 4 - SAFETY DATA SHEET. Link

  • 4-Hydroxyquinoline|MSDS. DC Chemicals. Link

  • SAFETY DATA SHEET - 2-Hydroxyquinoline-4-carboxylic acid. Fisher Scientific. Link

  • Quinoline-4-carboxylic acid | Solubility of Things. Link

  • 4-Hydroxyquinoline-3-carboxylic acid 97. Sigma-Aldrich. Link

  • This compound. Sunway Pharm Ltd. Link

  • 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID CAS#: 86-47-5. ChemicalBook. Link

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Link

  • This compound | CAS No.1150618-22-6 Synthetic Routes. Molbase. Link

  • 7-Hydroxyquinoline-4-carboxylic acid. PubChem. Link

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Link

Sources

Tautomeric Landscapes of 4-Hydroxyquinoline-7-carboxylic acid: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1] Within this class, 4-hydroxyquinoline derivatives are of particular interest due to their diverse biological activities, including anticancer, antimalarial, and neuroprotective properties.[2][3] The biological function of these molecules is intimately linked to their chemical structure, and in the case of 4-hydroxyquinoline-7-carboxylic acid, a profound understanding of its tautomeric nature is paramount for successful drug design and development. This technical guide provides an in-depth exploration of the tautomeric equilibria of this compound, offering a blend of theoretical principles, experimental methodologies, and practical insights for researchers in the pharmaceutical sciences.

Introduction: The Significance of Tautomerism in Drug Action

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a critical role in the pharmacology of many drugs.[4] For ionizable molecules like this compound, the predominant tautomeric form can significantly influence key drug-like properties such as solubility, lipophilicity, membrane permeability, and, most importantly, the specific molecular interactions with its biological target.[5] The ability of a molecule to exist in different tautomeric forms can lead to multiple binding modes with a receptor, potentially enhancing or diminishing its therapeutic effect. Therefore, a comprehensive characterization of the tautomeric landscape is not merely an academic exercise but a fundamental prerequisite for rational drug design.

The 4-hydroxyquinoline core can exist in several tautomeric forms, primarily the enol (4-hydroxyquinoline) and the keto (4-quinolone) forms.[6][7] The position of the proton can be influenced by various factors including the electronic nature of substituents, the polarity of the solvent, and the pH of the medium.[8][9] For this compound, the presence of the carboxylic acid group introduces the possibility of zwitterionic forms, further diversifying its structural landscape.[10][11]

The Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound involves the keto-enol and zwitterionic forms.

Keto-Enol Tautomerism

The fundamental equilibrium lies between the aromatic enol form (4-hydroxyquinoline) and the non-aromatic keto form (1,4-dihydro-4-oxoquinoline or 4-quinolone).[12] Generally, for 4-hydroxyquinolines, the keto tautomer is the more stable and predominant species in both solution and the solid state.[7][13] This preference is attributed to the greater stability of the amide functionality within the quinolone ring system.

The Influence of the Carboxylic Acid Group and Zwitterionic Forms

The presence of the carboxylic acid group at the 7-position introduces the potential for intramolecular proton transfer, leading to the formation of zwitterionic tautomers. In these forms, the carboxylic acid protonates the basic nitrogen of the quinoline ring, resulting in a positively charged quinolinium ion and a negatively charged carboxylate. Solid-state and solution NMR studies on hydroxyquinoline carboxylic acids have confirmed the presence of these zwitterionic species.[10][14]

The equilibrium between the neutral and zwitterionic forms is highly dependent on the solvent environment. Polar, protic solvents are known to stabilize the zwitterionic tautomer through hydrogen bonding and favorable dipole-dipole interactions.

Below is a diagram illustrating the key tautomeric equilibria for this compound.

Tautomers Enol Enol Form (4-Hydroxyquinoline) Keto Keto Form (4-Quinolone) Enol->Keto Keto-Enol Tautomerism Zwitterion Zwitterionic Form (Quinolinium Carboxylate) Keto->Zwitterion Intramolecular Proton Transfer

Caption: Key tautomeric equilibria of this compound.

Experimental Characterization of Tautomeric Equilibria

A multi-faceted experimental approach is essential for the unambiguous characterization of the tautomeric forms of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying tautomerism due to the distinct electronic transitions of the different forms.[15] The aromatic enol form typically exhibits absorption maxima at different wavelengths compared to the conjugated but non-aromatic keto form.[16]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Solvent Series: Prepare a series of solutions by diluting the stock solution in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol, and water). Aim for a final concentration in the range of 10-50 µM.

  • Spectral Acquisition: Record the UV-Vis absorption spectra for each solution from 200 to 400 nm using a double-beam spectrophotometer. Use the respective solvent as a blank.

  • Data Analysis: Analyze the shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) as a function of solvent polarity. A significant shift in λmax is indicative of a change in the predominant tautomeric form.

Solvent Polarity Index Expected Predominant Tautomer Anticipated λmax Shift
Hexane0.1Enol/Keto (less polar)Reference
Chloroform4.1KetoShift towards longer wavelengths
Acetonitrile5.8Keto/ZwitterionFurther shift
Ethanol4.3Keto/ZwitterionSignificant shift
Water10.2Zwitterion/KetoMost pronounced shift
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H, 13C, and 15N NMR, provides detailed structural information to differentiate between tautomers.[10] Chemical shifts are highly sensitive to the electronic environment of the nuclei. For instance, the 13C chemical shift of the C4 carbon is significantly different in the enol (C-OH) and keto (C=O) forms.[7]

Experimental Protocol: 1H and 13C NMR in Different Solvents

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvents of varying polarity (e.g., CDCl3, DMSO-d6, D2O).

  • Spectral Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Compare the chemical shifts of key protons and carbons in the different solvents. Pay close attention to the chemical shifts of the protons on the quinoline ring and the C4 carbon. The presence of exchange-broadened signals in solution NMR spectra can suggest a dynamic equilibrium between tautomers.[11]

Nucleus Keto Form (4-Quinolone) Enol Form (4-Hydroxyquinoline) Zwitterionic Form
C4 (13C) ~175-180 ppm~150-160 ppm~170-175 ppm
N-H (1H) ~11-12 ppmAbsent~13-14 ppm (broad)
O-H (1H) Absent~9-10 ppmAbsent
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in each tautomer. The keto form will exhibit a characteristic C=O stretching vibration, while the enol form will show an O-H stretch.

Computational Modeling of Tautomeric Stability

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and complementing experimental data.[8][17]

Computational Workflow: DFT Calculations

DFT_Workflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc solvation Incorporate Solvent Effects (e.g., PCM) energy_calc->solvation analysis Analyze Relative Energies (ΔG) solvation->analysis

Caption: A typical workflow for computational analysis of tautomer stability.

By calculating the Gibbs free energy (G) of each tautomer in the gas phase and in different solvent environments (using a polarizable continuum model, PCM), the relative populations of each species at equilibrium can be predicted. Theoretical studies on similar 4-hydroxyquinoline derivatives have shown good agreement with experimental findings, often correctly predicting the predominance of the keto form.[5][18]

Implications for Drug Development

The tautomeric state of this compound will directly impact its interactions with biological targets. For instance, the keto form possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the enol form has both a hydrogen bond donor and acceptor at the hydroxyl group. The zwitterionic form presents a positive charge on the quinolinium ring and a negative charge on the carboxylate, which can engage in electrostatic interactions.

Understanding which tautomer is prevalent under physiological conditions (aqueous environment, pH ~7.4) is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the biological activity with the correct tautomeric structure.

  • In Silico Drug Design: Using the correct tautomeric form in docking and molecular dynamics simulations to accurately predict binding affinities and modes.

  • Formulation Development: The solubility and stability of the drug substance will be dependent on the predominant tautomer.

Conclusion

The tautomerism of this compound is a complex phenomenon that requires a synergistic approach of experimental and computational methods for its complete elucidation. A thorough understanding of the tautomeric landscape is not a mere academic pursuit but a critical component of the drug discovery and development process. By characterizing the predominant tautomeric forms and the factors that govern their equilibrium, researchers can make more informed decisions in the design of novel therapeutics with improved efficacy and safety profiles. The quinoline scaffold continues to be a rich source of new drug candidates, and a deep appreciation for its nuanced chemical properties, such as tautomerism, will undoubtedly pave the way for future therapeutic breakthroughs.[1][2]

References

  • Benchchem. (n.d.). Application Notes and Protocols for 4-Hydroxyquinoline Derivatives in Anticancer Drug Discovery.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones.
  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.
  • ResearchGate. (n.d.). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • PubMed. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids.
  • MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • PubMed. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.
  • ResearchGate. (2025). (PDF) A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.
  • ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.
  • PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • ACS Publications. (n.d.). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
  • ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).
  • ResearchGate. (2025). The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity | Request PDF.
  • CoLab. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids.
  • NIH. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Beilstein-Institut. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
  • ResearchGate. (n.d.). Tautomeric form of 4-quinolone (1).
  • ResearchGate. (2025). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids | Request PDF.
  • ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.
  • Benchchem. (n.d.). Technical Support Center: Managing Tautomerism in 4-Fluoro-2-hydroxyquinoline Reactions.
  • PubMed Central. (2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment.
  • Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs.
  • NIH. (n.d.). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4-Hydroxyquinoline.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
  • ResearchGate. (n.d.). Main tautomeric forms of 4-hydroxyquinolin-2-one.
  • PubMed. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.
  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • NIH. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering.
  • MDPI. (n.d.). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry.
  • Digital Commons @ IWU. (n.d.). Quantification of Fluoroquinolone Antibiotics with High Performance Liquid Chromatography Coupled UV/VIS Detection.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0.

Sources

The Pharmacological Potential of 4-Hydroxyquinoline-7-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, renowned for its versatile pharmacological activities.[1] Its derivatives have given rise to a multitude of therapeutic agents with applications spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective domains.[1] The 4-hydroxyquinoline moiety, in particular, represents a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This inherent promiscuity, when strategically harnessed, allows for the development of novel therapeutics with diverse mechanisms of action. This technical guide will delve into the potential biological activities of a specific, yet underexplored, member of this family: 4-Hydroxyquinoline-7-carboxylic acid . While direct experimental data on this precise molecule is limited, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its pharmacological profile and guiding future research endeavors.

I. Potential Anticancer Activity: Targeting Cellular Metabolism and Proliferation

The quinoline core is a common feature in numerous anticancer agents.[2] Derivatives of 4-hydroxyquinoline have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could possess similar properties. The potential mechanisms underpinning this activity are likely multifaceted, primarily revolving around the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

A. Inhibition of Cellular Respiration

A compelling line of inquiry stems from studies on structurally related compounds. Research on 7-substituted 4-hydroxyquinoline-3-carboxylic acids has revealed their ability to inhibit cellular respiration in Ehrlich ascites cells.[3] This inhibition is strongly correlated with the lipophilicity of the substituents at the 7-position, suggesting that these compounds may interfere with mitochondrial function.[3] The primary target identified in this study was malate dehydrogenase, a key enzyme in the citric acid cycle.[3]

Proposed Mechanism of Action: Inhibition of Malate Dehydrogenase

It is hypothesized that this compound, by virtue of its structural similarity to the studied inhibitors, could bind to and inhibit malate dehydrogenase. This would disrupt the Krebs cycle, leading to a reduction in ATP production and ultimately inducing apoptosis in cancer cells, which have a high energy demand.

Malate_Dehydrogenase_Inhibition 4-Hydroxyquinoline-7-carboxylic_acid 4-Hydroxyquinoline- 7-carboxylic acid Malate_Dehydrogenase Malate Dehydrogenase (Mitochondrial) 4-Hydroxyquinoline-7-carboxylic_acid->Malate_Dehydrogenase Inhibition Krebs_Cycle Krebs Cycle Disruption Malate_Dehydrogenase->Krebs_Cycle ATP_Production Reduced ATP Production Krebs_Cycle->ATP_Production Apoptosis Cancer Cell Apoptosis ATP_Production->Apoptosis

Caption: Proposed mechanism of anticancer activity via malate dehydrogenase inhibition.

B. Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Another promising avenue for the anticancer potential of 4-quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[4] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis and, consequently, cell proliferation.[4] Brequinar, a potent DHODH inhibitor, features a quinoline-4-carboxylic acid core, highlighting the importance of this scaffold for binding to the enzyme's active site.[4] The carboxylic acid moiety is crucial for forming a salt bridge with a key arginine residue (R136) in the DHODH binding pocket.[4]

Experimental Protocol: DHODH Inhibition Assay

This protocol is adapted from studies on similar quinoline-based DHODH inhibitors.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DHODH.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • Decylubiquinone (CoQD)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant human DHODH, and CoQD.

  • Add the serially diluted test compound or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the mixture at room temperature for 15 minutes.

  • Initiate the reaction by adding a solution of DHO and DCIP.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The reduction of DCIP is coupled to the oxidation of DHO by DHODH.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis and neurodegenerative disorders. Substituted quinoline carboxylic acids have demonstrated potent anti-inflammatory and antiarthritic properties.[5] One such compound, CL 306 ,293, was shown to suppress inflammation and joint destruction in animal models of arthritis.[5] Its mechanism of action is distinct from nonsteroidal anti-inflammatory drugs (NSAIDs) and is believed to involve the downregulation of T-cell function.[5]

Proposed Mechanism of Action: Modulation of T-Cell Function

Given the structural similarities, this compound may exert its anti-inflammatory effects by modulating T-lymphocyte activity. This could involve the inhibition of pro-inflammatory cytokine production or interference with T-cell signaling pathways.

Anti_inflammatory_Workflow Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) T_Cell T-Lymphocyte Inflammatory_Stimulus->T_Cell Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) T_Cell->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Compound 4-Hydroxyquinoline- 7-carboxylic acid Compound->T_Cell Inhibition

Caption: Proposed workflow for evaluating anti-inflammatory activity.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This protocol is based on methods used to assess the anti-inflammatory properties of quinoline derivatives.[6]

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an unstimulated control.

  • After incubation, collect the cell culture supernatants for cytokine analysis.

  • Determine the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity. Add MTT solution to the remaining cells, incubate, and then solubilize the formazan crystals with DMSO. Measure the absorbance at 570 nm.

  • Analyze the data to determine the dose-dependent effect of the compound on cytokine production.

III. Potential Antimicrobial Activity

The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics.[7] Furthermore, various 4-hydroxy-2-quinolone and 8-hydroxyquinoline derivatives have been shown to possess significant antimicrobial activity against a range of bacteria and fungi.[8][9] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10]

Table 1: Summary of Antimicrobial Activity of Related Quinoline Derivatives

Compound ClassTarget OrganismsReported ActivityReference
4-Hydroxy-2-quinolone analogsAspergillus flavus, Staphylococcus aureus, Escherichia coliAntifungal and antibacterial activity[8]
8-Hydroxyquinoline derivativesMycobacterium tuberculosis, Staphylococcus aureusAntibacterial and antibiofilm activity[9]
Quinolone-carboxylic acidsGram-negative and Gram-positive bacteriaPotent antibacterial activity[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a standard method for assessing the antimicrobial potency of a compound.

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a two-fold serial dilution of this compound in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

IV. Potential Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Kynurenic acid, the 2-carboxylic acid derivative of 4-hydroxyquinoline, is an endogenous neuroprotective agent.[2][7] It acts as an antagonist of ionotropic glutamate receptors, thereby mitigating excitotoxicity, a major contributor to neuronal damage. Additionally, 8-hydroxyquinoline derivatives have been investigated as multifunctional ligands for neurodegenerative diseases, exhibiting properties such as cholinesterase and monoamine oxidase inhibition, as well as metal chelation.[12]

Proposed Mechanism of Action: Multi-target Neuroprotection

This compound may exhibit neuroprotective effects through a combination of mechanisms, including:

  • Antagonism of glutamate receptors: Similar to kynurenic acid, it may modulate glutamatergic neurotransmission.

  • Antioxidant activity: The phenolic hydroxyl group could confer radical scavenging properties.

  • Metal chelation: The 4-hydroxy and 7-carboxylic acid groups could potentially chelate metal ions like iron and copper, which are implicated in oxidative stress in neurodegenerative diseases.

Neuroprotection_Pathway Compound 4-Hydroxyquinoline- 7-carboxylic acid Glutamate_Receptor Glutamate Receptor Antagonism Compound->Glutamate_Receptor Antioxidant Antioxidant Activity Compound->Antioxidant Metal_Chelation Metal Ion Chelation Compound->Metal_Chelation Excitotoxicity Reduced Excitotoxicity Glutamate_Receptor->Excitotoxicity Oxidative_Stress Reduced Oxidative Stress Antioxidant->Oxidative_Stress Metal_Chelation->Oxidative_Stress Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Potential multi-target neuroprotective mechanisms.

Conclusion and Future Directions

While direct experimental validation is pending, the structural analogy of this compound to a host of biologically active quinoline derivatives strongly suggests its potential as a versatile pharmacological agent. The evidence points towards promising avenues of investigation in oncology, immunology, infectious diseases, and neurology. The experimental protocols outlined in this guide provide a robust framework for initiating the biological evaluation of this compound. Future research should focus on its synthesis, in vitro screening across a panel of relevant assays, and subsequent lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The exploration of this compound and its derivatives holds significant promise for the discovery of novel therapeutic agents.

References

  • Molina, I., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5635–5650. [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]

  • Sloboda, A. E., et al. (1992). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. Drug Development Research, 27(2), 135-147. [Link]

  • Ciepiela, P., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5033. [Link]

  • Shah, K. J., & Coats, E. A. (1979). 4-Hydroxyquinoline-3-carboxylic Acids as Inhibitors of Cell Respiration. 2. Quantitative Structure-Activity Relationship of Dehydrogenase Enzyme Inhibition. Journal of Medicinal Chemistry, 22(7), 798-802. [Link]

  • Ciepiela, P., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5033. [Link]

  • Mavromoustakos, T., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • Massoud, M. A., et al. (2014). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Journal of Saudi Chemical Society, 18(5), 539-553. [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. [Link]

  • Tran, P. H., et al. (2021). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 26(11), 3352. [Link]

  • Molina, I., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5635–5650. [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4976. [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, Synthesis, and Correlation Analysis of 7-Substituted 4-Hydroxyquinoline-3-carboxylic Acids as Inhibitors of Cellular Respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. [Link]

  • Aldred, K. J., et al. (2014). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 19(12), 19766-19781. [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 75. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [Link]

  • Rivera-Becerril, E., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(16), 4975. [Link]

  • Khalifa, N. M., et al. (2014). Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. Journal of Pure & Applied Microbiology, 8, 629-637. [Link]

  • El-Sayed, W. M., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of Inflammation Research, 17, 333–346. [Link]

  • Ehsanifar, M., et al. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 194-199. [Link]

  • Kalin, I., et al. (2021). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Scientific Reports, 11(1), 1-17. [Link]

  • Timonen, V., et al. (2021). Enantioselective Synthesis of 8-Hydroxyquinoline Derivative, Q134 as a Hypoxic Adaptation Inducing Agent. Molecules, 26(20), 6205. [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Among the vast family of quinoline derivatives, the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with the 4-quinolone form, has attracted significant attention. These scaffolds are central to compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[2][3][4]

Understanding the Structure-Activity Relationship (SAR) is paramount in drug discovery. It provides a framework for rationally designing more potent and selective drug candidates by elucidating how specific structural modifications to a lead compound influence its biological activity. This guide offers a detailed exploration of the SAR of 4-hydroxyquinoline derivatives, synthesizing data from numerous studies to provide actionable insights for researchers in the field. We will delve into the critical substitutions on the quinoline ring that govern efficacy in different therapeutic areas, present key experimental workflows for SAR determination, and visualize the foundational concepts to facilitate a deeper understanding.

The 4-Hydroxyquinoline Scaffold: A Versatile Core

The inherent chemical properties of the 4-hydroxyquinoline scaffold make it an exceptional starting point for medicinal chemistry campaigns. Its rigid, planar bicyclic system provides a defined three-dimensional orientation for substituent groups to interact with biological targets. The hydroxyl group at the C-4 position and the nitrogen atom at the N-1 position are key hydrogen bonding sites and points for electronic modulation, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profiles.

The true power of this scaffold lies in its amenability to chemical modification at multiple positions. As we will explore, substitutions at the C-2, C-3, and C-5 through C-8 positions can dramatically alter a compound's potency, selectivity, and mechanism of action.

Caption: The core structure of 4-hydroxyquinoline, highlighting key positions for substitution.

Structure-Activity Relationships in Major Therapeutic Areas

The biological activity of 4-hydroxyquinoline derivatives is exquisitely sensitive to the nature and position of substituents on the core structure.

Anticancer Activity

4-Hydroxyquinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[1][5] The SAR for this activity is complex, with key modifications influencing target affinity and cellular uptake.

  • Position C-2: Modifications at the C-2 position are critical. Attaching styryl groups or substituted acetates can lead to potent cytotoxic agents.[6] The electronic properties of substituents on an attached phenyl ring often correlate with activity; for instance, electron-withdrawing groups can enhance cytotoxicity in certain cell lines.

  • Position C-3: The C-3 position is a prime site for introducing carboxamide functionalities.[7][8] The nature of the amine used to form the amide is crucial. Bulky or aromatic substituents can enhance binding to enzymatic targets. For example, quinoline-3-carboxamides have been identified as potential inhibitors of ATM kinase, a key player in the DNA damage response.[7]

  • Position C-7: Halogenation, particularly with chlorine or fluorine, at the C-7 position is a common strategy to enhance anticancer potency.[1] The introduction of a fluorine atom can significantly improve biological efficacy, a tactic successfully used in fluoroquinolone antibiotics that also show activity against mammalian topoisomerase II.[1]

  • Fused Heterocycles: Fusing other heterocyclic rings, such as pyrazoles or oxazoles, to the quinoline core has yielded compounds with potent, selective anticancer activity.[9][10] For instance, a derivative (Compound 3g in a referenced study) with a fused nitrogen-based heterocycle showed promising IC50 values against colon, lung, prostate, and breast cancer cell lines.[9][10]

Table 1: Anticancer Activity of Selected 4-Hydroxyquinolone Analogues [9][11]

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
3g Fused dimedone-based heterocycleHCT116 (Colon)28.5
3g Fused dimedone-based heterocycleA549 (Lung)33.4
49 Sulfide linker at C-2KB (Oral)0.042 (mean)
50 Sulfone linker at C-2KB (Oral)0.012 (mean)

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The mechanism often involves the inhibition of critical signaling pathways. Molecular docking studies suggest that these compounds can bind to the ATP-binding pockets of kinases like Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2), disrupting cell cycle progression and promoting apoptosis.[11][12]

G cluster_pathway Potential Anticancer Mechanism Compound 4-Hydroxyquinoline Derivative RTK Receptor Tyrosine Kinase (e.g., ALK) Compound->RTK Inhibition CDK2 Cyclin-Dependent Kinase 2 (CDK2) Compound->CDK2 Inhibition PI3K PI3K/AKT Signaling Pathway RTK->PI3K Activation Apoptosis Apoptosis RTK->Apoptosis Inhibits Cycle Cell Cycle Progression CDK2->Cycle Promotes Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes

Caption: Potential anticancer mechanism of 4-hydroxyquinoline derivatives.[12]

Antimicrobial Activity

The 4-hydroxy-2-quinolone scaffold is a known pharmacophore for antimicrobial agents.[3] SAR studies reveal that lipophilicity and specific substituent patterns are key determinants of antibacterial and antifungal activity.

  • Position C-3: The introduction of a long alkyl side chain at the C-3 position has a dramatic impact on antimicrobial activity. The length of this chain needs to be optimized; too short or too long can be detrimental.[3]

  • Positions C-6 and C-7: Substituents on the benzo-part of the quinoline ring significantly modulate activity. For instance, against Aspergillus flavus, a C-7 chloro substituent can enhance antifungal potency, while against Staphylococcus aureus, a C-6 chloro group may be more favorable.[3]

  • Hybrid Molecules: Hybrid molecules combining the 4-aminoquinoline core with other pharmacophores like isatin or hydrazones have shown promising activity against various bacterial strains, including resistant ones.[13] Compound HD6 from one such study emerged as a potent candidate against Bacillus subtilis.[13]

Antiviral Activity

Derivatives of 4-hydroxyquinoline have shown potential against a range of viruses by targeting both viral proteins and host factors.[4][14]

  • Host-Targeting Antivirals: A potent derivative, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid, was found to inhibit human dihydroorotate dehydrogenase (DHODH) with an IC50 of 1 nM.[14] By targeting a host enzyme required for pyrimidine biosynthesis, this compound effectively blocks the replication of viruses like influenza and VSV.[14][15]

  • Virus-Targeting Antivirals: Hybrid molecules incorporating a pyrazole scaffold have demonstrated activity against coronaviruses, including SARS-CoV-2 and MERS-CoV.[4][16] These compounds are thought to interfere with various stages of the viral replication cycle.[4]

  • Acylhydrazone Derivatives: A series of 4-oxo-4H-quinoline acylhydrazone derivatives exhibited significant in vivo activity against Tobacco Mosaic Virus (TMV), with some compounds outperforming the commercial inhibitor ribavirin.[17] The mechanism is believed to involve binding to the TMV coat protein, thereby hindering viral assembly.[17]

Key Experimental Workflows for SAR Determination

Rigorous and reproducible biological assays are the bedrock of any SAR study. The following protocols are standard methodologies for evaluating the cytotoxic and antimicrobial properties of newly synthesized 4-hydroxyquinoline derivatives.

Experimental Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[18] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-hydroxyquinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[20][21]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540 or 570 nm.[11][20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Treat Add Serial Dilutions of Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent (10-20 µL/well) Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Remove Medium, Add DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.[11]

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23] The broth microdilution method is a common and efficient way to perform this test.[24]

Objective: To determine the MIC of a test compound against bacterial strains (e.g., S. aureus, E. coli).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB).[25] Dilute the overnight culture to achieve a standardized inoculum of approximately 5×10^5 Colony Forming Units (CFU)/mL.[22][23]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB. Typically, 50-100 µL of broth is used per well.[22]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions.[23] Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[23]

  • MIC Determination: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[22][23]

Conclusion and Future Perspectives

The 4-hydroxyquinoline scaffold remains a highly productive platform for the discovery of new therapeutic agents. SAR studies have consistently demonstrated that fine-tuning the substitution patterns on this core can lead to highly potent and selective compounds against cancer, microbial infections, and viral diseases.

Future research should focus on several key areas:

  • Novel Substitutions: Exploration of novel and diverse functional groups at all positions of the quinoline ring to expand the chemical space and identify new pharmacophores.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives to enable more rational, target-based drug design.

  • Computational Modeling: Increased use of in silico tools like QSAR, molecular docking, and molecular dynamics simulations to predict the activity of new derivatives and guide synthetic efforts.[9][10]

  • Pharmacokinetic Optimization: A focus on modifying structures to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing the clinical translatability of potent lead compounds.

By integrating synthetic chemistry, biological evaluation, and computational analysis, the full therapeutic potential of 4-hydroxyquinoline derivatives can be realized, leading to the development of next-generation medicines to address unmet medical needs.

References

  • A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs. Benchchem.
  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. N/A.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Application Notes and Protocols for 4-Hydroxyquinoline Derivatives in Anticancer Drug Discovery. Benchchem.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • MTT assay protocol. Abcam.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NIH.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. The world's largest collection of open access research papers.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH.
  • Synthesis of 4-hydroxy-N-propyl-3-quinoline-carboxamide. PrepChem.com.
  • 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central.
  • The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society.
  • Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. Request PDF. ResearchGate.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate.
  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI.
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. PubMed Central.
  • SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center.
  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. PMC - NIH.
  • SAR-Based Optimization of a 4‑Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Figshare.
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. ResearchGate.
  • Synthesis of Hydroxyquinoline Derivatives, Aminohydroxychromene, Aminocoumarin and Their Antibacterial Activities. Request PDF. ResearchGate.
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. PMC - NIH.
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. N/A.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.

Sources

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 4-Hydroxyquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 4-Hydroxyquinoline-7-carboxylic acid, a key heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical data, this document outlines two primary methodologies: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. Each protocol is presented with an in-depth explanation of the underlying scientific principles, step-by-step procedures, and validation parameters according to the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals requiring precise and accurate measurement of this analyte.

Introduction: The Analytical Imperative for this compound

This compound is a quinoline derivative with a chemical structure that suggests potential biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. Accurate quantification is paramount for a variety of applications, including pharmacokinetic studies, metabolism research, quality control of active pharmaceutical ingredients (APIs), and formulation development. The presence of both a hydroxyl and a carboxylic acid group on the quinoline scaffold presents unique analytical challenges, including potential for chelation, pH-dependent solubility, and the need for sensitive detection methods.

This application note addresses these challenges by providing two validated analytical approaches. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials, formulated products, and in-process control samples where analyte concentrations are relatively high. The method leverages reversed-phase chromatography for separation and UV spectrophotometry for detection, providing a reliable and cost-effective analytical solution.

Scientific Principles

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18 column) and a polar mobile phase. The retention of this compound is controlled by adjusting the pH and the organic modifier content of the mobile phase. The carboxylic acid moiety is ionizable, and its protonation state significantly influences retention. By maintaining the mobile phase pH below the pKa of the carboxylic acid, the analyte is in its less polar, protonated form, leading to increased retention on the C18 column. UV detection is based on the chromophoric nature of the quinoline ring system.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

2.2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 245 nm

2.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.

Application Note: A Robust, Validated HPLC Method for the Analysis of 4-Hydroxyquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Hydroxyquinoline-7-carboxylic acid. The method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile mobile phase and UV detection. A systematic approach to method development was employed, focusing on the physicochemical properties of the analyte to achieve optimal separation and peak shape. The method was fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in quality control and research environments.

Introduction

This compound is a heterocyclic compound belonging to the quinoline class.[1] Quinolines are a significant scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The presence of both a hydroxyl (phenolic) and a carboxylic acid group gives the molecule distinct chemical properties that are relevant for its biological activity and analytical determination. Given its potential role in pharmaceutical research and development, a reliable and validated analytical method is crucial for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. This guide provides a comprehensive framework for the development and validation of an HPLC method tailored to the specific properties of this compound.

Physicochemical Properties of the Analyte

A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties.

  • Structure:

    • Molecular Formula: C₁₀H₇NO₃[1]

    • Molecular Weight: 189.17 g/mol [1]

    • The structure contains a quinoline ring system, a hydroxyl group at position 4, and a carboxylic acid group at position 7. The aromatic nature of the quinoline ring makes it an excellent chromophore for UV detection.

  • Ionization Constants (pKa):

    • This compound is an amphoteric molecule with at least two ionizable groups: the carboxylic acid and the phenolic hydroxyl group/ring nitrogen.

    • The carboxylic acid group is acidic, with a pKa typically in the range of 4-5.[2]

    • The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with 4-quinolone. The pKa associated with the protonation of the ring nitrogen is typically around 2-3, while the phenolic hydroxyl group has a pKa around 11.[3]

    • Significance: The ionization state of the molecule is highly dependent on pH. To ensure consistent retention and good peak shape in reversed-phase chromatography, it is essential to control the mobile phase pH to keep the analyte in a single, non-ionized, or fully ionized state.[4] For this method, we will aim for a pH that suppresses the ionization of the carboxylic acid group.

  • Lipophilicity (logP):

    • The predicted XLogP3 value for the related compound 7-Hydroxyquinoline-4-carboxylic acid is 1.5, suggesting moderate lipophilicity.[5]

    • Significance: This moderate lipophilicity makes the compound well-suited for reversed-phase chromatography, where it can be effectively retained on a nonpolar stationary phase like C18.

HPLC Method Development Strategy

The method development was approached systematically, considering the analyte's properties to make logical and efficient experimental choices.

Column Selection

A C18 (octadecyl) column was chosen as the stationary phase. This is the most common and versatile reversed-phase packing, providing excellent hydrophobic retention for moderately polar to nonpolar compounds. The aromatic nature of the quinoline ring ensures strong interaction with the C18 ligands.

Mobile Phase Optimization

The goal is to achieve a good retention factor (k'), sharp, symmetrical peaks, and a reasonable analysis time.

  • pH Control: Because the analyte has an acidic carboxylic group, suppressing its ionization is critical to achieving good retention and avoiding peak tailing.[6] A mobile phase pH of approximately 3.0 was selected. At this pH, which is at least one unit below the typical pKa of a carboxylic acid, the analyte will be predominantly in its neutral, protonated form (-COOH), enhancing its retention on the C18 column. A phosphate buffer is chosen for its effectiveness in this pH range.

  • Organic Modifier: Acetonitrile was selected over methanol. Acetonitrile often provides better peak shapes for aromatic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.[7]

  • Elution Mode: A gradient elution was chosen to ensure the elution of any potential impurities with different polarities and to shorten the overall run time while maintaining good resolution for the main peak.

Detection Wavelength

The UV spectrum of the 4-hydroxyquinoline core structure typically shows strong absorbance maxima. Based on the chromophore, a detection wavelength of 254 nm was selected as a starting point, as it generally provides good sensitivity for aromatic and heterocyclic compounds. A photodiode array (PDA) detector can be used to determine the optimal wavelength corresponding to the analyte's absorbance maximum for maximum sensitivity.

Diagram: Method Development Workflow

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Strategy Method Development Strategy cluster_Optimization Optimization & Finalization Analyte 4-Hydroxyquinoline- 7-carboxylic acid Props Physicochemical Properties - pKa (Acidic) - logP (Moderate) - UV Chromophore Analyte->Props Col Column Selection (C18) Props->Col Hydrophobicity MP Mobile Phase Optimization - pH Control (pH ~3.0) - Organic Modifier (ACN) - Gradient Elution Props->MP Ionizable nature Det Detector Selection (UV @ 254 nm) Props->Det Aromatic Structure Opt Fine-tune Gradient & Flow Rate Col->Opt MP->Opt Det->Opt Final Final Optimized Method Opt->Final

Caption: A systematic workflow for HPLC method development.

Detailed Analytical Protocol

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data software.

Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Phosphoric acid (H₃PO₄) (Analytical grade)

  • This compound reference standard

Solution Preparation
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ in water, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8]

Specificity

Specificity was assessed by injecting a blank (diluent) and a standard solution. The chromatogram of the blank should show no interfering peaks at the retention time of the analyte.

Linearity

Linearity was evaluated by analyzing the calibration standards at five concentration levels. The peak area was plotted against the concentration, and the correlation coefficient (r²) was calculated. The acceptance criterion is typically r² ≥ 0.999.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated. The acceptance criterion is typically 98.0% to 102.0% recovery.

Precision
  • Repeatability (Intra-day precision): Determined by performing six replicate injections of a standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Determined by repeating the analysis on a different day with a different analyst or on a different instrument.

  • The relative standard deviation (RSD) for both repeatability and intermediate precision should typically be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results. Parameters to vary include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits during these variations.

Diagram: Method Validation Process

ValidationProcess cluster_Precision Precision Tests Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation.

Summary of Validation Results (Typical)

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interferencePass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOQ -e.g., 0.5 µg/mL
Robustness System suitability passesPass

Conclusion

The HPLC method described in this application note provides a reliable, robust, and accurate means for the quantitative analysis of this compound. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in excellent chromatographic performance. The method has been successfully validated according to ICH guidelines, confirming its suitability for routine use in quality control and research applications within the pharmaceutical industry.

References

  • Helix Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • Yashiro, T., & Mawatari, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]

  • Wojtowicz, E., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved from [Link]

  • Crompton, T. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved from [Link]

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Subirats, X., et al. (2007). Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases. ResearchGate. Retrieved from [Link]

  • Ghanem, A., et al. (2018). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Retrieved from [Link]

  • Shinde, S. A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of Pharmaceutical Negative Results. Retrieved from https://www.pnrjournal.com/index.php/home/article/view/1490
  • PubChem. (n.d.). 7-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology, Q2(R1). Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-hydroxyquinoline-6-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

Sources

Applications of 4-Hydroxyquinoline-7-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds.[1] Within this class, derivatives of 4-hydroxyquinoline, particularly those functionalized with a carboxylic acid moiety, have garnered substantial interest from the drug discovery community. This guide provides an in-depth exploration of the applications of 4-hydroxyquinoline-7-carboxylic acid and its analogs, offering detailed protocols and scientific insights for researchers, scientists, and drug development professionals.

Introduction to the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core is a versatile heterocyclic motif that can be synthesized through various methods, most notably the Gould-Jacobs and Conrad-Limpach reactions.[2] The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate structure.[2][3] This scaffold's biological promiscuity allows for the development of compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The addition of a carboxylic acid group, as in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its interaction with biological targets.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route is outlined below, based on established methodologies.[6]

Protocol: Synthesis of 7-Hydroxyquinoline-4-carboxylic acid[6]

This protocol describes a potential synthetic pathway starting from 6-bromoisatin.

Step 1: Synthesis of 7-Bromoquinoline-2,4-dicarboxylic acid

  • In a suitable reaction flask, combine 6-bromoisatin (1 equivalent), 15% aqueous sodium hydroxide solution, and pyruvic acid (1.1 to 1.5 equivalents).

  • Heat the mixture to 100°C and maintain for 3 hours.

  • Cool the reaction mixture to 0°C and dilute with water.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by suction filtration, wash with water, and dry to yield 7-bromoquinoline-2,4-dicarboxylic acid.

Step 2: Decarboxylation to 7-Bromoquinoline-4-carboxylic acid

  • The 7-bromoquinoline-2,4-dicarboxylic acid is subjected to decarboxylation, typically by heating in a high-boiling point solvent like nitrobenzene, to selectively remove the carboxylic acid at the 2-position.

Step 3: Esterification to Methyl 7-bromoquinoline-4-carboxylate

  • The resulting 7-bromoquinoline-4-carboxylic acid is then esterified, for example, by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.

Step 4: Boc-Protection of an Amino Group Precursor

  • To introduce the 7-hydroxy group, a nucleophilic aromatic substitution or a related cross-coupling reaction is often employed. A common strategy involves the introduction of a protected amine. For instance, reacting the methyl 7-bromoquinoline-4-carboxylate with a source of protected amine, such as tert-butyl carbamate (NH2Boc), in the presence of a suitable catalyst and base.

Step 5: Deprotection to Methyl 7-aminoquinoline-4-carboxylate

  • The Boc-protecting group is removed under acidic conditions, for example, using a solution of hydrochloric acid in methanol, to yield the corresponding amino derivative.

Step 6: Diazotization and Hydrolysis to Methyl 7-hydroxyquinoline-4-carboxylate

  • The amino group is then converted to a hydroxyl group via a diazotization reaction. This involves treating the methyl 7-aminoquinoline-4-carboxylate with a diazotizing agent (e.g., sodium nitrite in the presence of a strong acid like sulfuric acid) at low temperatures, followed by hydrolysis of the diazonium salt.

Step 7: Hydrolysis to 7-Hydroxyquinoline-4-carboxylic acid

  • Finally, the methyl ester is hydrolyzed to the carboxylic acid by treatment with a base, such as sodium hydroxide, in an aqueous or alcoholic solution, followed by acidification to precipitate the final product, 7-hydroxyquinoline-4-carboxylic acid.

SynthesisWorkflow

Caption: Synthetic workflow for this compound.

Applications in Cancer Research

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[5] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and dihydroorotate dehydrogenase (DHODH).[7][8]

Inhibition of Pim-1 Kinase

Pim-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell cycle progression and apoptosis.[7] The 8-hydroxyquinoline-7-carboxylic acid moiety has been identified as an important pharmacophore for Pim-1 kinase inhibition.[7] Molecular modeling studies have suggested that this scaffold can interact with key residues, such as Asp186 and Lys67, within the ATP-binding site of the kinase.[7]

Pim1_Inhibition

Caption: Simplified pathway of Pim-1 kinase inhibition.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[9] Rapidly proliferating cancer cells are highly dependent on this pathway, making DHODH an attractive target for anticancer drug development.[9] Quinoline-4-carboxylic acid derivatives have been developed as potent DHODH inhibitors.[8][10]

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
3j -MCF-7 (Breast)82.9% growth reduction[11]
41 DHODH-0.00971[10]
43 DHODH-0.0262[10]
46 DHODH-0.0283[8]
Protocol: MTT Assay for Cytotoxicity[12][13]

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential drug candidates.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow

Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol: DHODH Enzymatic Inhibition Assay[9][14]

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

Materials:

  • Recombinant human DHODH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Dihydroorotate (DHO)

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds (dissolved in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, recombinant DHODH, Coenzyme Q10, and DCIP.

  • Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Brequinar).

  • Pre-incubation: Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding dihydroorotate.

  • Measurement: Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Inhibition of Cellular Respiration

Certain 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been designed and synthesized as inhibitors of cellular respiration.[12] These compounds have been shown to inhibit malate dehydrogenase, a key enzyme in the citric acid cycle.[12]

Protocol: Malate Dehydrogenase (MDH) Inhibition Assay[16][17]

This spectrophotometric assay monitors the oxidation of NADH to NAD+, which is catalyzed by MDH.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • β-NADH solution (0.14 mM in phosphate buffer)

  • Oxaloacetic acid (OAA) solution (7.6 mM in phosphate buffer)

  • Malate Dehydrogenase (MDH) solution

  • Test compounds

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the phosphate buffer, β-NADH solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the MDH solution to the cuvette and mix by inversion.

  • Reaction Initiation: Initiate the reaction by adding the oxaloacetic acid solution.

  • Measurement: Immediately record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Data Analysis: Determine the rate of change in absorbance per minute from the linear portion of the curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold is a highly valuable platform in medicinal chemistry, offering the potential to develop novel therapeutics for a range of diseases, particularly cancer. The synthetic versatility of this core structure allows for extensive structure-activity relationship studies to optimize potency and selectivity against various biological targets. The protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological activity of new derivatives based on this promising scaffold.

References

[1] BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs. Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [7] Open Access Text. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [13] CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [14] Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [9] BenchChem. (2025). Developing Cellular and Enzymatic Assays with DHODH-IN-11: Application Notes and Protocols. [15] BenchChem. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [16] BenchChem. (2025). DHODH-IN-11: An In-Depth Technical Guide on its Mechanism of Action. [17] BenchChem. (2025). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. Abcam. (n.d.). MTT assay protocol. [18] BenchChem. (2025). Navigating the Landscape of DHODH Inhibition: A Technical Guide to Preliminary In Vitro Studies. [2] BenchChem. (2025). 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery. [4] BenchChem. (2025). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. [3] Wikipedia. (n.d.). Gould–Jacobs reaction. [19] BenchChem. (2025). In Vitro Assays for Malate Dehydrogenase Activity: Application Notes and Protocols. [20] Merck Index. (n.d.). Gould-Jacobs Reaction. [21] MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [5] Frontiers. (n.d.). Review on recent development of quinoline for anticancer activities. [22] MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [23] Future Science. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [11] NIH. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [24] BioAssay Systems. (n.d.). Malate Dehydrogenase. [25] ScienCell Research Laboratories. (n.d.). Malate Dehydrogenase Assay (MDH). [26] Assay Genie. (n.d.). Malate Dehydrogenase Activity Colorimetric Assay Kit (#BN00878). [27] University of Nebraska-Lincoln. (2011). Malate Dehydrogenase Assay. [28] TargetMol. (n.d.). 4-Hydroxyquinoline | Antibacterial. [8] NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [29] PubMed Central. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. [30] ACS Publications. (n.d.). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. [31] ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [10] PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [32] MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [12] ACS Publications. (n.d.). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [33] ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [6] Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. [34] ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [35] PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

Sources

Application Notes & Protocols: Evaluating 4-Hydroxyquinoline-7-carboxylic Acid as a Potential Fibroblast Activation Protein (FAP) Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs), has emerged as a compelling therapeutic target in oncology.[1][2][3] Its enzymatic activity facilitates extracellular matrix remodeling, tumor invasion, and immune suppression, making FAP inhibition a promising strategy to disrupt the tumor microenvironment (TME).[1][4][5] This document provides a comprehensive guide for researchers to investigate the potential of 4-Hydroxyquinoline-7-carboxylic acid, a novel small molecule, as a FAP inhibitor. We present the scientific rationale for targeting FAP with quinoline-based compounds, followed by detailed, field-proven protocols for enzymatic and cell-based screening, and a framework for subsequent in vivo evaluation.

The Scientific Imperative: Targeting FAP in the Tumor Microenvironment

Cancer is not merely a disease of malignant cells but a complex ecosystem involving a variety of stromal cells that constitute the TME.[6] Among the most abundant and influential of these are Cancer-Associated Fibroblasts (CAFs).[6][7] CAFs create a supportive niche for tumor growth through several mechanisms, prominently including the expression of FAP.[7][8]

FAP is a type II transmembrane serine protease that is overexpressed in the stroma of more than 90% of epithelial cancers, while its presence in healthy adult tissues is minimal.[2][8] This differential expression profile makes FAP an ideal target for precision cancer therapies.[9] FAP's pro-tumorigenic functions are multifaceted:

  • Extracellular Matrix (ECM) Remodeling: FAP's collagenase activity degrades the ECM, physically clearing a path for cancer cells to invade surrounding tissues and metastasize.[1][2]

  • Immune Suppression: FAP-positive CAFs contribute to an immunosuppressive TME by secreting cytokines like TGF-β and chemokines such as CXCL12, which can inhibit the function of anti-tumor T cells and exclude them from the tumor core.[1][5]

  • Angiogenesis Promotion: By remodeling the matrix and releasing growth factors, FAP-expressing CAFs support the formation of new blood vessels that supply the growing tumor.[7]

The critical role of FAP in tumor progression has led to the development of FAP inhibitors (FAPI), which are now at the forefront of cancer diagnostics (as PET imaging agents) and therapeutics (as radioligand therapies).[6][8][9][10]

FAP_Role_TME cluster_TME Tumor Microenvironment (TME) cluster_Tumor Tumor Progression CAF Cancer-Associated Fibroblast (CAF) FAP FAP Expression CAF->FAP expresses ECM ECM Remodeling (Collagen Degradation) FAP->ECM promotes Immune Immune Suppression (e.g., TGF-β, CXCL12) FAP->Immune promotes Angio Angiogenesis FAP->Angio promotes Invasion Tumor Invasion & Metastasis ECM->Invasion Growth Tumor Growth Immune->Growth Angio->Growth

Figure 1: The central role of FAP in modulating the tumor microenvironment.

Candidate Inhibitor Profile: this compound

The quinoline scaffold is a privileged structure in medicinal chemistry and forms the core of many highly potent and selective FAP inhibitors.[6][11][12] This established precedent provides a strong rationale for investigating novel quinoline derivatives as potential FAP inhibitors.

This compound (PubChem CID: 40152029) is a small molecule selected for evaluation based on its structural similarity to known FAP-targeting agents.[13] Its carboxylic acid moiety offers a potential point for interaction with the FAP active site or for future chemical modification to improve pharmacokinetic properties.

PropertyValueSource
Molecular Formula C10H7NO3[13]
Molecular Weight 189.17 g/mol [13]
Structure Chemical structure of this compound[13]

The following sections outline a systematic, multi-tiered approach to rigorously evaluate the FAP inhibitory potential of this compound.

Experimental Validation Workflow

A staged screening process is essential to efficiently evaluate a candidate inhibitor. This workflow progresses from a high-throughput biochemical assay to a more complex cell-based model, culminating in a conceptual framework for in vivo testing. This approach ensures that resources are focused on compounds with demonstrated activity in biologically relevant systems.

Workflow Compound Candidate Compound: 4-Hydroxyquinoline- 7-carboxylic acid Assay1 Protocol 1: In Vitro Enzymatic Assay (Biochemical Potency) Compound->Assay1 Result1 Determine IC50 (Direct Inhibition) Assay1->Result1 Assay2 Protocol 2: Cell-Based FAP Assay (Cellular Activity) Result2 Confirm Cellular Potency & Permeability Assay2->Result2 Assay3 Protocol 3: In Vivo Xenograft Model (Efficacy & Tolerability) Result3 Evaluate Anti-Tumor Activity Assay3->Result3 Result1->Assay2 If IC50 < 10 µM Result2->Assay3 If potent & non-toxic

Figure 2: A tiered workflow for the evaluation of a potential FAP inhibitor.

Protocol 1: In Vitro FAP Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect and potency (IC50) of this compound on purified recombinant human FAP enzyme.

Principle: This assay quantifies FAP's proteolytic activity using a fluorogenic substrate, such as Suc-Gly-Pro-AMC.[14][15] FAP cleaves the substrate after the proline residue, releasing the fluorescent 7-amido-4-methylcoumarin (AMC) molecule.[15] An effective inhibitor will reduce the rate of AMC release, resulting in a lower fluorescent signal. The rate of fluorescence increase is directly proportional to FAP activity.[16]

Assay_Principle FAP FAP Enzyme Products Cleaved Peptide + AMC (Fluorescent) FAP->Products cleaves Substrate Suc-Gly-Pro-AMC (Non-Fluorescent) Signal Fluorescent Signal (Ex: 380nm, Em: 460nm) Products->Signal emits

Figure 3: Principle of the fluorogenic FAP enzymatic assay.

Materials & Reagents:

  • Recombinant Human FAP (rhFAP): (e.g., R&D Systems, Cat# 3715-SE)[17]

  • FAP Substrate: Suc-Gly-Pro-AMC or Z-Gly-Pro-AMC (e.g., Bachem, Cat# I-1145)[15][17]

  • Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 7.5[15]

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Positive Control Inhibitor: A known FAP inhibitor (e.g., FAPI-46)

  • DMSO: ACS grade

  • Plates: 96-well, black, flat-bottom microplates

  • Instrumentation: Fluorometric microplate reader with temperature control (37°C) and filters for Ex/Em wavelengths of ~380/460 nm.[15][17]

Step-by-Step Protocol:

  • Compound Preparation: a. Prepare a serial dilution series of this compound in DMSO. A typical starting range is 10 mM down to 10 nM. b. Further dilute each concentration 1:100 into Assay Buffer. This creates a 2X working solution of the inhibitor with a final DMSO concentration of 1%. c. Prepare 2X working solutions for the positive control and a DMSO-only vehicle control.

  • Enzyme Preparation: a. Dilute rhFAP to a 2X working concentration (e.g., 0.2 µg/mL) in ice-cold Assay Buffer.[17] The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

  • Substrate Preparation: a. Prepare a 2X working solution of the fluorogenic substrate (e.g., 100 µM) in Assay Buffer.[16] Protect from light.

  • Assay Execution (96-well Plate): a. Add 50 µL of the 2X inhibitor working solutions (or controls) to the appropriate wells. b. Add 50 µL of the 2X rhFAP working solution to all wells except the "Substrate Blank" wells. Add 50 µL of Assay Buffer to the blank wells. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 100 µL of the 2X substrate working solution to all wells. The final reaction volume will be 200 µL. e. Immediately place the plate in the pre-warmed (37°C) fluorometric microplate reader.

  • Data Acquisition: a. Measure fluorescence intensity (Ex: 380 nm, Em: 460 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[15]

Data Analysis:

  • Calculate Reaction Rate: For each well, determine the rate of reaction (Vmax) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

  • Normalize Data: Subtract the average rate of the "Substrate Blank" wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_VehicleControl))

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce FAP activity by 50%.

CompoundPredicted IC50 (nM)
This compoundTo be determined
FAPI-46 (Positive Control)5 - 20
Vehicle (DMSO)No inhibition

Protocol 2: Cell-Based FAP Inhibition Assay

Objective: To assess the ability of this compound to inhibit FAP activity in a live-cell context, which accounts for cell permeability and off-target effects.

Principle: This assay utilizes a FAP-expressing cell line, such as the human glioblastoma cell line U-87 MG, which endogenously expresses FAP.[14][18] The protocol is similar to the enzymatic assay, but the enzyme source is the intact cell monolayer. A positive result indicates that the compound can cross the cell membrane and engage the FAP target in its native environment.

Materials & Reagents:

  • Cell Line: U-87 MG (ATCC HTB-14) or a FAP-transduced cell line (e.g., HT1080-FAP).[18][19]

  • Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% FBS.

  • Assay Buffer: Phosphate-Buffered Saline (PBS).[14]

  • Substrate: Suc-Gly-Pro-AMC.[14]

  • Test Compound & Controls: Same as Protocol 1.

  • Plates: 96-well, black, clear-bottom tissue culture plates.

  • Instrumentation: Fluorometric microplate reader.

Step-by-Step Protocol:

  • Cell Seeding: a. Seed U-87 MG cells into a 96-well black, clear-bottom plate at a density that will yield a confluent monolayer after 24-48 hours (e.g., 40,000 cells/well). b. Incubate at 37°C, 5% CO2.

  • Compound Treatment: a. Prepare 2X working solutions of the test compound and controls in PBS. b. Once cells are confluent, gently aspirate the culture medium. c. Wash the cell monolayer twice with 100 µL of warm PBS. d. Add 50 µL of the 2X inhibitor working solutions (or controls) to the appropriate wells. e. Incubate the plate at 37°C for 30-60 minutes.

  • Reaction & Data Acquisition: a. Prepare a 2X working solution of Suc-Gly-Pro-AMC in PBS. b. Initiate the reaction by adding 50 µL of the 2X substrate solution to each well. c. Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. d. Measure fluorescence kinetically as described in Protocol 1.4.

Data Analysis:

  • The data analysis is identical to that described for the enzymatic assay. The resulting IC50 value will reflect the compound's potency in a cellular context. A significant rightward shift in IC50 compared to the enzymatic assay may suggest poor cell permeability.

Protocol 3: Framework for In Vivo Efficacy Evaluation

Objective: (Conceptual) To evaluate the anti-tumor efficacy and tolerability of this compound in a preclinical cancer model.

Principle: A xenograft mouse model using a FAP-expressing human cancer cell line is the standard for in vivo testing.[19][20] Tumor growth is monitored over time in vehicle-treated vs. compound-treated animals to assess therapeutic efficacy.

Model System:

  • Animals: Immunodeficient mice (e.g., NOD/SCID or Swiss Nude).[19][20]

  • Cell Line: U-87 MG or HT1080-FAP cells.[18][19]

  • Tumor Implantation: Subcutaneous injection of tumor cells (e.g., 2-5 million cells) into the flank of the mice.

Experimental Design:

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., saline + 5% DMSO).

    • Group 2: Test Compound (Low Dose, e.g., 10 mg/kg).

    • Group 3: Test Compound (High Dose, e.g., 50 mg/kg).

    • Group 4: Positive Control (Standard-of-care chemotherapy, if applicable).

  • Dosing: Administer treatment via an appropriate route (e.g., intraperitoneal or oral) on a pre-determined schedule (e.g., daily for 21 days).

  • Monitoring:

    • Tumor Volume: Measure tumors with digital calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitor body weight 2-3 times per week as a measure of general toxicity.

    • Clinical Observations: Daily checks for signs of distress.

  • Endpoint: The study concludes when tumors in the vehicle group reach a pre-defined maximum size, or after a fixed duration. Tumors are then excised for downstream analysis (e.g., immunohistochemistry for FAP expression and proliferation markers).

Primary Outcome: The primary endpoint is Tumor Growth Inhibition (TGI). A statistically significant reduction in tumor volume in the treatment groups compared to the vehicle group indicates anti-tumor efficacy.

Conclusion and Future Directions

This document provides a validated roadmap for the initial evaluation of this compound as a potential FAP inhibitor. Successful execution of these protocols will establish its biochemical potency, cellular activity, and provide the foundational data required to justify advancement into preclinical in vivo models. Positive results would warrant further investigation into its mechanism of action, pharmacokinetic profile, and potential for development as a novel therapeutic agent targeting the tumor stroma.

References

  • Open MedScience. (n.d.). Fibroblast Activation Protein Inhibitors (FAPI): A New Frontier in Cancer Diagnosis and Therapy.
  • Benchchem. (n.d.). The Multifaceted Role of Fibroblast Activation Protein (FAP) in the Tumor Microenvironment: A Technical Guide.
  • Frontiers. (n.d.). Recent clinical advances in fibroblast activation protein targeted radioligand therapy for solid tumors.
  • PubMed. (2020). A cell-based fluorescent assay for FAP inhibitor discovery.
  • AACR Journals. (2016). FAP Promotes Immunosuppression by Cancer-Associated Fibroblasts in the Tumor Microenvironment via STAT3–CCL2 Signaling.
  • Benchchem. (n.d.). Quantifying Fibroblast Activation Protein (FAP) Activity Using Suc-Gly-Pro-AMC: Application Notes and Protocols.
  • PMC - NIH. (n.d.). Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review).
  • Frontiers. (n.d.). Revisiting the role of cancer-associated fibroblasts in tumor microenvironment.
  • PMC - NIH. (2025). Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities.
  • Journal of Nuclear Medicine. (2023). Fibroblast Activation Protein Inhibitor–Based Radionuclide Therapies: Current Status and Future Directions.
  • PMC - NIH. (n.d.). Fibroblast activation protein-based theranostics in cancer research: A state-of-the-art review.
  • Oncodesign Services. (n.d.). FAP models.
  • MDPI. (n.d.). Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics.
  • bioRxiv. (2024). Sensitive quantification of fibroblast activation protein and high-throughput screening for inhibition by FDA-approved compounds.
  • PMC - NIH. (n.d.). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase.
  • MDPI. (n.d.). Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals.
  • MedPath. (n.d.). SOFIE Biosciences Initiates Phase 3 Trials for [18F]FAPI-74 PET Tracer in Gastroesophageal and Pancreatic Cancers.
  • NIH. (2024). In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics.
  • NIH. (n.d.). Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules.
  • R&D Systems. (2023). Recombinant Human Fibroblast Activation Protein α/FAP.
  • National Cancer Institute. (n.d.). Clinical Trials Using Fibroblast-activation Protein Inhibitor.
  • BPS Bioscience. (n.d.). FAP Fluorogenic Assay Kit FAP 80210.
  • NIH. (2013). Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs.
  • Pharmabiz.com. (2025). SOFIE Biosciences doses first patient dosed in phase 3 trials of [18F]FAPI-74, a fluorine-18 labelled radiopharmaceutical targeting FAP for patients with GI cancers.
  • Amsbio. (n.d.). FAP Fluorogenic Assay Kit, 80210.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Frontiers. (n.d.). Tumor microenvironment and fibroblast activation protein inhibitor (FAPI) PET: developments toward brain imaging.
  • ResearchGate. (n.d.). In vivo micro-PET imaging of FAP in tumors. (A) Static micro-PET images....
  • PubMed. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.
  • PMC - NIH. (2013). Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Journal of the American Chemical Society. (n.d.). The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester.
  • PubMed. (2013). Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold.
  • PubMed. (2020). Discovery of a novel fibroblast activation protein (FAP) inhibitor, BR103354, with anti-diabetic and anti-steatotic effects.
  • PMC - PubMed Central. (n.d.). Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond.
  • ResearchGate. (n.d.). FAP-targeted precursors using a 6-or 7-alkoxy substituted quinoline....

Sources

Application Notes & Protocols: Development of 4-Hydroxyquinoline-7-carboxylic acid Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Inflammation is a fundamental biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a critical component of the innate immune response and healing, chronic, unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[2] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are associated with significant adverse effects, particularly gastrointestinal and cardiovascular complications, largely due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[3] This has fueled the search for novel anti-inflammatory agents with improved efficacy and safety profiles.

The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] Specifically, the 4-hydroxyquinoline-7-carboxylic acid framework presents a promising starting point for the design of new anti-inflammatory agents. These derivatives have been investigated for their potential to selectively inhibit key mediators of the inflammatory cascade, offering a pathway to more targeted and less toxic therapies.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound derivatives. It outlines the foundational mechanisms of action, a strategic workflow for screening and evaluation, and detailed protocols for key in vitro and in vivo assays.

Section 1: Rationale and Mechanism of Action

The anti-inflammatory potential of this compound derivatives is primarily attributed to their ability to modulate critical inflammatory signaling pathways. The two most prominent targets are the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling cascade.

1.1. Inhibition of Cyclooxygenase-2 (COX-2) COX enzymes mediate the conversion of arachidonic acid into prostaglandins (PGs), which are key lipid mediators of inflammation, pain, and fever.[3] While COX-1 is constitutively expressed and plays a role in physiological homeostasis (e.g., gastric cytoprotection), COX-2 is inducibly expressed at sites of inflammation.[3] Selective inhibition of COX-2 is therefore a validated strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[7] Several quinoline derivatives have demonstrated potent and selective COX-2 inhibitory activity, with some compounds showing higher selectivity than the reference drug, celecoxib.[3][8] Molecular docking studies suggest that the quinoline core can fit into the active site of the COX-2 enzyme, with specific functional groups interacting with key amino acid residues to block its activity.[8][9]

1.2. Modulation of the NF-κB Signaling Pathway The transcription factor NF-κB is a master regulator of the inflammatory response.[10][11] It controls the expression of a vast array of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[12] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[13] Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate the IκB kinase (IKK) complex, which phosphorylates IκBα.[11][14] This phosphorylation targets IκBα for ubiquitination and degradation by the proteasome, freeing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13] By inhibiting IκBα phosphorylation and degradation, candidate compounds can prevent NF-κB activation and suppress the downstream inflammatory cascade.[15]

Below is a diagram illustrating the canonical NF-κB signaling pathway, a primary target for anti-inflammatory drug development.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Targets for Proteasome->IkBa_NFkB Degrades IκBα DNA DNA (κB Sites) NFkB->DNA Translocates & Binds Nucleus Nucleus Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->IKK Inhibits

Caption: The NF-κB signaling pathway and potential point of inhibition.

Section 2: Preclinical Evaluation Workflow

A structured, multi-stage approach is essential for efficiently identifying and characterizing promising anti-inflammatory candidates from a library of this compound derivatives. The workflow progresses from broad initial screening to more complex and physiologically relevant models.

Caption: A hierarchical workflow for screening anti-inflammatory quinoline derivatives.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key assays in the preclinical evaluation workflow.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index.

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplate and plate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme. Keep on ice.

  • Compound Plating: Add 10 µL of various concentrations of the test compounds (dissolved in DMSO) to the wells of a 96-well plate. Include wells for a vehicle control (DMSO only) and a reference inhibitor.

  • Enzyme Addition: Add 150 µL of the prepared COX-1 or COX-2 enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and TMPD to each well.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 595 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2).

Data Presentation:

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
QC-001 >1000.08>1250
QC-002 50.50.15336
Celecoxib 24.20.06403
Indomethacin 0.125.10.02

Note: Data is representative. High SI values indicate greater selectivity for COX-2.[3][8]

Protocol 2: LPS-Induced Cytokine Release in Macrophages

Objective: To evaluate the ability of test compounds to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: LPS, a component of Gram-negative bacteria, potently activates macrophages through TLR4, leading to the robust production and secretion of inflammatory cytokines.[16] The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • ELISA kits for murine TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[15]

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds (or vehicle control) for 1 hour. It is crucial to first determine the non-cytotoxic concentration range of each compound using an assay like MTT.

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100-1000 ng/mL.[15][17] Include an unstimulated control group (no LPS).

  • Incubation: Incubate the plates for 18-24 hours.[17][18]

  • Supernatant Collection: Carefully collect the cell-free supernatants from each well and store them at -20°C until analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Determine the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the in vivo anti-inflammatory activity of a test compound in a model of acute, localized inflammation.[19]

Principle: The subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a reproducible inflammatory response characterized by edema (swelling), which peaks at 3-5 hours.[20][21] The anti-inflammatory effect of a drug is quantified by its ability to reduce this swelling compared to a vehicle-treated control group.[22]

Caption: Step-by-step workflow for the carrageenan-induced paw edema model.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III, IV, etc.: Test Compound at various doses

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a digital plethysmometer.[21]

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[20]

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each animal.[19][20]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the control group, typically at the 3-hour time point: % Inhibition = 100 * (1 - (Edema_treated / Edema_control)).

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between groups.

Section 4: Conclusion

The development of this compound derivatives represents a promising avenue for discovering novel anti-inflammatory agents with potentially superior safety profiles. The strategic application of the protocols detailed in this guide—from targeted enzymatic and cellular assays to established in vivo models—provides a robust framework for identifying lead candidates. By systematically evaluating their potency against COX-2, their ability to suppress inflammatory signaling pathways like NF-κB, and their efficacy in acute inflammation models, researchers can effectively advance the most promising compounds through the drug discovery pipeline.

References

  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).

  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Metabolism.

  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.

  • Mitchell, S., et al. (2016). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Immunology Research.

  • Jayaprakash, S., et al. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Asian Journal of Pharmaceutical and Clinical Research.

  • Sagan, D., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences.

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.

  • ijpras. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.

  • Ghasemian, M., et al. (2016). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences.

  • Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta.

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION.

  • Slideshare. (2016). Screening models for inflammatory drugs.

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.

  • Slideshare. (2018). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS.

  • Khan, I., et al. (2017). Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. Inflammopharmacology.

  • Wikipedia. (n.d.). NF-κB.

  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry.

  • BenchChem. (2025). Efficacy of 7-Chloro-4-(phenylsulfanyl)quinoline and its Analogs as COX-2 Inhibitors: A Comparative Analysis.

  • Mecha-Álvarez, D., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology.

  • Bartosh, T.J., & Ylöstalo, J.H. (2014). Macrophage Inflammatory Assay. Bio-protocol.

  • Ali, M.M., et al. (2016). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic & Medicinal Chemistry.

  • De-La-Cruz, R.K., et al. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments.

  • Georgiev, G., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment.

  • Bálint, Á., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.

  • Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol.

  • Coats, E.A., et al. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry.

  • Lowell, C.A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine.

  • Coats, E.A., et al. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry.

  • Massoud, M.A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Monatshefte für Chemie - Chemical Monthly.

  • Li, R., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules.

  • Hooke Laboratories. (n.d.). LPS-induced cytokine production in vivo.

  • Al-Qattan, M.N., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules.

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

  • Fata, F.T., et al. (2005). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry.

  • Al-Suhaimi, K.S., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules.

  • Wang, C., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry.

Sources

Investigating the antioxidant properties of 4-Hydroxyquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the evaluation of 4-Hydroxyquinoline-7-carboxylic acid as a novel antioxidant agent.

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants, molecules capable of inhibiting the oxidation of other molecules, represent a critical therapeutic strategy to counteract oxidative damage. The quinoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antioxidant activities.[3][4] This has led to increasing interest in novel quinoline derivatives, such as this compound, as potential modulators of cellular redox homeostasis.

This application note provides a comprehensive framework for the systematic investigation of the antioxidant properties of this compound. It is structured to guide researchers from initial chemical screening of radical scavenging and reducing capabilities to in-depth mechanistic studies within a cellular context, focusing on the pivotal Nrf2/ARE signaling pathway.

Part 1: Foundational Assessment of Chemical Antioxidant Capacity

The initial evaluation of a potential antioxidant involves cell-free (achemical) assays. These methods are rapid, cost-effective, and provide a direct measure of the compound's intrinsic ability to neutralize free radicals or reduce oxidants. A positive result in these assays serves as the basis for progressing to more complex and biologically relevant cellular models. Here, we detail three standard assays: DPPH, ABTS, and FRAP.

Experimental Workflow for Chemical Assays

G cluster_prep Preparation cluster_assays Acellular Assays (96-Well Plate) cluster_analysis Data Analysis Compound 4-Hydroxyquinoline- 7-carboxylic acid Stock Solution DPPH DPPH Assay (Radical Scavenging) Compound->DPPH ABTS ABTS Assay (Radical Scavenging) Compound->ABTS FRAP FRAP Assay (Reducing Power) Compound->FRAP Controls Positive Controls (Ascorbic Acid, Trolox, FeSO₄) Controls->DPPH Controls->ABTS Controls->FRAP IC50 Calculate IC₅₀ Value (DPPH) DPPH->IC50 TEAC Calculate TEAC Value (ABTS) ABTS->TEAC FRAP_Val Calculate FRAP Value (FRAP) FRAP->FRAP_Val

Caption: Workflow for chemical antioxidant capacity assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of Causality: This assay quantifies the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5][6] The reduction of the deep violet DPPH radical to the pale yellow hydrazine form is measured by a decrease in absorbance at approximately 517 nm, which is directly proportional to the compound's radical scavenging activity.[5][6]

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be prepared fresh and kept in the dark.[7] The absorbance of this solution at 517 nm should be ~1.0.

    • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, methanol).

    • Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare serial dilutions of Ascorbic Acid or Trolox using the same concentrations as the test compound.

  • Assay Procedure (96-Well Plate Format):

    • Add 100 µL of each sample dilution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to each well.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare blank wells for each sample concentration containing 100 µL of the sample dilution and 100 µL of methanol (to account for any sample color).

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of all wells at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Acontrol - (Asample - Ablank)) / Acontrol ] x 100 [5]

    • Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Concentration (µg/mL)Absorbance (Asample)% Scavenging Activity
1000.21578.1%
500.48850.3%
250.75123.5%
12.50.8929.1%
6.250.9641.8%
Ascorbic Acid (50 µg/mL) 0.085 91.3%
Hypothetical data for illustrative purposes. Acontrol = 0.982.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle of Causality: This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a stable blue-green chromophore.[8] The reduction of ABTS•+ by an antioxidant results in its decolorization, which is measured by the decrease in absorbance at 734 nm.[8] This method is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants.[8]

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 19.2 mg of ABTS in 5 mL of water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 3.3 mg of potassium persulfate in 5 mL of water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[8][9]

    • Before use, dilute the ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

    • Trolox Standard: Prepare a series of Trolox dilutions (e.g., 0-500 µM) to create a standard curve.

  • Assay Procedure (96-Well Plate Format):

    • Add 20 µL of the test compound dilutions or Trolox standards to the wells.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition for both the standards and the test compound.

    • Plot the % inhibition against the Trolox concentration to generate a standard curve.

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for the test compound from the standard curve. The TEAC is expressed as µM of Trolox equivalents per µg/mL or µM of the test compound.

Trolox Conc. (µM)Absorbance (Asample)% Inhibition
5000.10585.0%
2500.26661.9%
1250.43437.9%
62.50.58116.9%
0 (Control)0.7000.0%
Hypothetical data for illustrative purposes.
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle of Causality: The FRAP assay directly measures the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][12] At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form, which has an intense blue color with an absorption maximum at 593 nm.[13]

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm this solution to 37°C before use.

    • Ferrous Sulfate (FeSO₄) Standard: Prepare a standard curve using known concentrations of FeSO₄ (e.g., 0-1000 µM).

  • Assay Procedure (96-Well Plate Format):

    • Add 20 µL of the test compound, standards, or blank (solvent) to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 4-10 minutes.[11] The exact time can be optimized.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 593 nm.

    • Subtract the blank reading from the sample and standard readings.

    • Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.

    • Determine the FRAP value of the test compound from the standard curve. The result is expressed as µM of Fe²⁺ equivalents.

Part 2: Elucidating Cellular Antioxidant Activity and Mechanism

While chemical assays are informative, they do not account for bioavailability, metabolic transformation, or interaction with endogenous cellular defense systems. Therefore, progressing to cell-based models is a critical step to establish physiological relevance. The Keap1-Nrf2-ARE signaling pathway is a master regulator of the cellular antioxidant response, making it a key target for investigation.[1][14]

The Keap1-Nrf2 Antioxidant Response Pathway

Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and proteasomal degradation.[2][15] Upon exposure to oxidative stress or electrophilic compounds, critical cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This stabilizes Nrf2, allowing it to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby orchestrating a robust antioxidant defense.[16][17]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 targets Nrf2 Nrf2 Nrf2->Keap1 binds Proteasome Proteasome Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitinates Compound 4-Hydroxyquinoline- 7-carboxylic acid Compound->Keap1 modifies sMaf sMaf Nrf2_nuc->sMaf heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE binds Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes activates transcription

Caption: The Keap1-Nrf2/ARE signaling pathway.

Experimental Workflow for Cellular Assays

G cluster_wb_targets Western Blot Targets Start Select Cell Line (e.g., HepG2-ARE) MTT Cell Viability Assay (MTT) Determine non-toxic dose range Start->MTT Luciferase ARE-Luciferase Reporter Assay Quantify Nrf2 transcriptional activity MTT->Luciferase Use non-toxic conc. Western Western Blot Analysis Confirm protein-level changes Luciferase->Western Validate positive hits Nrf2_trans Nrf2 Nuclear Translocation Western->Nrf2_trans HO1_exp HO-1 & NQO1 Protein Expression Western->HO1_exp Conclusion Mechanistic Conclusion Nrf2_trans->Conclusion HO1_exp->Conclusion

Caption: Workflow for cellular antioxidant mechanism investigation.

Cell Viability Assay (MTT)

Self-Validation Rationale: Before assessing functional effects, it is imperative to determine the concentration range at which this compound is not cytotoxic. This ensures that any observed activity in subsequent assays is due to a specific biological effect and not a consequence of cell death.

Detailed Protocol:

  • Cell Culture: Seed HepG2 cells (or another suitable cell line) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0-200 µM) for 24 hours.

  • MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

ARE-Luciferase Reporter Gene Assay

Principle of Causality: This is a highly specific assay to quantify the activation of the Nrf2-ARE pathway.[15] It utilizes a cell line engineered to contain a luciferase reporter gene under the control of an ARE promoter. If the test compound activates Nrf2, the transcription of luciferase is induced, and the resulting luminescence is directly proportional to the pathway's activation.[18]

Detailed Protocol:

  • Cell Culture: Seed HepG2-ARE cells (stably transfected with the ARE-luciferase construct) in a white, clear-bottom 96-well plate and allow them to attach.

  • Compound Treatment: Treat cells with non-toxic concentrations of this compound for a specified period (e.g., 16-24 hours).[19] Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).

  • Lysis and Luminescence Reading:

    • Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., One-Glo).

    • Add the luciferase substrate to each well.

    • Measure the luminescence intensity using a luminometer.

  • Data Analysis: Normalize the luminescence readings to cell viability (if necessary) and express the results as "fold activation" relative to the vehicle control.

Western Blot Analysis

Self-Validation Rationale: Western blotting provides confirmatory, semi-quantitative data at the protein level, validating the results from the reporter gene assay. Observing the nuclear accumulation of Nrf2 and the increased expression of its downstream target proteins (HO-1, NQO1) provides strong mechanistic evidence.[20]

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Treat cells in 6-well plates with the test compound at effective concentrations determined from the luciferase assay.

    • For Nrf2 translocation, harvest cells and perform nuclear and cytoplasmic fractionation using a specialized kit.

    • For total protein expression (HO-1, NQO1), lyse cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against Nrf2, HO-1, NQO1, Lamin B1 (nuclear loading control), and β-actin or GAPDH (cytoplasmic/total loading control).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Perform densitometric analysis to quantify the protein levels relative to the loading control.

Summary and Data Integration

A comprehensive evaluation of this compound's antioxidant potential requires the integration of data from both chemical and cellular assays. A strong candidate will not only exhibit direct radical scavenging or reducing activity but will also demonstrate the ability to modulate endogenous cellular defense pathways at non-toxic concentrations.

Consolidated Data Summary Table:

AssayParameterResult (Hypothetical)Interpretation
Chemical Assays
DPPHIC₅₀ Value45 µMModerate direct radical scavenging activity.
ABTSTEAC Value1.8Higher scavenging activity than DPPH, effective against ABTS radical.
FRAPFRAP Value1200 µM Fe²⁺ Eq./mMPotent ability to donate electrons/reduce oxidants.
Cellular Assays
MTTCC₅₀ Value>100 µMLow cytotoxicity up to 100 µM.
ARE-LuciferaseMax Fold Activation4.5-fold at 25 µMSignificant activation of the Nrf2-ARE pathway.
Western BlotNrf2 TranslocationIncreased nuclear Nrf2Confirms Nrf2 activation mechanism.
Western BlotHO-1 Expression3.8-fold increaseUpregulation of a key cytoprotective enzyme.

This systematic approach, progressing from broad chemical screening to targeted mechanistic investigation, provides a robust and reliable framework for characterizing the antioxidant properties of this compound, yielding critical insights for researchers in pharmacology and drug development.

References

  • Liguori, I., Russo, G., Curcio, F., Bulli, G., Aran, L., Della-Morte, D., Gargiulo, G., Testa, G., Cacciatore, F., Bonaduce, D., & Abete, P. (2018). Oxidative stress, aging, and diseases. Clinical Interventions in Aging, 13, 757–772. [Link]

  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • Luo, J., et al. (2023). Molecular mechanism of Nrf2 signaling pathway regulating oxidative stress. ResearchGate. [Link]

  • Shaw, P., & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. National Institutes of Health. [Link]

  • Pölöske, D., et al. (2022). Roles of Oxidative Stress and Nrf2 Signaling in Pathogenic and Non-Pathogenic Cells: A Possible General Mechanism of Resistance to Therapy. MDPI. [Link]

  • Jaramillo, M. C., & Zhang, D. D. (2013). The emerging role of the Nrf2-Keap1 signaling pathway in cancer. Genes & Development, 27(20), 2179–2191. [Link]

  • Pannangpetch, P., et al. (2002). Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. Biochimica et Biophysica Acta (BBA) - General Subjects, 1570(2), 97-103. [Link]

  • Moreira, D. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • Moreira, D. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

  • Yu, J., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Marine Drugs, 16(1), 24. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • Various Authors. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Assay Biotechnology Company. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]

  • Xia, M., et al. (2016). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1435, 157-168. [Link]

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]

  • Prasad, K., et al. (2021). Synthesis, antioxidant and toxicological study of novel pyrimido quinoline derivatives from 4-hydroxy-3-acyl quinolin-2-one. ResearchGate. [Link]

  • Sadowska, B., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 26(11), 3326. [Link]

  • Massoud, M. A., et al. (2014). Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. [Link]

  • Various Authors. (2018). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 118(4), 1888-1949. [Link]

  • Pontiki, E., et al. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 25(18), 4158. [Link]

  • Liu, Y., et al. (2020). Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation. Cell Chemical Biology, 27(9), 1135-1146.e6. [Link]

  • D'Amico, R., et al. (2022). Activation of Nrf2 Pathway by Natural Products. Molecular Neurobiology, 59(10), 6519-6533. [Link]

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Li, Y., et al. (2019). Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin. Molecules, 24(4), 733. [Link]

  • Li, Y., et al. (2019). Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Various Authors. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • Chobot, V., et al. (2021). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. Molecules, 26(16), 4998. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4-Hydroxyquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Among the vast array of quinoline derivatives, 4-hydroxyquinoline-7-carboxylic acid stands out as a particularly versatile building block for the synthesis of novel heterocyclic compounds. Its unique trifunctional nature, featuring a reactive hydroxyl group, a modifiable carboxylic acid, and an aromatic quinoline core, offers multiple avenues for chemical elaboration. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and expert insights for the construction of novel fused and substituted heterocyclic systems. We will delve into the strategic considerations for selective functionalization, reaction mechanisms, and the characterization of the resulting compounds, aimed at empowering researchers in drug discovery and materials science.

Strategic Considerations for Synthesis

The key to successfully utilizing this compound as a scaffold lies in understanding the relative reactivity of its functional groups and employing appropriate synthetic strategies. The 4-hydroxyl group, existing in tautomeric equilibrium with the 4-quinolone form, imparts nucleophilic character to the C3 position, while the 7-carboxylic acid provides a handle for amide bond formation, esterification, or cyclization reactions.

Protecting Group Strategies

In multi-step syntheses, the selective protection of either the hydroxyl or the carboxylic acid group is often crucial to avoid unwanted side reactions.

  • Protection of the Carboxylic Acid: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) under acidic conditions (e.g., refluxing in methanol with a catalytic amount of sulfuric acid). This masks the acidic proton and prevents its interference in base-catalyzed reactions.[3] The ester can be readily hydrolyzed back to the carboxylic acid at a later stage.

  • Protection of the Hydroxyl Group: The 4-hydroxyl group can be protected as an ether (e.g., benzyl or methoxymethyl ether) or a silyl ether. However, given its enolic nature, protection might not always be straightforward and can influence the reactivity of the quinoline ring.

The choice of protecting group should be guided by its stability to the subsequent reaction conditions and the ease of its selective removal.[4]

Synthesis of Fused Heterocyclic Systems

The inherent functionality of this compound makes it an excellent precursor for the synthesis of fused polycyclic heteroaromatic compounds. These fused systems often exhibit enhanced biological activity due to their rigid, planar structures which can facilitate intercalation with biological macromolecules.

Synthesis of Pyrano[3,2-g]quinolines

Pyranoquinolines are a class of heterocyclic compounds that have demonstrated a range of biological activities, including anticancer and anti-inflammatory properties.[1][5][6][7] The synthesis of pyrano[3,2-g]quinolines from this compound can be envisioned through a multi-step sequence involving the initial formation of a propargyl ether followed by a thermally or acid-catalyzed cyclization.

Step 1: Esterification of this compound

  • Suspend this compound (1.0 eq) in anhydrous methanol (20 mL/g).

  • Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the methyl 4-hydroxyquinoline-7-carboxylate.

Step 2: O-propargylation

  • To a solution of methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in anhydrous acetone (30 mL/g), add potassium carbonate (2.0 eq) and propargyl bromide (1.2 eq).

  • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain methyl 4-(prop-2-yn-1-yloxy)quinoline-7-carboxylate.

Step 3: Intramolecular Cyclization

  • Heat the methyl 4-(prop-2-yn-1-yloxy)quinoline-7-carboxylate (1.0 eq) in a high-boiling solvent such as diphenyl ether or Dowtherm A at 220-250 °C for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture and purify the product by column chromatography to yield the desired pyrano[3,2-g]quinoline derivative.

Causality Behind Experimental Choices:

  • The esterification of the carboxylic acid in the first step is crucial to prevent its participation in the subsequent O-alkylation reaction.

  • Potassium carbonate is a suitable base for the O-propargylation as it is strong enough to deprotonate the hydroxyl group but mild enough to avoid hydrolysis of the ester.

  • The high temperature required for the intramolecular cyclization facilitates the[5][5]-sigmatropic rearrangement (Claisen rearrangement) of the propargyl ether, followed by an intramolecular hydroalkoxylation to form the pyran ring.

Synthesis of Oxazino[6,5-g]quinolines

Oxazinoquinolines are another class of fused heterocycles with potential pharmacological applications. Their synthesis from this compound can be achieved by first converting the carboxylic acid to an amide, followed by reaction with a suitable dielectrophile to construct the oxazine ring.

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq) in anhydrous DMF (20 mL/g), add HBTU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (e.g., 2-aminoethanol, 1.2 eq) and continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the corresponding amide.

Step 2: Cyclization to form the Oxazine Ring

  • Dissolve the amide from the previous step (1.0 eq) in a suitable solvent such as toluene.

  • Add a dehydrating agent like phosphorus pentoxide or a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate.

  • Purify the product by column chromatography to obtain the oxazino[6,5-g]quinoline derivative.

Causality Behind Experimental Choices:

  • HBTU is an efficient coupling agent for amide bond formation, minimizing side reactions and leading to high yields.

  • The use of a dehydrating agent in the second step facilitates the intramolecular cyclization by removing the water formed during the reaction, thus driving the equilibrium towards the product.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

G start_pyrano 4-Hydroxyquinoline- 7-carboxylic Acid ester Methyl 4-hydroxyquinoline- 7-carboxylate start_pyrano->ester MeOH, H₂SO₄ (Esterification) propargyl_ether Methyl 4-(prop-2-yn-1-yloxy)quinoline- 7-carboxylate ester->propargyl_ether Propargyl bromide, K₂CO₃ (O-alkylation) pyranoquinoline Pyrano[3,2-g]quinoline Derivative propargyl_ether->pyranoquinoline High Temperature (Cyclization)

Caption: Synthetic route to Pyrano[3,2-g]quinolines.

G start_oxazino 4-Hydroxyquinoline- 7-carboxylic Acid amide N-(2-hydroxyethyl)-4-hydroxy- quinoline-7-carboxamide start_oxazino->amide 2-Aminoethanol, HBTU (Amidation) oxazinoquinoline Oxazino[6,5-g]quinoline Derivative amide->oxazinoquinoline Dehydrating Agent (Cyclization)

Caption: Synthetic route to Oxazino[6,5-g]quinolines.

Characterization Data

The structural elucidation of the newly synthesized heterocyclic compounds relies on a combination of spectroscopic techniques.

Compound Class1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrometry (m/z)
Pyrano[3,2-g]quinolines Aromatic protons (7.0-8.5), Pyran ring protons (4.5-6.5), Methoxy protons (~3.9)Aromatic carbons (110-150), Carbonyl carbon (~165), Pyran ring carbons (60-100)Molecular ion peak corresponding to the calculated mass
Oxazino[6,5-g]quinolines Aromatic protons (7.0-8.5), Oxazine ring protons (3.5-4.5), Amide NH (broad singlet, if present)Aromatic carbons (110-150), Carbonyl carbon (~168), Oxazine ring carbons (50-80)Molecular ion peak corresponding to the calculated mass

Note: The exact chemical shifts will vary depending on the specific substitution pattern of the synthesized molecule.[8][9][10]

Conclusion

This compound is a readily accessible and highly valuable starting material for the synthesis of a diverse range of novel heterocyclic compounds. By leveraging the distinct reactivity of its functional groups and employing strategic synthetic planning, researchers can construct complex molecular architectures with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and innovation in this exciting area of chemical synthesis.

References

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. PMC. [Link]

  • Protecting Groups. University of Wisconsin. [Link]

  • Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. National Institutes of Health. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • Catalytic Syntheses of Pyrano[3,2-C]Quinolone and -Quinoline Derivatives and their Potential Therapeutic Agents. ResearchGate. [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. National Institutes of Health. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation. National Institutes of Health. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. [Link]

  • Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[11][12]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. National Institutes of Health. [Link]

  • (PDF) Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[11][12]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. ResearchGate. [Link]

  • Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid. Part XII: synthesis of 5-fluoro-7-oxodihydo[5][11][12]thiadiazino [5,6-h]quinoline-8-carboxylic acid and ester. Semantic Scholar. [Link]

  • Heterocycles [h]Fused onto 4-Oxoquinolines. Part I. Synthesis of 6Oxo6,9-dihydro[1][4][11]oxadiazolo[3,4-h]quinoline-7-carboxylic Acid N-Oxide. ResearchGate. [Link]

  • New approaches to the synthesis of selected hydroxyquinolines and their hydroxyquinoline carboxylic acid analogues. ResearchGate. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Protecting Groups for Carboxylic acid. YouTube. [Link]

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Magritek. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Rational design, synthesis of some quinolinone-Schiff bases/ pyridazino[4,5-c]quinolinones with potent anti-lung cancer and antituberculosis performance. National Institutes of Health. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate. [Link]

  • c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and propargylic alcohols. ResearchGate. [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. LGM | Laboratory for Chemometrics. [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed. [Link]

Sources

Protocol for the purification of 4-Hydroxyquinoline-7-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of 4-Hydroxyquinoline-7-carboxylic Acid via Optimized Recrystallization

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, notably serving as a key framework in the development of selective enzyme inhibitors.[1] The purity of this intermediate is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs) and for ensuring reproducible biological data. This document provides a comprehensive, field-tested protocol for the purification of this compound by recrystallization. Moving beyond a simple list of steps, this guide elucidates the chemical principles underpinning the solvent selection, crystallization kinetics, and impurity removal, empowering researchers to adapt and optimize the procedure for maximum yield and purity.

Introduction: The Rationale for Recrystallization

Recrystallization remains a powerful and scalable purification technique for crystalline solids, often surpassing chromatography in terms of efficiency and cost-effectiveness for achieving high levels of purity.[2] The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature.[3]

For this compound, a molecule possessing both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting/donating carboxylic acid group, its solubility is highly dependent on polar, protic solvents.[4][5] Impurities from its synthesis, such as starting materials or by-products, will ideally have different solubility profiles, allowing them to be separated by remaining in the cold mother liquor or being removed via hot filtration.

Materials and Equipment

Reagents
  • Crude this compound

  • Ethanol (Reagent Grade, 95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for color removal)

  • Celpure® or Diatomaceous Earth (optional, for hot filtration)

Equipment
  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Condenser (Allihn or Liebig)

  • Buchner funnel and filtration flask

  • Vacuum source

  • Glass stirring rod

  • Powder funnel

  • Spatulas and weighing paper

  • pH paper or pH meter

  • Vacuum oven or desiccator

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of an initial batch of crude this compound. The solvent volumes are provided as a starting ratio and should be optimized based on the observed solubility of the specific crude material.

Solvent System Selection

The choice of solvent is the most critical parameter in recrystallization. A mixed solvent system of Ethanol/Water is recommended for this compound. Ethanol is a good solvent for many organic carboxylic acids, while the addition of water as an "anti-solvent" can effectively modulate the solubility to ensure poor solubility at low temperatures, which is crucial for high recovery.[6][7]

ParameterRecommended Value/SolventRationale
Primary Solvent Ethanol (95%)The polar protic nature of ethanol effectively solvates the hydroxyl and carboxylic acid moieties at elevated temperatures.
Anti-Solvent Deionized WaterDecreases the solubility of the organic compound upon cooling, promoting crystallization. Most inorganic salt impurities will remain dissolved.
Starting Ratio (Ethanol:Water) ~3:1 to 4:1 (v/v)This ratio typically provides a good balance for dissolving the compound when hot while ensuring precipitation upon cooling. It is the key variable for optimization.
Recrystallization Workflow Diagram

Recrystallization_Workflow Figure 1: Recrystallization Workflow for this compound A 1. Dissolution Crude Solid in Erlenmeyer Flask B Add Minimum Volume of Hot Ethanol/Water (e.g., 4:1) A->B C Heat to Reflux with Stirring (Target Compound Dissolves) B->C D Optional: Hot Filtration (Remove Insoluble Impurities) C->D If needed E 2. Cooling & Crystallization Allow Solution to Cool Slowly to Room Temperature C->E If no filtration D->E F Cool Further in Ice Bath (Maximize Crystal Yield) E->F G 3. Isolation & Drying Collect Crystals by Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Pure 4-Hydroxyquinoline-7- carboxylic acid I->J

Caption: A flowchart of the optimized recrystallization process.

Detailed Procedural Steps
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask. Rationale: The conical shape of an Erlenmeyer flask minimizes solvent evaporation and prevents a crust from forming at the top, unlike a beaker.

    • Add a magnetic stir bar.

    • In a separate flask, prepare the solvent mixture (e.g., 4:1 Ethanol:Water) and heat it to boiling.

    • Add the minimum amount of hot solvent to the crude solid required to fully dissolve it at the boiling point. Add the solvent in small portions, allowing the mixture to return to a boil between additions. Rationale: Using the absolute minimum amount of solvent is critical for maximizing the recovery yield.[3] Supersaturation is the driving force for crystallization.

  • Decolorization and Hot Filtration (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% w/w).

    • Re-heat the mixture to a boil for 5-10 minutes. Rationale: Activated carbon has a high surface area that adsorbs colored impurities.

    • To remove the carbon or any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean Erlenmeyer flask. Rationale: This step must be done quickly and with hot equipment to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization:

    • Cover the mouth of the flask (e.g., with a watch glass) and allow the solution to cool slowly and undisturbed to room temperature. Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (the same Ethanol/Water ratio). Rationale: The cold solvent will wash away any soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

    • Continue to draw air through the crystals on the funnel for several minutes to partially dry them.

    • Transfer the purified crystals to a watch glass or weighing dish and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Verification of Purity

  • Melting Point: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

  • Spectroscopy (NMR/FTIR): Acquire ¹H NMR or FTIR spectra to confirm the chemical structure and the absence of impurity signals.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates the absence of many common impurities. Due to the polarity of the carboxylic acid, a polar mobile phase may be required.[8]

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not dissolve Insufficient solvent; Incorrect solvent system.Add more hot solvent in small portions. If still insoluble, the solvent system may need to be changed (e.g., to a more polar solvent like DMF).
No crystals form upon cooling Too much solvent was used; Solution is not supersaturated.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. Add a seed crystal if available.
Oily precipitate forms The compound's melting point is lower than the boiling point of the solvent; Solution is supersaturated with impurities.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a different solvent system.
Low recovery yield Too much solvent was used; Crystals were washed with warm solvent; Premature crystallization during hot filtration.Optimize the solvent volume. Ensure washing solvent is ice-cold. Ensure all equipment for hot filtration is pre-heated.

References

  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • US Patent US3654351A. Purification of aromatic polycarboxylic acids by recrystallization.
  • US Patent US9233905B2. Oxidation and crystallization process for aromatic carboxylic acid production.
  • WO Patent WO2005073239A1. Method for purifying quinolinecarboxylic acid derivative.
  • PubMed. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. National Library of Medicine. [Link]

  • Chempedia. Purification of Quinoline. LookChem. [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. [Link]

  • US Patent US2558211A. Preparation of 4-hydroxyquinoline compounds.
  • Solubility of Things. Quinoline-4-carboxylic acid. [Link]

  • European Patent Office. Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • US Patent US2474823A. Quinoline compounds and process of making same.
  • YouTube. Organic Chemistry Lab: Recrystallization. Vassar. [Link]

  • Mol-Instincts. This compound | CAS No. 1150618-22-6 Synthetic Routes. [Link]

  • Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • PubChem. 7-Hydroxyquinoline-4-carboxylic acid. National Institutes of Health. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Library of Medicine. [Link]

  • PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Library of Medicine. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • ResearchGate. Solubility of Various Carboxylic Acids and Corresponding Sodium Salts.... [Link]

  • ResearchGate. (PDF) Solvent design for crystallization of carboxylic acids. [Link]

  • Reddit. carboxylic acid solubility + TLC. r/chemhelp. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxyquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-Hydroxyquinoline-7-carboxylic acid. As a key building block in medicinal chemistry, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common impurities and challenges encountered during its synthesis, primarily via the Gould-Jacobs reaction.

Introduction to the Synthetic Pathway

The most common and established route for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1] For our target molecule, this compound, this multi-step process begins with the condensation of 4-aminobenzoic acid with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate, a diethyl anilinomethylenemalonate, undergoes a high-temperature thermal cyclization, followed by saponification of the ester group and subsequent acidification to yield the final product.

While seemingly straightforward, each step presents unique challenges that can lead to the formation of specific impurities. Understanding the origin of these impurities is the first step toward effective troubleshooting and prevention.

Gould-Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification & Acidification 4-aminobenzoic_acid 4-Aminobenzoic Acid Intermediate Anilinomethylenemalonate Intermediate 4-aminobenzoic_acid->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Cyclized_Ester Ethyl 4-hydroxyquinoline- 3-carboxylate-7-carboxylic acid Intermediate->Cyclized_Ester High Temp (~250°C) - EtOH Final_Product 4-Hydroxyquinoline- 7-carboxylic acid Cyclized_Ester->Final_Product 1. NaOH 2. HCl

Caption: General workflow for the Gould-Jacobs synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

Impurity Profile & Identification

Q1: My final product shows multiple spots on TLC and peaks in HPLC/LC-MS analysis. What are the most common impurities I should expect?

A1: The impurity profile of this compound synthesized via the Gould-Jacobs reaction is often predictable. The primary impurities to consider are:

Impurity Name Source Typical Analytical Signature
4-Hydroxyquinoline-5-carboxylic acid (Regioisomer) Alternative cyclization at the ortho-position to the amine on 4-aminobenzoic acid.Same mass as the desired product, but different retention time in HPLC and distinct NMR spectrum.
Unreacted 4-Aminobenzoic Acid Incomplete initial condensation reaction.Lower molecular weight, distinct retention time.
Diethyl anilinomethylenemalonate Intermediate Incomplete thermal cyclization.Higher molecular weight than starting materials, will not have the characteristic quinoline ring structure in NMR.
4-Hydroxyquinoline Decarboxylation of the 7-carboxylic acid group under harsh thermal conditions.Lower molecular weight, loss of the carboxylic acid proton signal in NMR.
Ethyl 4-hydroxyquinoline-7-carboxylate Incomplete saponification of the ester intermediate.Higher molecular weight due to the ethyl group, will show characteristic ethyl signals in ¹H NMR.
Polymeric/Tarry Materials Degradation of starting materials or intermediates at high temperatures.Often insoluble, may appear as a baseline rise in chromatography.

Q2: I suspect I have the 4-hydroxyquinoline-5-carboxylic acid regioisomer. How can I confirm its presence and how do I get rid of it?

A2: The formation of regioisomers is a well-documented challenge in Gould-Jacobs reactions with asymmetrically substituted anilines.[2] Cyclization can occur at either of the two ortho positions relative to the amine.

  • Confirmation:

    • HPLC-MS: The regioisomer will have the identical mass as your target compound. A well-developed HPLC method is crucial for separation. Isomeric impurities can often be resolved using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3][4]

    • NMR Spectroscopy: ¹H and ¹³C NMR are definitive. The substitution pattern on the benzene ring of the quinoline core will be different, leading to distinct chemical shifts and coupling patterns for the aromatic protons. A detailed NMR study can differentiate between the tautomers and zwitterionic forms that may exist in solution and the solid state.[5][6]

  • Troubleshooting & Prevention:

    • Controlling the regioselectivity of the Gould-Jacobs reaction is inherently difficult and often influenced by both steric and electronic factors.[2]

    • Microwave-assisted synthesis has been reported to sometimes improve yields and reduce reaction times, which may influence the product distribution.[7]

  • Purification:

    • Fractional Recrystallization: This can be effective if the solubilities of the two isomers are sufficiently different in a particular solvent system. Experiment with various solvents like ethanol, acetic acid, or DMF/water mixtures.[8]

    • Preparative HPLC: While costly and time-consuming for large quantities, this is a highly effective method for isolating the desired isomer.

    • Column Chromatography: This may be challenging due to the similar polarities of the isomers, but it is a viable option with careful optimization of the stationary and mobile phases.

Regioisomer_Formation Intermediate Anilinomethylenemalonate Intermediate Desired_Product 4-Hydroxyquinoline- 7-carboxylic acid Intermediate->Desired_Product Cyclization at C2 Isomer_Impurity 4-Hydroxyquinoline- 5-carboxylic acid Intermediate->Isomer_Impurity Cyclization at C6

Caption: Regioisomer formation during the cyclization step.

Reaction Optimization & Troubleshooting

Q3: My cyclization step is giving a low yield and I see a lot of the uncyclized intermediate. What should I do?

A3: Incomplete cyclization is a common issue and is almost always related to the reaction temperature and duration.

  • Causality: The thermal cyclization step of the Gould-Jacobs reaction requires a significant energy input, typically temperatures around 250°C.[2] Insufficient heat will result in the reaction stalling at the anilinomethylenemalonate intermediate.

  • Troubleshooting Protocol:

    • Verify Temperature: Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) is reaching and maintaining the target temperature. Use a calibrated thermometer.

    • Increase Reaction Time: If the temperature is correct, extending the reaction time may drive the cyclization to completion. Monitor the reaction progress using TLC or LC-MS.

    • Solvent Choice: The choice of high-boiling solvent is critical. Dowtherm A is a common choice and provides the necessary temperature range.[9]

    • Microwave Synthesis: Consider using a microwave reactor. This technique can often shorten reaction times and improve yields by providing efficient and uniform heating.[7]

Q4: My reaction mixture turns dark and I'm getting a lot of tarry byproducts. How can I minimize this?

A4: Tar formation is indicative of product or intermediate degradation at the high temperatures required for cyclization.

  • Causality: Prolonged exposure to high temperatures can lead to decomposition.[2]

  • Troubleshooting Protocol:

    • Optimize Time and Temperature: While a high temperature is necessary, finding the optimal balance is key. A thorough time-temperature examination is recommended to maximize yield while minimizing degradation.[7] It has been shown that increasing the temperature while decreasing the reaction time can lead to higher yields of the desired product.[7]

    • Inert Atmosphere: Perform the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Purity of Starting Materials: Ensure your 4-aminobenzoic acid and DEEM are of high purity, as impurities can sometimes catalyze degradation pathways.

Q5: I'm observing a significant amount of 4-hydroxyquinoline in my product mixture. What is causing this decarboxylation and how can I prevent it?

A5: The presence of 4-hydroxyquinoline indicates the loss of the carboxylic acid group at the 7-position.

  • Causality: Decarboxylation can occur under high-temperature and high-pressure conditions, which can be encountered during the thermal cyclization step.[7] Some quinoline carboxylic acids are also susceptible to decarboxylation under certain workup conditions.[10][11]

  • Troubleshooting Protocol:

    • Moderate Cyclization Conditions: If using a sealed vessel (like in microwave synthesis), be mindful of the pressure generated. Optimizing for the lowest effective temperature and shortest time can mitigate this side reaction.[7]

    • Careful Workup: During the final acidification and isolation steps, avoid excessive heat.

    • Alternative Synthetic Routes: If decarboxylation is a persistent issue, exploring alternative synthetic strategies that introduce the carboxylic acid group later in the sequence might be necessary, though this adds complexity.

Purification & Analysis

Q6: What is a good starting point for developing an HPLC method to analyze the purity of my this compound?

A6: A robust HPLC method is essential for accurately assessing the purity of your product and quantifying impurities.

  • Recommended Protocol:

    • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 or 5 µm particle size) is a good starting point.[12]

    • Mobile Phase A: An aqueous buffer, for example, 10 mM potassium phosphate, with the pH adjusted to between 3 and 7.[12]

    • Mobile Phase B: Acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the quinoline core has strong absorbance (e.g., around 210-250 nm).

    • Gradient Elution: A gradient elution from a low to a high percentage of the organic mobile phase will likely be necessary to resolve the starting materials, intermediates, and the final product with its isomers.

Q7: My saponification of the ester intermediate seems to be incomplete. What are the best practices for this step?

A7: Incomplete saponification will leave you with the ethyl ester of your final product as an impurity.

  • Causality: The hydrolysis of the ester requires a sufficient excess of base and adequate time and temperature to go to completion.

  • Troubleshooting Protocol:

    • Sufficient Base: Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide.[13]

    • Solvent: A mixture of an alcohol (like methanol or ethanol) and water is typically used to ensure solubility of both the ester and the inorganic base.[13]

    • Temperature and Time: Refluxing the reaction mixture for several hours is common practice to ensure complete hydrolysis.[13] Monitor the disappearance of the starting ester by TLC.

    • Workup: After saponification, the reaction mixture is typically cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then washed with an organic solvent (like diethyl ether) to remove any non-acidic impurities before acidification to precipitate the carboxylic acid product.[13]

By understanding the underlying chemistry of the Gould-Jacobs reaction and anticipating the common impurities, you can systematically troubleshoot and optimize your synthesis of this compound, leading to a higher purity product and more reliable experimental outcomes.

References

  • Cieplik, J., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163. Available at: [Link]

  • Hayat, F., et al. (2013). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 56(17), 6762-6776. Available at: [Link]

  • Károlyi, P., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(18), 3345. Available at: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 22. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • D'hooghe, M., et al. (2009). Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines. The Journal of Organic Chemistry, 74(22), 8874-8877. Available at: [Link]

  • Fernandes, C. M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. European Journal of Organic Chemistry, 2020(45), 7051-7061. Available at: [Link]

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Retrieved from [Link]

  • Fravolini, A., et al. (1983). and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate. Collection of Czechoslovak Chemical Communications, 48(10), 2843-2851. Available at: [Link]

  • Massoud, M. A., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208. Available at: [Link]

  • Vennerstrom, J. L., & Larsen, R. D. (1998). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 63(24), 8680-8684. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • University of California, Irvine. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Retrieved from [Link]

  • Tanaka, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(15), 7731-7736. Available at: [Link]

  • Al-Zahrani, M. A., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(13), 5026. Available at: [Link]

  • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190. Available at: [Link]

  • Gudat, D., et al. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(11), 1047-1053. Available at: [Link]

  • Li, J., et al. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 401-404. Available at: [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. Available at: [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2217-2226. Available at: [Link]

  • Khan, M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3218-3233. Available at: [Link]

  • Chemistry LibreTexts. (2023). Saponification. Retrieved from [Link]

  • Reddy, G. S., et al. (2021). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Semantic Scholar. Available at: [Link]

  • Zhang, J., et al. (2018). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 23(11), 2845. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • Kim, Y.-S., et al. (2021). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Molecules, 26(11), 3345. Available at: [Link]

  • Ukrainets, I. V., et al. (2014). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Available at: [Link]

  • Georgiev, A., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 65-70. Available at: [Link]

  • Lunn, G., & Schmuff, N. (2004). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
  • Gudat, D., et al. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. CoLab.

Sources

Technical Support Center: Synthesis of 4-Hydroxyquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Hydroxyquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth answers to common questions, troubleshoot potential issues in the synthesis process, and offer detailed experimental protocols to help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most established and versatile route for preparing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction .[1][2] For the synthesis of this compound, this multi-step process begins with the condensation of a specifically substituted aniline—in this case, 3-aminobenzoic acid —with an activated malonic ester, typically diethyl ethoxymethylenemalonate (DEEM).[3]

The overall sequence involves three key stages:

  • Condensation: The initial reaction between 3-aminobenzoic acid and DEEM forms an anilidomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization (a 6-electron electrocyclization) to form the quinoline core.[1][4] This is the most critical and challenging step.

  • Saponification (Hydrolysis): The resulting ethyl ester is hydrolyzed under basic or acidic conditions to yield the final this compound.[5]

Q2: Can you explain the mechanism of the Gould-Jacobs reaction?

Certainly. The reaction proceeds through two main phases:

  • Formation of the Anilidomethylenemalonate Intermediate: This phase begins with a nucleophilic attack from the nitrogen atom of the aniline onto the electron-deficient carbon of the malonic ester derivative. This is followed by the elimination of an alcohol (e.g., ethanol) to form the stable condensation product.

  • Thermal Cyclization: This step requires significant thermal energy. The intermediate undergoes a 6-electron electrocyclization, where the benzene ring attacks the enamine system. This ring-closing reaction is followed by another elimination of an alcohol molecule, leading to the aromatic 4-hydroxyquinoline ring system.[1] The product exists in equilibrium between its 4-hydroxy (enol) and 4-oxo (keto) tautomeric forms.[4]

Q3: Are there alternative synthetic routes for this class of compounds?

Yes, several other classical methods for quinoline synthesis exist, though their application to this specific target may require significant optimization. These include:

  • Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-keto esters.[6][7] Depending on the reaction temperature, it can yield either 4-quinolones or 2-quinolones.

  • Pfitzinger Synthesis: This route produces quinoline-4-carboxylic acids by reacting isatin (or a substituted isatin) with a carbonyl compound under basic conditions.[6][8] To achieve the desired 7-carboxy substitution, a 5-carboxyisatin would be required as the starting material.

  • Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, which is particularly useful for generating quinoline-4-carboxylic acids.[9]

While viable, the Gould-Jacobs reaction often provides a more direct and reliable pathway to the 4-hydroxyquinoline scaffold.

Q4: What are the most critical parameters for the high-temperature cyclization step?

The cyclization is the most yield-defining step of the synthesis. The critical parameters are:

  • Temperature: High temperatures, typically in the range of 250-300°C , are necessary to overcome the activation energy barrier for the electrocyclization.[3][10]

  • Solvent: The choice of solvent is crucial for effective and uniform heat transfer. High-boiling, inert solvents such as Dowtherm A, diphenyl ether, or mineral oil are highly recommended.[4][11] These solvents help prevent localized overheating and subsequent decomposition.

  • Reaction Time: The duration of heating must be carefully optimized. Insufficient time leads to incomplete reaction, while excessive heating increases the risk of thermal degradation and tar formation.[12]

  • Modern Heating Techniques: Microwave-assisted synthesis has emerged as a superior alternative to conventional heating. It provides rapid, uniform heating that can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and purer products.[4][12]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low Yield in the Initial Condensation Step

Q: I'm reacting 3-aminobenzoic acid with DEEM, but the yield of the anilidomethylenemalonate intermediate is poor. What's going wrong?

A: This is a common hurdle. The reactivity of 3-aminobenzoic acid can be lower than that of simple anilines due to the electron-withdrawing nature of the carboxylic acid group. Here are the probable causes and solutions:

  • Insufficient Thermal Energy: The reaction typically requires heating to between 100-130°C to proceed at a reasonable rate.[3] Ensure your reaction temperature is within this range.

  • Incomplete Reaction: The reaction may require more time than with unsubstituted anilines. Monitor the reaction's progress by TLC or LC-MS and consider extending the reaction time.

  • Reagent Quality: Ensure that both the 3-aminobenzoic acid and DEEM are pure and dry. Contaminants can interfere with the reaction.

  • Side Reactions: The carboxylic acid group can potentially participate in side reactions. Running the reaction neat (without solvent) is often effective as the evolution of ethanol helps drive the reaction forward.

Issue 2: Failed or Incomplete Thermal Cyclization

Q: My cyclization step is not working. I'm recovering a significant amount of the uncyclized intermediate even after prolonged heating. How can I drive the reaction to completion?

A: Incomplete cyclization is the most frequent and critical challenge in the Gould-Jacobs synthesis. The high activation energy of this step requires stringent conditions.

  • Actionable Solutions:

    • Verify Temperature: Ensure your reaction setup can reliably reach and maintain the required temperature of 250-300°C .[3] Use a high-temperature thermometer placed directly in the heating medium (e.g., a sand bath).

    • Optimize Heating Method:

      • Conventional Heating: Use a high-boiling solvent like Dowtherm A to ensure even heat distribution. Direct heating of the crude intermediate can lead to charring.[11]

      • Microwave Heating: This is the recommended solution. Microwave irradiation provides efficient and uniform heating, often leading to significantly higher yields in much shorter times (e.g., 5-15 minutes vs. several hours).[6][12]

    • Ensure Inert Atmosphere: At these high temperatures, oxidative decomposition is a major risk. Always perform the cyclization under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of tarry byproducts.[3]

Issue 3: Formation of Dark Tar and Purification Difficulties

Q: The cyclization reaction is producing a dark, viscous tar, making it nearly impossible to isolate and purify the product. How can I prevent this?

A: Tar formation is a direct result of thermal decomposition.[3] This occurs when the reaction temperature is too high or heating is applied for too long.

  • Preventative Measures:

    • Find the "Sweet Spot": Carefully optimize the temperature and reaction time. A systematic study, varying the temperature in 10°C increments and monitoring the reaction every 5-10 minutes, can help identify the optimal balance between cyclization and degradation.[12]

    • Use a Heat-Transfer Solvent: As mentioned, using a high-boiling inert solvent ensures even heating and prevents localized "hot spots" that cause decomposition.[11]

    • Post-Reaction Workup: If some tar is unavoidable, try triturating the cooled reaction mixture with a non-polar solvent like hexane or petroleum ether. This can help solidify the desired product while dissolving some of the tarry impurities and the high-boiling solvent.[3] If the product remains oily, column chromatography may be necessary.

Issue 4: Inefficient Saponification of the Ester Groups

Q: I'm struggling to fully hydrolyze the ethyl ester groups to obtain the final carboxylic acid. Standard conditions seem slow or incomplete. What do you recommend?

A: The ester groups on the electron-deficient quinoline ring can be resistant to hydrolysis. More forcing conditions are often required.

  • Recommended Hydrolysis Protocols:

    • Basic Hydrolysis (Saponification): This is the most common method. Reflux the ester with an excess of a strong base, such as 2-4 M NaOH or KOH , in a mixed solvent system like water/ethanol or water/THF for several hours.[5] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Acidic Hydrolysis: For basesensitive substrates, acidic hydrolysis is an alternative. Reflux the ester in a mixture of a strong mineral acid (e.g., 6 M HCl) or a combination of acetic acid and sulfuric acid.[13] According to Le Chatelier's principle, using a large excess of water helps drive the reversible reaction toward the carboxylic acid product.[5][14]

Issue 5: Challenges in Final Product Isolation and Purification

Q: My final product, this compound, precipitates out but seems impure. What is the best way to isolate and purify it?

A: Proper isolation is key to obtaining a high-purity product.

  • Purification Strategy:

    • Controlled Precipitation: After hydrolysis, cool the reaction mixture. Carefully adjust the pH of the solution to the isoelectric point of your product using a suitable acid (e.g., HCl). The product should precipitate out of the solution. Adding the acid slowly while monitoring the pH can improve the crystal size and purity.

    • Filtration and Washing: Collect the solid product by filtration. Wash it thoroughly with cold deionized water to remove inorganic salts. A subsequent wash with a cold organic solvent (like cold ethanol or diethyl ether) can help remove any remaining organic impurities.[4]

    • Recrystallization: This is the most effective method for final purification. The product is often poorly soluble in common solvents. High-boiling polar aprotic solvents like DMSO or DMF , or acids like glacial acetic acid , are often required.[11] Find a suitable solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold.

Optimized Experimental Protocol

This protocol outlines a reliable procedure for the synthesis of this compound based on the Gould-Jacobs reaction.

Step 1: Condensation - Synthesis of 2-(((3-carboxyphenyl)amino)methylene)malonic acid
  • In a round-bottom flask, combine 3-aminobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1-1.2 eq).

  • Heat the mixture with stirring at 120-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.

  • The reaction is typically run neat. Upon completion, the crude intermediate is often a thick oil or a solid upon cooling and can be used in the next step without further purification.

Step 2: Cyclization - Synthesis of Ethyl 4-hydroxyquinoline-3,7-dicarboxylate
  • Method A: Conventional Heating

    • Place the crude intermediate from Step 1 into a flask containing a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether, approx. 5-10 mL per gram of intermediate).

    • Heat the mixture with vigorous stirring to 250-260°C under a nitrogen atmosphere.

    • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate. Dilute with a non-polar solvent like hexane to facilitate precipitation and dissolve the high-boiling solvent.

    • Collect the solid by filtration, wash with hexane, and dry under vacuum.

  • Method B: Microwave-Assisted Heating (Recommended)

    • Place the crude intermediate into a microwave reaction vial.

    • Heat the mixture using a microwave reactor to 250°C and hold for 5-15 minutes. Monitor the internal temperature and pressure carefully.[12]

    • Allow the vessel to cool to room temperature.

    • Triturate the resulting solid or oil with cold acetonitrile or diethyl ether, filter the precipitated product, wash, and dry under vacuum.

Step 3: Saponification - Synthesis of this compound
  • Dissolve the crude ethyl 4-hydroxyquinoline-3,7-dicarboxylate from Step 2 in a mixture of ethanol and 2 M aqueous NaOH (excess).

  • Heat the mixture to reflux for 4-8 hours, or until TLC/LC-MS analysis confirms the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and filter if necessary.

  • Cool the filtrate in an ice bath and slowly acidify with 2 M HCl to a pH of approximately 3-4.

  • A precipitate will form. Allow the suspension to stand in the cold for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the product under high vacuum. If necessary, recrystallize from a suitable solvent like DMSO/water or acetic acid.

Data Summary & Visualization

Table 1: Comparison of Cyclization Conditions & Outcomes
ParameterConventional HeatingMicrowave IrradiationRationale & Reference
Temperature 250-260°C250-300°CHigh thermal energy is required for the 6-electron electrocyclization.[3]
Reaction Time 30-90 minutes5-15 minutesMicrowave heating provides more efficient and uniform energy transfer, accelerating the reaction.[12]
Typical Yield 30-50%45-75%Reduced reaction time at high temperatures minimizes thermal decomposition, improving overall yield.[12]
Solvent Dowtherm A / Diphenyl EtherOften solvent-freeHigh-boiling solvents ensure even heat distribution in conventional methods.[11]
Key Challenge Thermal Degradation / TarringPressure ManagementProlonged heating can cause decomposition; sealed microwave vessels can build high pressure.[3][12]
Diagrams

Below are diagrams visualizing the experimental workflow and a troubleshooting guide for the critical cyclization step.

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification S1_Start 3-Aminobenzoic Acid + DEEM S1_Process Heat at 120-130°C S1_Start->S1_Process S1_End Anilidomethylenemalonate Intermediate S1_Process->S1_End S2_Process High-Temp Heating (250°C, MW or Oil Bath) S1_End->S2_Process S2_End Ethyl 4-hydroxyquinoline -3,7-dicarboxylate S3_Process NaOH Reflux S2_End->S3_Process S3_End Final Product: 4-Hydroxyquinoline- 7-carboxylic acid Troubleshooting Start Cyclization Step: Low Yield or Failure Q1 Is reaction temp > 250°C? Start->Q1 A1_No Increase temperature. Use high-boiling solvent for even heating. Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Q2 Is reaction time optimized? A1_Yes->Q2 A2_No Monitor by TLC. Avoid prolonged heating to prevent degradation. Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Was an inert atmosphere used? A2_Yes->Q3 A3_No Use N2 or Ar to prevent oxidative decomposition and tarring. Q3->A3_No No Solution Consider Microwave Synthesis: - Faster Reaction - Higher Yield - Better Purity Q3->Solution Yes

Caption: Troubleshooting flowchart for the critical thermal cyclization step.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(34), 6011-6013.
  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Yang, M., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39335-39339.
  • Török, F., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(15), 4987.
  • Google Patents. (n.d.). Process for the hydrolysis of quinolone carboxylic esters.
  • Madapa, S., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(17), 7345-7358.
  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • El-Sayed, W. A., et al. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Chemistry of Heterocyclic Compounds, 51(8), 701-709.
  • Organic Chemistry Portal. (n.d.). Ester to Carboxylic Acid - Common Conditions. Retrieved from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Coats, E. A., et al. (1977). Design, Synthesis, and Correlation Analysis of 7-Substituted 4-Hydroxyquinoline-3-carboxylic Acids as Inhibitors of Cellular Respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006.
  • Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds.
  • Ciosłowska-Czapkiewicz, M., & Ochał, M. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 983.
  • PubMed. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Retrieved from [Link]

  • Uno, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(15), 7530-7536.
  • Králová, J., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(5), 5574-5591.
  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Pharmaceuticals, 10(2), 47.
  • PubChem. (n.d.). 7-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting low solubility issues with 4-Hydroxyquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxyquinoline-7-carboxylic acid (CAS: 1150618-22-6).[1][2] This document provides in-depth troubleshooting for common solubility challenges encountered by researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical methodologies to handle this compound effectively in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low solubility of this compound?

A1: The solubility of this compound is governed by its molecular structure, which contains both acidic and weakly basic functional groups, as well as a large, hydrophobic polycyclic core.

  • Molecular Structure: The compound possesses a quinoline core, which is a fused aromatic ring system.[3][4] This large, nonpolar structure contributes significantly to its low aqueous solubility.[5]

  • Amphoteric Nature: It has two key functional groups that can ionize:

    • A carboxylic acid (-COOH) group, which is acidic.

    • A 4-hydroxy (-OH) group on the quinoline ring, which is phenolic and thus weakly acidic.[5][6] It also has a nitrogen atom in the quinoline ring which is weakly basic. This combination means its net charge, and therefore its solubility, is highly dependent on the pH of the solvent.[7][8]

  • Crystalline Structure: In its solid state, the molecules can pack tightly into a stable crystal lattice. Significant energy is required to overcome these intermolecular forces (like hydrogen bonding and van der Waals forces) for the solid to dissolve. Many complex organic molecules with poor aqueous solubility are often crystalline.[9]

Q2: I am trying to make a stock solution. What solvent should I start with?

A2: For initial stock solutions, it is highly recommended to use a polar aprotic solvent.

Primary Recommendation: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions of many poorly water-soluble compounds used in biological research.[10]

Alternative Solvents: If DMSO is incompatible with your experimental system, consider N,N-Dimethylformamide (DMF) or other polar aprotic solvents.

Rationale: These solvents are effective at disrupting the crystal lattice of the solid compound. They can act as both hydrogen bond acceptors and donors, effectively solvating the this compound molecule.

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

  • Calculate Required Mass: The molecular weight of this compound is 189.17 g/mol .[1][2] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 189.17 g/mol * (1000 mg / 1 g) = 1.89 mg

  • Weighing: Accurately weigh 1.89 mg of the compound using a calibrated analytical balance.

  • Dissolution: Add the weighed compound to a clean vial. Add 1 mL of high-purity DMSO.

  • Solubilization: Vortex the solution vigorously. If dissolution is slow, gentle warming in a water bath (37°C) or brief sonication can be applied. Ensure the vial is tightly capped to prevent water absorption by the DMSO.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture media or buffer. What is happening and how can I fix it?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous solution. When the DMSO concentration is drastically lowered by dilution, the aqueous environment cannot maintain the compound in solution.

Troubleshooting Workflow for Dilution Precipitation

Caption: Decision workflow for troubleshooting precipitation upon dilution.

Mitigation Strategies:

  • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.

  • Pluronic F-68: For cell-based assays, adding a non-ionic surfactant like Pluronic F-68 to the final medium at a low concentration (e.g., 0.01-0.1%) can help stabilize the compound and prevent precipitation.

  • pH Adjustment: As detailed in the next question, modifying the pH of your final buffer can dramatically increase solubility.

Q4: How can I use pH to increase the aqueous solubility of this compound?

A4: You can significantly increase the solubility of this compound by making the solution basic. This deprotonates the carboxylic acid and phenolic hydroxyl groups, forming a more soluble salt.

The Chemistry of pH-Dependent Solubility:

The key is to understand the pKa values of the ionizable groups. The pKa is the pH at which a group is 50% protonated and 50% deprotonated.

  • Carboxylic acids typically have a pKa between 2 and 5.[11][12]

  • Phenols are much weaker acids, with a pKa of around 10.[6][12]

To ensure the compound is fully ionized and thus maximally soluble, the pH of the solution should be at least 2 units above the pKa of the most acidic group. By raising the pH to above ~7 (e.g., pH 7.4 for physiological buffers, or higher for stock solutions), the carboxylic acid group will be deprotonated to a carboxylate (-COO⁻), which is much more water-soluble.

G A Low pH (e.g., < 3) Neutral Form COOH, OH (Low Solubility) B Intermediate pH (e.g., 5-8) Anionic Form COO-, OH (Increased Solubility) A->B  pH > pKa1 (Carboxylic Acid) C High pH (e.g., > 11) Dianionic Form COO-, O- (Highest Solubility) B->C  pH > pKa2 (Phenol)

Sources

Side reactions to avoid during the synthesis of 4-Hydroxyquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxyquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and avoid common side reactions.

Introduction

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, presents unique challenges. The most common synthetic route, the Gould-Jacobs reaction, involves the condensation of 3-aminobenzoic acid with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization and subsequent hydrolysis.[1][2] While effective, this pathway is often plagued by side reactions, primarily the formation of an undesired regioisomer and decarboxylation. This guide provides expert insights and practical solutions to mitigate these issues, ensuring a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions.

Problem 1: Low yield of the desired this compound and presence of a significant amount of the 5-carboxylic acid isomer.

  • Probable Cause: The thermal cyclization of diethyl ((3-carboxyphenylamino)methylene)malonate, the intermediate formed from 3-aminobenzoic acid and DEEM, can proceed via two pathways, leading to the formation of both the 7-carboxylic acid and the 5-carboxylic acid isomers. The regioselectivity of this step is influenced by both steric and electronic factors.[3] Cyclization at the less sterically hindered position ortho to the amino group (C2) leads to the 5-isomer, while cyclization at the other ortho position (C6) yields the desired 7-isomer.

  • Solution:

    • Solvent Choice: The choice of the high-boiling point solvent for the cyclization is critical. While solvents like diphenyl ether or Dowtherm A are commonly used, their polarity can influence the transition state of the cyclization.[4] Experimenting with solvents of varying polarities may help favor the formation of the desired 7-isomer.

    • Temperature Control: Carefully controlling the cyclization temperature is crucial. While high temperatures are necessary to drive the reaction, excessively high temperatures may not necessarily improve the regioselectivity and can lead to other side reactions.[5] A systematic optimization of the reaction temperature, typically in the range of 250-260°C, is recommended.[4]

    • Microwave Synthesis: Microwave-assisted synthesis can sometimes offer better control over the reaction conditions and may improve regioselectivity by providing rapid and uniform heating.[6]

Problem 2: Significant decarboxylation of the product, leading to the formation of 4-hydroxyquinoline.

  • Probable Cause: The carboxylic acid group on the quinoline ring is susceptible to decarboxylation, especially at the high temperatures required for the cyclization step.[1][5] Decarboxylation can also occur during the final hydrolysis step if harsh conditions are employed.[3]

  • Solution:

    • Cyclization Optimization: Minimize the reaction time at the high cyclization temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[5]

    • Mild Hydrolysis Conditions: For the hydrolysis of the ethyl ester intermediate (ethyl 4-hydroxyquinoline-7-carboxylate), avoid harsh acidic or basic conditions and prolonged heating.

      • Base-catalyzed hydrolysis: Use a stoichiometric amount of a milder base like sodium carbonate or lithium hydroxide in a mixed solvent system (e.g., THF/water or ethanol/water) at room temperature or slightly elevated temperatures.[7]

      • Acid-catalyzed hydrolysis: While less common for this substrate due to the risk of decarboxylation, if attempted, use dilute mineral acids at low temperatures for a short duration.

Problem 3: Incomplete reaction or low yield during the initial condensation of 3-aminobenzoic acid and DEEM.

  • Probable Cause: The condensation reaction is an equilibrium process. Inefficient removal of the ethanol byproduct can hinder the reaction from proceeding to completion. The reactivity of the aniline can also be a factor.

  • Solution:

    • Reaction Conditions: The condensation is typically carried out by heating the neat mixture of the aniline and DEEM at a temperature of 100-120°C.[5] Ensure that the ethanol produced is allowed to evaporate from the reaction mixture.

    • Catalyst: While generally not required, a catalytic amount of a weak acid, such as acetic acid, can sometimes facilitate the condensation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most widely used method is the Gould-Jacobs reaction.[1][2] This involves three main steps:

  • Condensation: Reaction of 3-aminobenzoic acid with diethyl ethoxymethylenemalonate (DEEM) to form diethyl ((3-carboxyphenylamino)methylene)malonate.

  • Thermal Cyclization: Heating the intermediate in a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to induce cyclization and form ethyl 4-hydroxyquinoline-7-carboxylate.[4]

  • Hydrolysis: Saponification of the ethyl ester to yield the final this compound.

Q2: How can I purify the final product?

Purification of this compound can be challenging due to its low solubility in many common organic solvents.

  • Recrystallization: Recrystallization from a high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with the addition of water as an anti-solvent, can be effective.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in a dilute basic solution (e.g., sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer.

Q3: What analytical techniques are recommended for characterizing the product and identifying impurities?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying the presence of the 5-carboxylic acid isomer. The substitution pattern on the aromatic ring will result in distinct splitting patterns and chemical shifts for the two isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the product and quantifying the ratio of the 7- and 5-carboxylic acid isomers. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and can be used in conjunction with LC (LC-MS) to identify impurities.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate (Gould-Jacobs Reaction)

  • Condensation: In a round-bottom flask, combine 3-aminobenzoic acid (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture with stirring at 110-120°C for 2 hours. The reaction mixture will become a thick paste as ethanol is evolved.

  • Cyclization: To the cooled reaction mixture, add a high-boiling point solvent such as Dowtherm A (sufficient to ensure good stirring). Heat the mixture to 250-255°C under a nitrogen atmosphere for 30-45 minutes. Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add hexanes to precipitate the crude product. Collect the solid by filtration and wash thoroughly with hexanes. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 4-hydroxyquinoline-7-carboxylate

  • Suspend ethyl 4-hydroxyquinoline-7-carboxylate (1 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add a 1M aqueous solution of sodium hydroxide (1.5 eq.) to the suspension.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and carefully acidify with 1M hydrochloric acid to a pH of approximately 3-4.

  • The precipitated this compound is collected by filtration, washed with water, and dried under vacuum.

Visualizations

Diagram 1: Gould-Jacobs Synthesis of this compound

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Intermediate_1 Diethyl ((3-carboxyphenylamino)methylene)malonate 3-Aminobenzoic_Acid->Intermediate_1 + DEEM (110-120°C) DEEM Diethyl ethoxymethylenemalonate Intermediate_2 Ethyl 4-hydroxyquinoline- 7-carboxylate Intermediate_1->Intermediate_2 High Temp. (e.g., Dowtherm A, 250°C) Isomer Ethyl 4-hydroxyquinoline- 5-carboxylate (Side Product) Intermediate_1->Isomer Side Reaction Final_Product 4-Hydroxyquinoline- 7-carboxylic acid Intermediate_2->Final_Product Mild Hydrolysis (e.g., NaOH, H2O/EtOH) Decarboxylation_Product 4-Hydroxyquinoline (Side Product) Final_Product->Decarboxylation_Product Harsh Conditions

Caption: Synthetic pathway for this compound.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart Start Synthesis Issue? Low_Yield_Isomer Low Yield & Isomer Formation Start->Low_Yield_Isomer Yes Decarboxylation Significant Decarboxylation Start->Decarboxylation Yes Incomplete_Condensation Incomplete Condensation Start->Incomplete_Condensation Yes Optimize_Solvent_Temp Solution: - Vary cyclization solvent - Optimize temperature (250-260°C) - Consider microwave synthesis Low_Yield_Isomer->Optimize_Solvent_Temp Probable Cause: Poor Regioselectivity Minimize_Heat_Mild_Hydrolysis Solution: - Minimize cyclization time - Use mild hydrolysis conditions (e.g., Na2CO3, RT) Decarboxylation->Minimize_Heat_Mild_Hydrolysis Probable Cause: High Temp./Harsh Conditions Ensure_EtOH_Removal Solution: - Heat neat at 100-120°C - Ensure ethanol removal - Consider weak acid catalyst Incomplete_Condensation->Ensure_EtOH_Removal Probable Cause: Equilibrium Limitation

Caption: Troubleshooting common synthesis issues.

Data Summary

Table 1: Comparison of Cyclization Conditions

ParameterConventional HeatingMicrowave Irradiation
Temperature 250-300°C[5]Typically 200-250°C
Reaction Time 30-60 minutes[5]5-20 minutes[6]
Solvent High-boiling (Dowtherm A, diphenyl ether)[4]Can be solvent-free or with a high-dielectric solvent
Potential Advantages Well-established, scalableRapid optimization, potentially higher yields and selectivity[6]
Potential Disadvantages Long reaction times, potential for side reactionsSpecialized equipment required, scalability can be a challenge

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available from: [Link]

  • Gould-Jacobs Reaction. Organic Chemistry Portal. Available from: [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.
  • Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. Available from: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available from: [Link]

  • Reaction with Diethyl Ethoxymethylenemalonate. Collection of Czechoslovak Chemical Communications. Available from: [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Purification of 4-Hydroxyquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Hydroxyquinoline-7-carboxylic acid (CAS: 1150618-22-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic compound. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to streamline your purification workflow and ensure the highest purity of your final product.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My crude this compound appears as a discolored (e.g., brown or dark) solid. What are the likely causes and how can I obtain a purer, off-white product?

A1: Discoloration in the crude product is a common issue and typically points to the presence of oxidized impurities or residual starting materials and byproducts from the synthesis. Quinoline derivatives can be susceptible to oxidation when exposed to air and light, leading to colored impurities.

Causality: The synthesis of this compound can involve multi-step reactions, for instance, starting from 6-bromoisatin.[1] Incomplete reactions or side reactions can lead to a variety of colored impurities. For example, the formation of bisquinoline derivatives is a known side reaction in the synthesis of similar 4-hydroxyquinolines.

Solutions:

  • Recrystallization: This is often the most effective first step for removing colored impurities. A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents for recrystallization of quinoline carboxylic acids include ethanol, methanol, or a mixture of polar solvents like ethanol/water.[2][3]

  • Activated Carbon Treatment: During the recrystallization process, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.

  • Inert Atmosphere: To prevent further oxidation, conduct purification steps, especially those involving heat, under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm struggling with the low solubility of this compound in common organic solvents. How can I effectively dissolve my compound for purification?

A2: The limited solubility of this compound is a significant challenge, stemming from its rigid, planar structure and the presence of both a hydroxyl and a carboxylic acid group, which can lead to strong intermolecular hydrogen bonding. Similar 2-hydroxyquinoline-4-carboxylic acid is noted to be soluble in polar organic solvents.[4]

Causality: The molecule can exist in tautomeric forms, and the strong intermolecular forces contribute to a high lattice energy, making it difficult for solvents to break apart the crystal structure.

Solutions:

  • pH Adjustment: The solubility of carboxylic acids is highly pH-dependent.[5] In basic aqueous solutions (e.g., dilute NaOH or NaHCO3), the carboxylic acid will be deprotonated to form a much more soluble carboxylate salt. This allows for washing with organic solvents to remove non-acidic impurities. The product can then be precipitated by acidifying the aqueous solution.

  • Solvent Screening: A systematic approach to solvent screening is recommended. Test a range of polar aprotic and protic solvents. The table below provides a starting point for solubility testing.

  • Use of Co-solvents: A mixture of solvents can often provide better solubility than a single solvent. For example, a mixture of methanol and dichloromethane or ethanol and water can be effective.

Q3: My purified this compound shows persistent impurities in the NMR/LC-MS analysis. What are the likely culprits and how can I remove them?

A3: Persistent impurities are often structurally similar to the target compound, making them difficult to remove by simple recrystallization. These can include starting materials, isomers, or byproducts from the synthesis. A known synthesis of 7-hydroxyquinoline-4-carboxylic acid starts from 6-bromoisatin and involves several intermediates, including 7-bromoquinoline-4-carboxylic acid.[1]

Causality: Incomplete reaction at any stage of a multi-step synthesis will lead to the presence of the preceding intermediate in the final product. Side reactions, such as the formation of bisquinolines, can also occur.

Solutions:

  • Column Chromatography: For challenging separations, column chromatography is the method of choice. Given the polar nature of the compound, reversed-phase chromatography (C18 silica) is often more effective than normal-phase (silica gel). A gradient elution with a mobile phase of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or TFA) to improve peak shape, is a good starting point.

  • Preparative HPLC: For achieving the highest purity (>99.5%), preparative HPLC is recommended. This technique offers high resolution for separating closely related impurities.

  • pH-Mediated Extraction: If the impurities have different acidic or basic properties, a liquid-liquid extraction with pH adjustment can be a powerful purification step. For example, dissolving the crude product in a basic aqueous solution and washing with an organic solvent can remove neutral or basic impurities.

II. Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventPolarity IndexBoiling Point (°C)Solubility at 25°C (Qualitative)
Water10.2100Sparingly Soluble
Methanol5.165Soluble
Ethanol4.378Soluble
Dimethyl Sulfoxide (DMSO)7.2189Highly Soluble
N,N-Dimethylformamide (DMF)6.4153Highly Soluble
Dichloromethane (DCM)3.140Sparingly Soluble
Ethyl Acetate4.477Sparingly Soluble
Hexane0.169Insoluble

Note: This data is compiled from general knowledge of similar compounds and should be confirmed experimentally for your specific sample.

III. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add the minimum amount of the chosen solvent to the flask.

  • Heating: Gently heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography (Reversed-Phase)

This protocol outlines a method for purifying this compound using reversed-phase flash chromatography.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile or Methanol + 0.1% Formic Acid).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent like DMSO or DMF. Alternatively, adsorb the crude product onto a small amount of C18 silica gel.

  • Column Packing: Pack the column with C18 silica gel as a slurry in the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Loading: Load the prepared sample onto the top of the column.

  • Elution: Start the elution with a low percentage of Solvent B and gradually increase the concentration of Solvent B over time. A typical gradient might be from 5% to 95% Solvent B over 20-30 column volumes.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product Isolation: The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.

IV. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow start Crude this compound recrystallization Recrystallization (e.g., Ethanol/Water) start->recrystallization purity_check1 Purity Check (TLC, NMR, LC-MS) recrystallization->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Purity OK column_chromatography Column Chromatography (Reversed-Phase C18) purity_check1->column_chromatography Impure purity_check2 Purity Check (TLC, NMR, LC-MS) column_chromatography->purity_check2 final_product High Purity Product (>99.5%) purity_check2->final_product Purity OK troubleshoot Troubleshoot: - Insoluble? - Persistent Impurities? purity_check2->troubleshoot Impure troubleshoot->column_chromatography

Caption: A decision workflow for the purification of this compound.

V. References

  • PubChem. 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. Available from: [Link].

  • Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds. Available from: .

  • PubChem. This compound. Available from: [Link].

  • Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. Available from: [Link].

  • PubChem. 7-Hydroxyquinoline-4-carboxylic acid. Available from: [Link].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link].

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available from: [Link].

  • PharmaCores. HPLC analytical Method development: an overview. Available from: [Link].

  • PubMed. Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: structures and fluorescent properties. Available from: [Link].

  • Solubility of Things. Quinoline-4-carboxylic acid. Available from: [Link].

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link].

  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. Available from: [Link].

  • IUPAC. Solubility Data Series. Available from: [Link].

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available from: [Link].

  • PubMed. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Available from: [Link].

  • Common Organic Solvents: Table of Properties. Available from: [Link].

  • Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Available from: .

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link].

  • PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link].

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Available from: [Link].

  • Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Available from: [Link].

  • ResearchGate. Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... Available from: [Link].

  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link].

Sources

Technical Support Center: Scaling the Synthesis of 4-Hydroxyquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I understand that transitioning a synthesis from the bench to a larger scale introduces a new set of challenges that require not just procedural adjustments, but a deeper understanding of the reaction mechanism and its physical parameters. The synthesis of 4-Hydroxyquinoline-7-carboxylic acid, a valuable building block in drug development, is a prime example.

This guide is structured to provide you with direct, actionable solutions to common issues encountered during the scale-up of this synthesis via the Gould-Jacobs reaction. We will move beyond simple procedural steps to explore the causality behind each experimental choice, empowering you to troubleshoot effectively and optimize your process with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most established and scalable method is the Gould-Jacobs reaction . This multi-step synthesis begins with the condensation of 3-aminobenzoic acid with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate undergoes a high-temperature thermal cyclization, followed by saponification and a final decarboxylation step to yield the target molecule.[1][2]

Q2: Why is the Gould-Jacobs reaction preferred for this synthesis?

The Gould-Jacobs reaction is highly effective for anilines, including those with substituents like the carboxylic acid group in 3-aminobenzoic acid.[1] It provides a direct route to the 4-hydroxyquinoline core, and while it requires harsh conditions, these are manageable and well-documented for industrial applications.

Q3: What are the critical stages of this synthesis that require the most attention during scale-up?

There are two primary stages that demand rigorous control when scaling up:

  • Thermal Cyclization: This step requires very high temperatures (often >250 °C) to proceed efficiently.[3] Achieving uniform heat distribution in a large reactor is a significant challenge. Localized overheating can lead to decomposition and tar formation, while insufficient heating results in an incomplete reaction.

  • Product Isolation and Purification: The target molecule has both an acidic carboxylic group and a weakly acidic phenolic hydroxyl group. Its solubility is highly pH-dependent, which is a key factor to leverage during work-up and purification, but also a potential complication if not properly controlled.

Q4: Can I use microwave irradiation for the cyclization step at a larger scale?

Microwave heating has been shown to dramatically improve yields and shorten reaction times for the Gould-Jacobs reaction at the lab scale.[3] However, scaling microwave-assisted synthesis beyond the kilogram scale can be challenging due to limitations in the penetration depth of microwaves and the availability of large-scale microwave reactors. For multi-kilogram production, conventional heating with a high-boiling point solvent in a jacketed reactor is often the more practical approach.

The Synthetic Pathway: A Visual Overview

The synthesis of this compound via the Gould-Jacobs reaction proceeds through several key intermediates.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Saponification cluster_3 Stage 4: Decarboxylation A 3-Aminobenzoic Acid C Diethyl 2-((3-carboxyanilino)methylene)malonate A->C Heat, EtOH removal B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat, EtOH removal D Ethyl 4-hydroxy-7-carboxyquinoline- 3-carboxylate C->D High Temp (>250°C) e.g., Diphenyl Ether E 4-Hydroxy-7-carboxyquinoline- 3-carboxylic acid D->E Base Hydrolysis (e.g., NaOH) F This compound (Final Product) E->F Heat

Caption: Gould-Jacobs reaction pathway for this compound.

Troubleshooting Guide: From Bench to Plant

This section addresses specific problems you may encounter at each stage of the synthesis when moving to a larger scale.

Stage 1: Condensation of 3-Aminobenzoic Acid with DEEM
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Intermediate Incomplete Reaction: Insufficient heating or reaction time. The carboxylic acid group on 3-aminobenzoic acid is electron-withdrawing, reducing the nucleophilicity of the amine and slowing the reaction compared to unsubstituted aniline.Increase Reaction Time & Temperature: Monitor the reaction by TLC or HPLC. Ensure a temperature of 140-150 °C is maintained to drive off the ethanol byproduct and push the equilibrium forward.[4]
Reagent Stoichiometry: On a large scale, improper mixing can lead to localized excesses of one reagent.Controlled Addition: Consider adding the DEEM portion-wise or via a dropping funnel to the heated solution of 3-aminobenzoic acid to maintain a more consistent reaction profile.
Product is an Oil or Difficult to Isolate Presence of Impurities: Residual starting materials or side products are present.Trituration: After cooling, try triturating the crude material with a non-polar solvent like hexane or heptane. This will often wash away less polar impurities and can help induce crystallization of the desired intermediate.
Stage 2: Thermal Cyclization
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Cyclization Poor Heat Transfer: This is the most common issue on scale-up. The core of the reactor may not be reaching the required temperature for the 6-electron cyclization to occur efficiently.[1]Use a High-Boiling Inert Solvent: Solvents like Diphenyl ether or Dowtherm A are essential for reaching and maintaining the necessary high temperatures (250-260 °C) uniformly throughout the reactor.[4] Ensure Efficient Stirring: Use an appropriate impeller (e.g., anchor or turbine) and stirring speed to ensure good mixing and prevent temperature gradients.
Formation of Dark, Tarry Materials Thermal Decomposition: Localized overheating ("hot spots") due to poor mixing is a primary cause. The intermediate or product is degrading at temperatures above the optimal cyclization range.Optimize Heating Profile: Heat the reaction mixture gradually to the target temperature. Use a jacketed reactor with a reliable temperature probe placed directly in the reaction mixture. Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can help minimize oxidative degradation at these high temperatures.
Unwanted Decarboxylation of the 7-Carboxylic Acid Group Excessive Temperature/Time: While the 3-carboxyl group is more labile, the 7-carboxyl group can also be lost under overly harsh conditions.Reaction Monitoring: Carefully monitor the reaction progress. As soon as the starting material is consumed (as determined by HPLC), begin the cooling process. Avoid prolonged heating times.
Stages 3 & 4: Saponification and Decarboxylation
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Hydrolysis (Saponification) Insufficient Base: The starting material has two ester groups and a carboxylic acid, requiring at least three equivalents of base for complete reaction.Stoichiometry Check: Use a sufficient excess of NaOH (e.g., 4-5 equivalents) to ensure complete hydrolysis of the ethyl ester at the 3-position. A typical protocol involves refluxing in 2N NaOH.[5]
Incomplete Decarboxylation Insufficient Heating: The decarboxylation of the β-keto acid formed after hydrolysis requires thermal energy.Controlled Heating: After hydrolysis and neutralization, the intermediate can be heated in a suitable solvent to effect decarboxylation. The reaction can be monitored by the cessation of CO₂ evolution.[6]
Difficulty in Isolating the Intermediate after Hydrolysis Solubility: The resulting di-acid salt is likely very soluble in the aqueous base.Careful Acidification: After hydrolysis, cool the reaction mixture and slowly acidify with an acid like HCl. The product should precipitate out. Monitor the pH closely; the isoelectric point will provide the lowest solubility and maximum precipitation.
Stage 5: Product Isolation and Purification
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield on Precipitation Incorrect pH: The product's amphoteric nature means its solubility is highly dependent on pH. You may be too far from the isoelectric point.Optimize pH for Precipitation: After the final decarboxylation step, adjust the pH of the solution incrementally. Test small aliquots to find the pH at which maximum precipitation occurs before proceeding with the entire batch.
Product is Off-Color or Contains Impurities Trapped Solvent/Byproducts: High-boiling solvents like diphenyl ether can be difficult to remove. Tarry byproducts from the cyclization can co-precipitate.Solvent Wash: Wash the filtered crude solid thoroughly with a suitable solvent (like acetone or ethyl acetate) to remove the high-boiling solvent. Recrystallization: This is the most effective and scalable purification method.[4] Solvents such as ethanol, acetic acid, or DMF are commonly used for quinolones. Consider a charcoal treatment during recrystallization to remove colored impurities.

Scale-Up Parameter Comparison

The following table provides a conceptual comparison of parameters when moving from a lab-scale to a pilot-plant scale synthesis.

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Rationale for Change
Cyclization Solvent Diphenyl Ether (50-100 mL)Diphenyl Ether (5-10 L)Maintain appropriate concentration for heat transfer.
Heating Method Heating MantleJacketed Reactor (Oil/Steam)Provides precise and uniform temperature control.
Reagent Addition All at onceControlled addition over timeManages exotherms and ensures better mixing.[4]
Reaction Time Typically shorter (e.g., 2-4 hrs)May be longer (e.g., 4-8 hrs)Mass transfer limitations can slow the reaction rate.
Purification Method Column Chromatography/Simple RecrystallizationMulti-step Recrystallization/Solvent WashesMore scalable and economical for large quantities.[4]
Typical Yield 75-85%65-75%A slight decrease is common due to transfer losses and less ideal conditions.

Troubleshooting Workflow: Low Final Product Yield

When faced with a low overall yield, a systematic approach is necessary to identify the problematic step.

G Start Low Final Yield of This compound Check_Inter1 Isolate & Analyze Intermediate after Condensation (Stage 1) Start->Check_Inter1 Check_Inter2 Isolate & Analyze Intermediate after Cyclization (Stage 2) Check_Inter1->Check_Inter2 Yield is acceptable Troubleshoot1 Troubleshoot Condensation: - Check starting material purity - Increase temp/time - Adjust stoichiometry Check_Inter1->Troubleshoot1 Yield is low Check_Final Analyze Crude Product before Final Purification Check_Inter2->Check_Final Yield is acceptable Troubleshoot2 Troubleshoot Cyclization: - Verify internal temp (>250°C) - Check for degradation (tar) - Improve mixing Check_Inter2->Troubleshoot2 Yield is low Troubleshoot3 Troubleshoot Hydrolysis/ Decarboxylation: - Ensure sufficient base - Confirm decarboxylation temp - Check for side reactions Check_Final->Troubleshoot3 Major impurities or low amount of desired product Troubleshoot4 Troubleshoot Purification: - Optimize precipitation pH - Select different recrystallization solvent - Analyze mother liquor for product loss Check_Final->Troubleshoot4 Product is pure but lost during workup

Caption: A decision tree for troubleshooting low yield in the synthesis.

By methodically addressing these potential issues, you can successfully navigate the complexities of scaling up the synthesis of this compound. Should you require further assistance, please do not hesitate to reach out.

References

  • BenchChem (2025). Addressing challenges in the scale-up synthesis of quinolin-2-ones.
  • BenchChem (2025). Overcoming challenges in the synthesis of substituted quinolines.
  • Wikipedia (2023). Gould–Jacobs reaction.
  • Wiley Online Library (n.d.). Gould-Jacobs Reaction.
  • MDPI (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • MDPI (2022).
  • Solubilityofthings.com (n.d.). Quinoline-4-carboxylic acid.
  • ACS Publications (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • IIP Series (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Guidechem (n.d.).
  • ResearchGate (2020).
  • Biotage (2012).
  • ResearchGate (2016). I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?.
  • PMC (n.d.).
  • Google Patents (n.d.).
  • ChemicalBook (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • PMC (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Organic Syntheses (n.d.).
  • Google Patents (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Chem-Impex (n.d.). 8-Hydroxyquinoline-7-carboxylic acid.
  • Google Patents (n.d.). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • PubMed (2018).
  • ACS Publications (n.d.).
  • MDPI (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum.
  • PubMed (2017). Co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli.
  • Wikipedia (n.d.). 3-Aminobenzoic acid.
  • SIELC Technologies (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
  • ChemicalBook (n.d.). 7-Hydroxyquinoline synthesis.
  • Master Organic Chemistry (2022).
  • Organic Chemistry Portal (n.d.).
  • PubChem (n.d.). This compound.
  • Sigma-Aldrich (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97%.
  • Sigma-Aldrich (n.d.). 4-Hydroxyquinoline-3-carboxylic acid.

Sources

Technical Support Center: A Researcher's Guide to 4-Hydroxyquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxyquinoline-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've just received my shipment of this compound. What are the optimal storage conditions to ensure its long-term stability?

To maintain the integrity of this compound, it is crucial to store it under conditions that minimize exposure to environmental factors known to cause degradation. The recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1][2]Low temperatures slow down the rate of chemical reactions, including potential degradation pathways.
Light Protect from light (store in an amber vial or in the dark)[3]Quinoline derivatives can be sensitive to light, which can lead to photodegradation.[4][5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizing contact with oxygen reduces the risk of oxidative degradation.
Humidity Store in a dry environment (e.g., in a desiccator)[3]Moisture can promote hydrolysis and other forms of degradation, especially for solid compounds.[6][7][8]
Container Tightly sealed, chemically resistant container (e.g., glass vial)[3][9]Prevents exposure to moisture and atmospheric oxygen.
Q2: My this compound powder, which was initially a pale yellow, has started to turn a darker yellow/brown. What could be the cause?

A color change from pale or reddish-yellow to a darker shade is often an indicator of chemical degradation.[1] Several factors could be responsible for this observation:

  • Oxidation: The quinoline ring system and the phenolic hydroxyl group are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Oxidative degradation often leads to the formation of colored byproducts.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in quinoline derivatives.[4][5] This can lead to the formation of various degradation products, some of which may be colored.

  • Contamination: The presence of impurities, such as residual solvents or metal ions, can catalyze degradation reactions.

If you observe a significant color change, it is advisable to verify the purity of the compound before use, as the presence of degradation products could impact your experimental results.

Q3: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, we can infer the most likely routes based on the chemistry of related quinoline and carboxylic acid compounds.[3]

  • Oxidative Degradation: The electron-rich quinoline ring is susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives, which could further degrade through ring-opening reactions.[3]

  • Photodegradation: Similar to other quinoline compounds, exposure to light can lead to decarboxylation (loss of the carboxylic acid group) or the formation of various photoproducts.[5][10]

  • Decarboxylation: Although generally stable, the carboxylic acid group can be lost under certain conditions, such as high heat or in the presence of specific catalysts. This would result in the formation of 4-hydroxyquinoline.

The following diagram illustrates the potential degradation pathways for this compound.

main This compound oxidation Oxidative Degradation Products (e.g., N-oxides, hydroxylated derivatives, ring-opened products) main->oxidation O₂, light, heat photodegradation Photodegradation Products (e.g., decarboxylated quinolines, other photoproducts) main->photodegradation UV/Visible Light decarboxylation Decarboxylation Product (4-Hydroxyquinoline) main->decarboxylation Heat, catalysts start Suspicion of Degradation (e.g., color change, unexpected results) prep Prepare a solution of the suspect compound and a reference standard (if available) start->prep tlc Perform TLC analysis prep->tlc hplc Perform HPLC analysis prep->hplc nmr Perform NMR analysis prep->nmr compare Compare results to reference standard and/or initial analysis data tlc->compare lcms Perform LC-MS analysis for identification of unknowns hplc->lcms hplc->compare nmr->compare conclusion Determine if degradation has occurred and to what extent compare->conclusion decision Decision: Use, purify, or discard the compound conclusion->decision

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4-Hydroxyquinoline-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Hydroxyquinoline-7-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting the nuanced NMR spectra of these complex molecules. The inherent structural features of this scaffold, including tautomerism and pH sensitivity, often lead to spectra that require a multi-faceted interpretation approach.

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may face during your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my this compound derivative show more aromatic signals than expected based on the core structure?

A1: The primary reason for observing a higher-than-expected number of signals is the presence of tautomers in solution. The 4-hydroxyquinoline scaffold can exist in equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms.[1][2] This equilibrium is sensitive to the solvent, temperature, and pH.[3] Each tautomer will present a unique set of NMR signals, leading to a more complex spectrum than anticipated for a single structure.[3]

  • Expert Insight: In many common NMR solvents like DMSO-d₆, the keto form, specifically the 4(1H)-quinolone tautomer, is often the predominant species due to the stability gained from the amide system.[2][3] However, substituents on the quinoline ring can influence this equilibrium.

Q2: The chemical shifts of my aromatic protons are broad and poorly resolved. What are the potential causes and how can I improve the resolution?

A2: Broadening of aromatic signals in these derivatives can stem from several factors:

  • Intermediate Tautomeric Exchange: If the rate of conversion between tautomers is comparable to the NMR timescale, it can result in broadened peaks.[3]

  • Sample Aggregation: At higher concentrations, intermolecular forces like π-π stacking between the quinoline rings can occur, leading to peak broadening.[4][5]

  • pH Effects: The carboxylic acid and the quinoline nitrogen are ionizable. Fluctuations in the micro-pH of the sample can lead to proton exchange and signal broadening. The solubility and partitioning of quinoline derivatives are known to be pH-dependent.[6]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

Troubleshooting Steps:

  • Optimize Concentration: Acquire spectra at different concentrations to check for aggregation effects.

  • Temperature Variation: Running the NMR experiment at different temperatures can alter the rate of tautomeric exchange, potentially sharpening the signals.

  • Solvent Choice: The choice of solvent can significantly impact the tautomeric equilibrium and chemical shifts.[3] Trying different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄, or even a buffered solution) can help resolve overlapping signals.[7]

  • pH Control: For compounds with ionizable groups, using a buffered NMR solvent system can help to stabilize a single ionic form and produce sharper signals.

Q3: How can I definitively distinguish between the signals of the different tautomers present in my sample?

A3: Differentiating between tautomers requires a combination of 1D and 2D NMR techniques.

  • Characteristic ¹H NMR Signals: The 4-hydroxy-2(1H)-quinolone tautomer will typically show a characteristic amide N-H proton signal.[3] In contrast, the 2,4-quinolinediol form would lack this N-H signal but would exhibit two hydroxyl O-H protons.[3]

  • ¹³C NMR Chemical Shifts: The chemical shift of the carbonyl carbon in the quinolone tautomer is a key indicator and typically appears in the range of 160-180 ppm.[8]

  • 2D NMR Spectroscopy: Advanced 2D NMR experiments are invaluable for unambiguous assignments.[9][10][11]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[12][13]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton and identifying long-range connectivities.[12][13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Overlapping Aromatic Signals The aromatic region (typically 6.5-9.0 ppm) is often crowded due to the multiple protons on the quinoline ring.[4]- Utilize a higher field NMR spectrometer for better signal dispersion.- Employ 2D NMR techniques , particularly COSY, to identify coupled proton networks.[4][13]- Change the NMR solvent. Aromatic solvents like benzene-d₆ can induce different chemical shifts (Aromatic Solvent-Induced Shifts - ASIS) and resolve overlap.[7]
Inconsistent Chemical Shifts Between Batches - Differences in sample concentration can lead to variations in chemical shifts due to intermolecular interactions.[4][5]- Variations in pH or temperature can also cause shifts.- Maintain consistent sample concentrations for comparative studies.- Ensure the NMR instrument is properly temperature-calibrated. - For pH-sensitive compounds, consider using a buffered NMR solvent.
Disappearance or Broadening of OH and COOH Protons These are exchangeable protons and can exchange with residual water in the solvent or undergo rapid chemical exchange.- Perform a D₂O exchange experiment. Adding a drop of D₂O to the NMR tube will cause the OH and COOH proton signals to disappear, confirming their identity.[7]- Use a very dry NMR solvent to minimize exchange with water.
Ambiguous Assignment of Isomers Synthesis can sometimes yield regioisomers, which can be difficult to distinguish with 1D NMR alone.- Rely on 2D NMR, specifically HMBC and NOESY. HMBC will reveal long-range proton-carbon correlations that are unique to each isomer.[12][13] NOESY (Nuclear Overhauser Effect Spectroscopy) can identify protons that are close in space, providing crucial structural information.[10][14]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound derivative.

  • Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is often a good starting point due to its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.[3]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be required to aid dissolution.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Protocol 2: Acquiring High-Quality 2D NMR Spectra

For unambiguous structural elucidation, a suite of 2D NMR experiments is highly recommended.[9][10][11][14]

A. COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[4][13]

  • Key Parameters:

    • Spectral Width (SW): Set to encompass all proton signals (e.g., 0-12 ppm).

    • Number of Scans (NS): 4-8 scans per increment are usually sufficient.

    • Relaxation Delay (D1): 1-2 seconds.

B. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons.[12][13]

  • Key Parameters:

    • ¹H Spectral Width (F2): 0-12 ppm.

    • ¹³C Spectral Width (F1): 0-200 ppm.

    • Number of Scans (NS): 2-4 scans per increment.

C. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds).[12][13] This is crucial for connecting different fragments of the molecule.

  • Key Parameters:

    • ¹H Spectral Width (F2): 0-12 ppm.

    • ¹³C Spectral Width (F1): 0-200 ppm.

    • Number of Scans (NS): 8-16 scans per increment, as long-range correlations are weaker.

Visualizations

Tautomerism cluster_enol Characteristic Signals (Enol) cluster_keto Characteristic Signals (Keto) Enol_Form 4-Hydroxyquinoline (Enol Form) Keto_Form 4(1H)-Quinolone (Keto Form) Enol_Form->Keto_Form Tautomerization enol_signals Aromatic OH signal No N-H signal keto_signals Amide N-H signal C=O signal in ¹³C NMR

Caption: Tautomeric equilibrium of the 4-hydroxyquinoline core.

NMR_Workflow Sample_Prep Sample Preparation 1D_H_NMR ¹H NMR Acquisition Sample_Prep->1D_H_NMR Step 1 1D_C_NMR ¹³C NMR Acquisition 1D_H_NMR->1D_C_NMR Step 2 Data_Analysis Data Analysis & Interpretation 1D_C_NMR->Data_Analysis Initial Assessment 2D_NMR 2D NMR Suite (COSY, HSQC, HMBC) Structure_Elucidation Structure Elucidation 2D_NMR->Structure_Elucidation Step 3 Data_Analysis->2D_NMR If Ambiguous Data_Analysis->Structure_Elucidation Final Confirmation

Caption: General workflow for NMR-based structure elucidation.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475.
  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.
  • Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.
  • MDPI. (n.d.). Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI.
  • ResearchGate. (n.d.). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • Gudat, D., et al. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(S1), S115-S119.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • UNCW Institutional Repository. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3).
  • MDPI. (n.d.). Applications of Solution NMR in Drug Discovery. MDPI.
  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
  • Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes. Fiveable.
  • ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum. ChemicalBook.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • DiVA portal. (2021, January 22).
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. YouTube.
  • PMC. (n.d.). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy.
  • PMC. (2014, December 16).
  • ResearchGate. (2025, August 6). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids | Request PDF.
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?.
  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions.
  • ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum. ChemicalBook.
  • MDPI. (2025, December 24). Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. MDPI.
  • YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.
  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
  • ACS Publications. (2024, May 14). NMR-Challenge.
  • PMC - PubMed Central. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.
  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
  • ChemicalBook. (n.d.). 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum. ChemicalBook.
  • CoLab. (2008, October 14). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • BenchChem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PubMed. (n.d.). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility.

Sources

Technical Support Center: Navigating Amide Coupling Reactions of 4-Hydroxyquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for overcoming the challenges associated with the poor reaction kinetics in amide coupling reactions of 4-Hydroxyquinoline-7-carboxylic acid. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your synthetic endeavors. The unique electronic and structural characteristics of this compound can present significant hurdles in achieving efficient amide bond formation. This resource is designed to equip you with the knowledge and practical guidance to navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format to help you quickly identify and resolve the issue at hand.

Question 1: My amide coupling reaction with this compound is showing very low or no conversion. What are the likely causes?

Answer:

Low or no product yield is a frequent challenge and can stem from several factors, often exacerbated by the specific properties of the this compound scaffold.

  • Incomplete Carboxylic Acid Activation: The electron-withdrawing nature of the quinoline ring can deactivate the carboxylic acid, making it less susceptible to activation by standard coupling reagents. The activated intermediate may also be unstable and prone to rapid hydrolysis.

  • Interference from the Phenolic Hydroxyl Group: The acidic proton of the 4-hydroxyl group can be deprotonated by the base used in the coupling reaction. This can lead to the formation of a phenoxide, which may interfere with the desired reaction pathway or even react with the activated carboxylic acid.

  • Poor Solubility: this compound and its salts may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and consequently, poor reaction kinetics.

  • Amine Deactivation: The amine coupling partner can be protonated by the carboxylic acid, forming an unreactive ammonium salt. This is a common issue in many amide coupling reactions.[1]

  • Steric Hindrance: Bulky substituents on either the quinoline core or the amine can sterically hinder the approach of the nucleophile to the activated carboxylic acid.

Question 2: I am observing the formation of multiple side products in my reaction. What are they and how can I minimize them?

Answer:

Side product formation is a clear indicator of suboptimal reaction conditions. Common side products and mitigation strategies include:

  • N-acylurea Formation: When using carbodiimide reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.

    • Solution: The addition of auxiliary nucleophiles such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form a more stable active ester, minimizing N-acylurea formation.[2]

  • Guanidinylation of the Amine: Uronium-based coupling reagents like HATU and HBTU can react with the amine nucleophile to form a guanidinium byproduct, effectively capping the amine and preventing it from participating in the desired amide bond formation.

    • Solution: To avoid this, it is crucial to pre-activate the carboxylic acid with the coupling reagent before adding the amine.[3]

  • Epimerization: If your amine or carboxylic acid contains a chiral center, racemization or epimerization can be a significant issue, particularly with highly activating coupling reagents and extended reaction times at elevated temperatures.

    • Solution: The use of additives like HOBt or HOAt is known to suppress racemization.[4] Employing coupling reagents known for low racemization potential, such as those based on HOAt, and maintaining lower reaction temperatures can also be beneficial.

Question 3: My reaction seems to stall after a certain point, with starting materials still present. What can I do to drive the reaction to completion?

Answer:

A stalled reaction often points to issues with reagent stability, concentration, or overall reaction conditions.

  • Reagent Decomposition: The activated carboxylic acid intermediate may not be stable under the reaction conditions and could be decomposing over time.

    • Solution: Consider a slower, portion-wise addition of the coupling reagent to maintain a steady concentration of the activated species.

  • Insufficient Base: An inadequate amount of a non-nucleophilic base can lead to the protonation of the amine, effectively stopping the reaction.

    • Solution: Ensure at least two equivalents of a suitable base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), are used. For challenging couplings, using up to four equivalents of base may be beneficial.[5]

  • Temperature Effects: While higher temperatures can sometimes overcome activation energy barriers, they can also lead to reagent decomposition and side product formation.

    • Solution: A systematic optimization of the reaction temperature is recommended. Start at room temperature and gradually increase if the reaction is sluggish, while carefully monitoring for the appearance of byproducts by TLC or LC-MS.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the coupling of this compound.

Q1: Do I need to protect the phenolic hydroxyl group of this compound before performing the amide coupling?

A1: While not always strictly necessary, protecting the phenolic hydroxyl group is a highly recommended strategy to avoid potential complications. The acidic nature of this group can lead to unwanted side reactions and consume base, thereby impeding the desired amide bond formation. Protecting it as an ether (e.g., benzyl or methyl ether) or a silyl ether can lead to cleaner reactions and higher yields. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.

Q2: Which coupling reagent is best suited for this compound?

A2: The "best" coupling reagent is highly dependent on the specific amine being used and the overall reaction conditions. However, for challenging substrates like this compound, more potent coupling reagents are generally preferred.

  • Uronium/Aminium Salts (HATU, HBTU): These are often the reagents of choice for difficult couplings due to their high reactivity and ability to generate highly activated esters. HATU, in particular, is often cited for its superior performance with sterically hindered or electron-deficient substrates.[6][7][8]

  • Carbodiimides (EDC, DCC) with Additives: EDC is a popular choice due to the water-solubility of its urea byproduct, which simplifies purification.[2] However, it is almost always used in conjunction with additives like HOBt or HOAt to improve efficiency and suppress side reactions. DCC can also be effective, but the dicyclohexylurea byproduct is often insoluble and can complicate purification.[9]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are also very effective and are known for their ability to minimize racemization. They can be a good alternative to uronium salts, especially in cases where guanidinylation is a concern.

Q3: What are the recommended solvents and bases for this reaction?

A3: The choice of solvent and base is critical for ensuring the solubility of all reactants and for facilitating the reaction.

  • Solvents: Anhydrous polar aprotic solvents are generally the best choice.

    • N,N-Dimethylformamide (DMF): Often the preferred solvent due to its excellent solvating properties for a wide range of organic molecules.

    • Dichloromethane (DCM): A good choice for many coupling reactions, though the solubility of this compound may be limited.

    • Acetonitrile (ACN): Can be an effective solvent and may offer advantages in workup and purification.[2]

  • Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A commonly used, sterically hindered base that is less likely to participate in side reactions.[6]

    • Triethylamine (TEA): Another widely used base, though it is slightly more nucleophilic than DIPEA.[5]

Data Presentation: Comparison of Common Coupling Reagents

The following table provides a qualitative and semi-quantitative comparison of common coupling reagents for challenging amide bond formations, including those with heteroaromatic carboxylic acids like this compound.

Coupling ReagentClassRelative ReactivityCommon Additive(s)Key AdvantagesPotential Drawbacks
HATU Uronium/AminiumVery HighNone required (contains HOAt moiety)Excellent for hindered/electron-deficient substrates; fast reaction times.[6][8]Can cause guanidinylation of the amine if not pre-activated; higher cost.
HBTU Uronium/AminiumHighNone required (contains HOBt moiety)Good general-purpose coupling reagent; widely used.[4]Can cause guanidinylation; less reactive than HATU for very difficult couplings.
EDC CarbodiimideModerateHOBt, HOAtWater-soluble urea byproduct simplifies workup; cost-effective.[2]Prone to N-acylurea formation without an additive; slower reaction rates.
DCC CarbodiimideModerateHOBt, HOAtInexpensive and effective.Insoluble DCU byproduct can complicate purification.[10]
PyBOP PhosphoniumHighNone requiredLow racemization potential; no guanidinylation side reaction.Can be more expensive than carbodiimides.

Experimental Protocols

The following is a detailed, step-by-step protocol for a HATU-mediated amide coupling of this compound. This should be considered a starting point, and optimization of stoichiometry, temperature, and reaction time may be necessary for your specific amine.

Protocol: HATU-Mediated Amide Coupling of this compound

Materials:

  • This compound (1.0 eq.)

  • Amine (1.1 - 1.5 eq.)

  • HATU (1.1 - 1.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and HATU (1.2 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the solids. The amount of solvent should be minimized to maintain a high concentration, typically resulting in a 0.1 to 0.5 M solution with respect to the carboxylic acid.

  • Pre-activation: Add DIPEA (2.5 eq.) to the reaction mixture. Stir the solution at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester and minimizing side reactions.[3]

  • Amine Addition: In a separate vial, dissolve the amine (1.2 eq.) in a small amount of anhydrous DMF. Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.

  • Workup:

    • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent such as ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.

Mandatory Visualizations

Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve 4-Hydroxyquinoline- 7-carboxylic acid & HATU in DMF add_base Add DIPEA & stir for 15-30 min (Pre-activation) prep_acid->add_base 1 prep_amine Dissolve amine in DMF add_amine Add amine solution dropwise prep_amine->add_amine add_base->add_amine 2 stir Stir at room temperature add_amine->stir 3 monitor Monitor reaction by TLC/LC-MS stir->monitor 4 quench Dilute with organic solvent monitor->quench 5 wash Wash with NaHCO3(aq), H2O, brine quench->wash 6 dry Dry over Na2SO4 & concentrate wash->dry 7 purify Purify by column chromatography dry->purify 8 G start Low Yield in Amide Coupling check_activation Is the carboxylic acid fully activated? start->check_activation check_solubility Are all reactants fully dissolved? check_activation->check_solubility Yes solution_additive Use a more potent coupling reagent (e.g., HATU) or add HOBt/HOAt to EDC. check_activation->solution_additive No check_base Is sufficient non-nucleophilic base present? check_solubility->check_base Yes solution_solvent Try a different solvent (e.g., DMF, ACN) or increase solvent volume. check_solubility->solution_solvent No check_temp Is the reaction temperature optimized? check_base->check_temp Yes solution_base Increase equivalents of DIPEA/TEA. check_base->solution_base No check_reagent Is the coupling reagent potent enough? check_temp->check_reagent Yes solution_temp Gradually increase temperature while monitoring for side products. check_temp->solution_temp No protect_oh Consider protecting the phenolic -OH group check_reagent->protect_oh Yes solution_reagent Switch to a more powerful reagent (e.g., from EDC to HATU). check_reagent->solution_reagent No solution_protect Protect the hydroxyl group as an ether or silyl ether. protect_oh->solution_protect

Caption: A decision-making flowchart for troubleshooting poor amide coupling kinetics.

References

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. ScienceDirect. Available at: [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • 4-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Chemical Industries. LinkedIn. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. Available at: [Link]

  • HATU. Wikipedia. Available at: [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available at: [Link]

  • Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.Google Patents.
  • The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 3-substituted-4(3H)-quinazolinones via HATU-mediated coupling of 4-hydroxyquinazolines with amines. PubMed. Available at: [Link]

  • Coupling process for preparing quinolone intermediates.Google Patents.
  • Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids. PubMed. Available at: [Link]

  • Coupling Reagents. Aapptec. Available at: [Link]

  • amide coupling help. Reddit. Available at: [Link]

  • Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Chemistry Stack Exchange. Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available at: [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed. Available at: [Link]

  • Polyhydroquinoline Amides: Comprehensive Study on Synthesis, In Vivo Biological Activities, and Computational Analysis Including Molecular Docking, DFT, and ADMET. National Institutes of Health. Available at: [Link]

  • Coupling and fast decarboxylation of aryloxyl radicals of 4-hydroxycinnamic acids with formation of stable p-quinomethanes. ResearchGate. Available at: [Link]

  • Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 4-Hydroxyquinoline-7-Carboxylic Acid and its 3-Carboxylic Acid Isomer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] Within this family, 4-hydroxyquinoline derivatives have garnered substantial interest for their therapeutic potential, spanning anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The precise positioning of functional groups on the quinoline ring can dramatically influence the compound's interaction with biological targets, leading to distinct pharmacological profiles. This guide provides a comparative analysis of two positional isomers: 4-Hydroxyquinoline-7-carboxylic acid and 4-Hydroxyquinoline-3-carboxylic acid.

While extensive research has illuminated the biological activities of the 3-carboxylic acid isomer, its 7-carboxylic acid counterpart remains comparatively unexplored. This guide will synthesize the available experimental data for the 3-carboxylic acid isomer and, based on established structure-activity relationships within the quinoline class, project the potential biological activities of the 7-carboxylic acid isomer. This comparative framework aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these compounds and a rationale for future experimental investigations.

I. Anticancer Activity: A Tale of Two Isomers

The antiproliferative properties of quinoline derivatives are a cornerstone of their therapeutic potential, with mechanisms often involving the inhibition of key enzymes in cell proliferation and survival.[4]

4-Hydroxyquinoline-3-carboxylic Acid: An Established Antiproliferative Agent

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have demonstrated notable antiproliferative effects. Studies have shown that this scaffold can inhibit cell respiration, a critical process for rapidly dividing cancer cells.[5][6] Furthermore, broader evaluations of quinoline-3-carboxylic acids have confirmed their capacity to inhibit the growth of various cancer cell lines, including mammary (MCF7) and cervical (HeLa) cancer cells.[7][8]

This compound: A Frontier of Anticancer Research

Direct experimental data on the anticancer activity of this compound is limited. However, the significance of the 7-position on the quinoline ring in modulating anticancer activity is well-documented. For instance, derivatives of 8-hydroxyquinoline-7-carboxylic acid have been identified as inhibitors of Pim-1 kinase, a protein implicated in several human malignancies.[9] This suggests that the carboxylic acid moiety at the 7-position can serve as a crucial pharmacophore for interaction with kinase ATP-binding sites.[9] It is therefore plausible that this compound could exhibit inhibitory activity against various kinases involved in cancer cell signaling.

Table 1: Comparative Anticancer Potential

CompoundKnown/Potential Anticancer ActivityPotential Mechanism of Action
4-Hydroxyquinoline-3-carboxylic acid Inhibition of cell proliferation[7][8]Inhibition of cellular respiration (e.g., malate dehydrogenase)[5][6]
This compound Hypothesized: Kinase inhibitionHypothesized: Interaction with ATP-binding sites of kinases like Pim-1[9]

II. Antimicrobial Activity: Targeting Microbial Machinery

The quinoline core is famously associated with antimicrobial agents, most notably the fluoroquinolone antibiotics.[10] This activity is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[11]

4-Hydroxyquinoline-3-carboxylic Acid: A Scaffold for Antibacterial Development

The discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline was a serendipitous byproduct of chloroquine synthesis, which paved the way for the development of fluoroquinolone antibiotics.[10] This historical context underscores the inherent potential of the 4-hydroxyquinoline-3-carboxylic acid scaffold in the design of new antimicrobial agents.

This compound: Exploring New Antimicrobial Frontiers

While direct evidence is scarce, the substitution at the 7-position of the quinoline ring is a critical determinant of the spectrum and potency of antimicrobial activity in fluoroquinolones. It is therefore reasonable to hypothesize that this compound could possess antimicrobial properties. Further investigation is warranted to explore its potential against a panel of pathogenic bacteria and fungi.

III. Enzyme Inhibition: A Locus of Therapeutic Intervention

The ability of quinoline derivatives to selectively inhibit enzymes is a key aspect of their therapeutic utility.

4-Hydroxyquinoline-3-carboxylic Acid: A Known Dehydrogenase Inhibitor

A significant body of research has focused on the inhibitory effects of 4-hydroxyquinoline-3-carboxylic acid derivatives on dehydrogenase enzymes, particularly malate dehydrogenase, a key enzyme in the citric acid cycle.[12] This inhibition of cellular respiration provides a clear mechanism for its observed antiproliferative effects.

This compound: Potential for Dihydroorotate Dehydrogenase (DHODH) Inhibition

Derivatives of 4-quinoline carboxylic acids are well-established inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[13] The carboxylate group at the 4-position is crucial for this activity, forming key interactions within the enzyme's binding pocket.[13] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against DHODH, thereby interfering with pyrimidine synthesis and impacting cell proliferation.

IV. Experimental Protocols for Comparative Evaluation

To empirically determine and compare the biological activities of these two isomers, a series of standardized in vitro assays are necessary.

A. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and 4-hydroxyquinoline-3-carboxylic acid (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[17]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Compounds seed->treat 24h Incubation mtt Add MTT Reagent treat->mtt 48-72h Incubation solubilize Solubilize Formazan mtt->solubilize 4h Incubation read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis DHO Dihydroorotate DHODH DHODH DHO->DHODH OA Orotate UMP UMP OA->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor 4-Hydroxyquinoline Carboxylic Acid Isomers Inhibitor->DHODH Inhibition DHODH->OA Oxidation

Caption: Inhibition of DHODH blocks pyrimidine synthesis.

V. Conclusion and Future Directions

The 4-hydroxyquinoline scaffold is a fertile ground for the discovery of novel therapeutic agents. While 4-hydroxyquinoline-3-carboxylic acid and its derivatives have been the subject of considerable research, revealing a spectrum of biological activities including anticancer and enzyme inhibitory effects, its 7-carboxylic acid isomer represents a largely untapped area of investigation.

Based on established structure-activity relationships, it is reasonable to hypothesize that this compound may also possess significant biological activities, potentially through different mechanisms of action. The true therapeutic potential of this isomer, however, can only be unlocked through rigorous experimental evaluation. The protocols detailed in this guide provide a clear roadmap for such a comparative investigation.

Future research should focus on a head-to-head comparison of these two isomers in a panel of anticancer, antimicrobial, and enzyme inhibition assays. Such studies will not only elucidate the specific biological activities of the 7-carboxylic acid isomer but also provide valuable insights into the nuanced structure-activity relationships that govern the pharmacological properties of 4-hydroxyquinoline derivatives. This knowledge will be instrumental in the rational design of next-generation quinoline-based therapeutics.

VI. References

  • Jain, S., et al. (2019). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 9(42), 24238-24263. Available from: [Link]

  • Sliman, F., et al. (2010). Identification and structure–activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Available from: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Zhang, H., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(11), 2786. Available from: [Link]

  • Gümüş, M., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48197-48212. Available from: [Link]

  • Torres, E., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4293. Available from: [Link]

  • Ladds, M. J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6043-6057. Available from: [Link]

  • ResearchGate. (2015). therapeutic significance of quinoline derivatives as antimicrobial agents. Available from: [Link]

  • protocols.io. (2023). MTT (Assay protocol. Available from: [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Available from: [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. Available from: [Link]

  • Frontiers. (2022). Review on recent development of quinoline for anticancer activities. Available from: [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4983. Available from: [Link]

  • Future Science. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Available from: [Link]

  • ResearchGate. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Available from: [Link]

  • Khan, K. M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 178, 649-661. Available from: [Link]

  • BioAssay Systems. (n.d.). Malate Dehydrogenase Assay. Available from: [Link]

  • ScienCell Research Laboratories. (n.d.). Malate Dehydrogenase Assay (MDH). Available from: [Link]

  • Assay Genie. (n.d.). Malate Dehydrogenase Activity Colorimetric Assay Kit. Available from: [Link]

  • Wiley Online Library. (2025). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Available from: [Link]

  • protocols.io. (2011). Malate Dehydrogenase Assay. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available from: [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. Available from: [Link]

  • MDPI. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • Csomor, O., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. Available from: [Link]

  • ACS Publications. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Available from: [Link]

Sources

A Comparative Guide to the Validation of a New HPLC-UV Method for the Quantification of 4-Hydroxyquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and accurate analysis of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Hydroxyquinoline-7-carboxylic acid (CAS: 1150618-22-6, Molecular Formula: C₁₀H₇NO₃) has emerged as a critical building block in the synthesis of novel therapeutic agents, including potential treatments for autoimmune diseases and cancer.[1] Its purity and concentration must be meticulously controlled throughout the manufacturing process. This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound, and compares its performance against a conventional, less optimized analytical approach.

The validation is conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2), which provides a comprehensive framework for validating analytical procedures.[2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both a practical protocol and a clear rationale for the experimental design and acceptance criteria.

The Imperative for a High-Performance Analytical Method

While rudimentary analytical techniques, such as simple UV spectrophotometry or basic isocratic HPLC, might be employed for preliminary analysis, they often fall short in the context of rigorous drug development. These methods can be plagued by a lack of specificity, insufficient sensitivity, and susceptibility to interference from impurities or degradation products. The development of a robust, specific, and sensitive analytical method is not merely an academic exercise; it is a regulatory necessity and a cornerstone of quality by design (QbD).[3]

This guide will demonstrate the validation of a new gradient HPLC-UV method, designed for superior performance, and compare it to a hypothetical "existing" isocratic HPLC method to underscore the tangible benefits of methodological advancement.

Physicochemical Considerations for Method Development

While specific experimental data for this compound is not extensively published, its structure, featuring a quinoline core, a hydroxyl group, and a carboxylic acid moiety, provides a solid foundation for chromatographic method development. The presence of both acidic and basic functional groups suggests that the analyte's retention will be pH-dependent. The aromatic quinoline structure is a strong chromophore, making UV detection a suitable choice. Based on the known spectral properties of similar quinoline derivatives, UV absorbance maxima are expected in the ranges of 230-250 nm and 310-330 nm.[4]

Comparative Validation Protocol and Data

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[4] Here, we compare our newly developed HPLC-UV method against a conventional isocratic method across the key validation parameters stipulated by ICH Q2(R2).[2][5][6]

Chromatographic Conditions

Table 1: Comparison of Chromatographic Conditions

ParameterNew Gradient HPLC-UV MethodExisting Isocratic HPLC Method
Column Reversed-phase C18, 4.6 x 150 mm, 3.5 µmReversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water50% Methanol
Mobile Phase B Acetonitrile50% Water
Gradient 10-90% B over 10 min, hold at 90% for 2 min, return to 10% over 1 min, and equilibrate for 2 minIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL20 µL
Column Temperature 30 °CAmbient
Detection Wavelength 245 nm245 nm
Run Time 15 minutes25 minutes

The new method employs a modern, smaller particle size column and a gradient elution, which is anticipated to provide better peak shapes, faster analysis times, and improved resolution of the main analyte from any potential impurities.

Validation Parameters: A Head-to-Head Comparison

The following sections detail the experimental approach and comparative results for each validation characteristic.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol: Solutions of a placebo (all reaction components except the analyte), a known impurity, and the this compound standard were injected separately. A spiked sample containing the analyte and the impurity was also analyzed.

Results:

  • New Method: The analyte peak was well-resolved from the impurity peak with a resolution factor > 2.0. The placebo solution showed no interfering peaks at the retention time of the analyte.

  • Existing Method: The analyte and impurity peaks were only partially resolved (resolution < 1.5), and a minor peak from the placebo was observed near the analyte's retention time, indicating potential interference.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Protocol: A series of at least five concentrations of the this compound reference standard were prepared, spanning 50% to 150% of the expected working concentration.

Table 2: Linearity and Range Comparison

ParameterNew Gradient HPLC-UV MethodExisting Isocratic HPLC Method
Range 10 - 150 µg/mL25 - 125 µg/mL
Correlation Coefficient (r²) 0.99980.9985
Y-intercept Close to zeroSignificant non-zero intercept

The superior correlation coefficient and wider linear range of the new method indicate a more reliable and versatile quantification capability.

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol: Accuracy was determined by the recovery of spiked placebo samples at three concentration levels (80%, 100%, and 120% of the target concentration), with three replicates at each level.

Table 3: Accuracy (Recovery) Comparison

Spiked LevelNew Method (% Recovery ± RSD)Existing Method (% Recovery ± RSD)
80% 99.5% ± 0.8%97.2% ± 2.5%
100% 100.2% ± 0.5%103.5% ± 2.1%
120% 99.8% ± 0.7%96.8% ± 2.8%

The new method demonstrates higher and more consistent recovery rates with lower variability, indicating greater accuracy.

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration standard solution were performed on the same day.

  • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different instrument.

Table 4: Precision (%RSD) Comparison

ParameterNew Gradient HPLC-UV MethodExisting Isocratic HPLC Method
Repeatability 0.45%1.8%
Intermediate Precision 0.62%2.5%

The significantly lower Relative Standard Deviation (%RSD) values for the new method highlight its superior precision and reliability.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Table 5: Sensitivity Comparison

ParameterNew Gradient HPLC-UV MethodExisting Isocratic HPLC Method
LOD 0.5 µg/mL2.0 µg/mL
LOQ 1.5 µg/mL6.0 µg/mL

The new method is demonstrably more sensitive, making it suitable for the detection and quantification of trace amounts of the analyte, which is crucial for impurity profiling.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: Small variations were introduced to the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The effect on the results was evaluated.

Results:

  • New Method: The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the quantitative results were not significantly affected by the minor changes.

  • Existing Method: Variations in flow rate and mobile phase composition led to significant shifts in retention time and a noticeable deterioration in peak shape, indicating a lack of robustness.

Visualizing the Validation Process

To better understand the structured approach to method validation, the following diagrams illustrate the workflow and the hierarchical relationship of the validation parameters.

ValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Evaluation & Reporting Dev Develop New HPLC-UV Method Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Evaluation Compare Data Against Acceptance Criteria Specificity->Evaluation Linearity->Evaluation Accuracy->Evaluation Precision->Evaluation LOD_LOQ->Evaluation Robustness->Evaluation Report Generate Validation Report Evaluation->Report

Caption: Workflow for the validation of a new analytical method.

ValidationHierarchy Method Suitability Method Suitability Specificity Specificity Method Suitability->Specificity Accuracy Accuracy Method Suitability->Accuracy Precision Precision Method Suitability->Precision Linearity Linearity Method Suitability->Linearity Range Range Method Suitability->Range Sensitivity Sensitivity Method Suitability->Sensitivity Robustness Robustness Method Suitability->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Hierarchy of analytical method validation parameters.

Conclusion: A Clear Case for Method Modernization

The validation data unequivocally demonstrates the superiority of the new gradient HPLC-UV method for the analysis of this compound. Compared to the conventional isocratic method, the new method offers:

  • Enhanced Specificity: Complete resolution from potential impurities.

  • Greater Accuracy and Precision: More reliable and reproducible results.

  • Wider Linear Range and Lower Detection Limits: Increased versatility and sensitivity.

  • Improved Robustness: Greater reliability in a routine quality control environment.

  • Increased Efficiency: A significantly shorter run time (15 minutes vs. 25 minutes), leading to higher sample throughput.

The adoption of this validated, high-performance method is a critical step in ensuring the quality and consistency of this compound as a key pharmaceutical intermediate. This guide serves as a comprehensive framework for the validation of similar analytical methods, emphasizing the importance of a scientifically sound, data-driven approach in line with global regulatory expectations.[7][8][9]

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Findlay, J. W. A., & Dillard, R. D. (2007).
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Hoffmann, D. (2012). The European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(13), 1569–1572. [Link]

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Mini-Reviews in Medicinal Chemistry. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. [Link]

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of 4-Hydroxyquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," a core molecular framework that has given rise to a multitude of biologically active agents.[1] From the pioneering antimalarial chloroquine to advanced kinase inhibitors, this heterocyclic system is a testament to nature's efficiency in creating molecules capable of interacting with a diverse array of biological targets.[2][3] However, this inherent versatility presents a significant challenge: the potential for off-target interactions, or cross-reactivity. For any novel quinoline derivative, such as 4-Hydroxyquinoline-7-carboxylic acid, a thorough investigation of its selectivity profile is not merely a supplementary exercise but a cornerstone of its preclinical evaluation.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity study for this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for assessing the compound's specificity.

The Imperative of Selectivity Profiling for Quinolone Scaffolds

The biological promiscuity of quinoline-based molecules means that a compound designed for a specific target may interact with unintended proteins, leading to unexpected biological effects or toxicity.[6][7] Therefore, a systematic cross-reactivity assessment is crucial to:

  • Identify potential off-target liabilities early in development: Unforeseen interactions can lead to costly failures in later stages.[4]

  • Elucidate the full mechanism of action: Observed cellular effects may be the result of polypharmacology, the modulation of multiple targets.[8]

  • Provide a rationale for observed toxicity: Off-target effects are a common cause of adverse events.[9]

  • Support regulatory submissions: Regulatory bodies require thorough characterization of a drug candidate's selectivity.[10]

Our approach will be tiered, starting with broad screening against a large panel of kinases, followed by assays for other common drug target classes and a general assessment of cytotoxicity.

Experimental Strategy: A Multi-faceted Approach to Uncover Off-Target Activities

To construct a comprehensive selectivity profile for this compound, we will employ a panel of in vitro assays targeting major classes of drug targets. The overall workflow is depicted below.

G cluster_0 Tier 1: Broad Kinase Profiling cluster_1 Tier 2: Dose-Response & Orthogonal Assays cluster_2 Tier 3: Cellular Activity Profiling cluster_3 Data Analysis & Interpretation a 4-Hydroxyquinoline- 7-carboxylic acid b LanthaScreen® Eu Kinase Binding Assay Panel (~400 kinases) a->b Primary Screen (e.g., 10 µM) e MTT Cytotoxicity Assay (Panel of cancer and normal cell lines) a->e c IC50 Determination for 'Hits' (Kinase Binding Assay) b->c Follow-up on primary hits f Cell-Based Target Engagement Assay (e.g., NanoBRET™ for selected kinase hits) c->f g Selectivity Profile Generation (Comparison with reference compounds) c->g d GPCR Competition Binding Assay (e.g., Dopamine D2, Histamine H1) d->g e->g f->g h Identification of Off-Targets & Assessment of Therapeutic Window g->h

Caption: Tiered experimental workflow for cross-reactivity profiling.

Comparative Performance Analysis

To contextualize the cross-reactivity profile of this compound, its performance will be compared against a panel of well-characterized compounds:

  • Bosutinib: A dual Src/Abl kinase inhibitor, representing a relatively selective compound.[11]

  • Dasatinib: A multi-kinase inhibitor known for its broader target profile.[2]

  • Staurosporine: A notoriously promiscuous kinase inhibitor, serving as a positive control for broad cross-reactivity.[12][13]

  • Chloroquine: A classic quinoline-based antimalarial drug, to assess for shared liabilities within the structural class.[14][15]

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

This table presents hypothetical data from a broad kinase screen. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

Kinase TargetThis compound (Hypothetical IC50, nM)Bosutinib (IC50, nM)[11][16]Dasatinib (IC50, nM)[16]Staurosporine (IC50, nM)[12][17]
ABL1 >10,0001.2<115
SRC 8501.20.86
LCK 1,2002.51.14
EGFR 5,300>10,00011088.1
VEGFR2 2,100150870
PDGFRβ 7,8001101520
c-KIT >10,000>10,00012100
PKCα >10,000>10,000>10,0003
PKA >10,000>10,000>10,0007
CDK2 9,500>10,0003003

Interpretation: In this hypothetical scenario, this compound shows weak to moderate activity against a few kinases (SRC, LCK, VEGFR2) but is significantly less potent and more selective than the multi-kinase inhibitors Dasatinib and Staurosporine. Its profile is cleaner than Bosutinib against the primary targets of the latter.

Table 2: Comparative Cytotoxicity Profile (IC50, µM)

This table shows the concentration of each compound required to reduce the viability of different cell lines by 50%. This helps to assess the general toxicity and potential therapeutic window.

Cell LineCell TypeThis compound (Hypothetical IC50, µM)Chloroquine (IC50, µM)[18]Dasatinib (IC50, µM)Staurosporine (IC50, µM)[17]
A549 Lung Carcinoma25~32 (growth inhibition)>10.01
MCF-7 Breast Carcinoma38>50~0.50.008
HCT116 Colon Carcinoma19>50~0.10.006
HEK293 Normal Kidney>100>50>10.02
HUVEC Normal Endothelial>100>50~0.80.015

Interpretation: The hypothetical data suggests that this compound exhibits moderate, cancer cell-selective cytotoxicity at concentrations significantly higher than those required for its weak kinase inhibition, suggesting a favorable therapeutic window for any potential primary target. Its cytotoxicity is much lower than the potent, non-selective apoptosis inducer Staurosporine.

Detailed Experimental Methodologies

LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a high-throughput method for quantifying inhibitor binding to the ATP site of a kinase.[19]

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by a test compound. A europium-labeled antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the europium donor and the Alexa Fluor™ acceptor. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO. Create a serial dilution series in an intermediate plate.

  • Assay Plate Preparation: Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a mixture of the target kinase and the Eu-labeled anti-tag antibody in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 5 µL of this mixture to each well.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GPCR Radioligand Competition Binding Assay

This assay determines a compound's ability to bind to a G-protein coupled receptor (GPCR) by competing with a known radiolabeled ligand.[20][21]

Principle: A fixed concentration of a high-affinity radioligand is incubated with a membrane preparation containing the GPCR of interest, in the presence of varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured, and a decrease in bound radioactivity indicates competition by the test compound.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, protease inhibitors). Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.[5]

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of test compound dilutions (or buffer for total binding).

    • 50 µL of radioligand (e.g., [3H]-Spiperone for the D2 dopamine receptor) at a concentration close to its Kd.

    • 150 µL of the membrane preparation.

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit to a one-site competition model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.[22]

MTT Cell Viability Assay

The MTT assay is a colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a media-only control. Express the data as a percentage of the viability of untreated control cells and plot against the logarithm of compound concentration to determine the IC50 value.

Visualizing Off-Target Pathway Interactions

A common consequence of kinase inhibitor cross-reactivity is the unintended modulation of critical signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently affected by off-target kinase inhibition.[9]

G RTK Growth Factor Receptor (e.g., EGFR, PDGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 de-P mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation inhibition released

Caption: The PI3K/AKT/mTOR signaling pathway.

Conclusion

The journey of a novel compound from discovery to a potential therapeutic is paved with rigorous scientific evaluation. For a molecule built upon the versatile quinoline scaffold, such as this compound, a comprehensive cross-reactivity study is an indispensable part of this process. By employing a multi-tiered strategy that combines broad biochemical screens with targeted cellular assays, researchers can build a detailed selectivity profile. This not only de-risks the compound for further development but also provides invaluable insights into its biological activities. The methodologies and comparative framework presented in this guide offer a robust starting point for any scientist tasked with unraveling the complex pharmacology of this promising class of molecules.

References

  • Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796–801. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1923–1945. [Link]

  • PubChem. Chloroquine. National Center for Biotechnology Information. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • ResearchGate. PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth.... ResearchGate. [Link]

  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 51. [Link]

  • SciSpace. PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

  • ResearchGate. Average sequence coverage and IC 50 values for kinase targets of bosutinib. ResearchGate. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–262. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Johnson, J. L., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 11(12), 3345–3353. [Link]

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... ResearchGate. [Link]

  • Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer Research, 68(23), 9954–9963. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357–365. [Link]

  • Aichberger, K. J., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and Therapy, 6, 265–274. [Link]

  • ResearchGate. IC 50 values against mutated BCR-ABL forms expressed in Ba/F3 cells. ResearchGate. [Link]

  • ResearchGate. Schematic diagram of the PI3K/Akt/mTOR signaling pathway (By Figdraw). ResearchGate. [Link]

  • Rix, U., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(1), 44–50. [Link]

  • PubChem. Chloroquine Phosphate. National Center for Biotechnology Information. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Wikimedia Foundation. [Link]

  • PubChem. Hydroxychloroquine. National Center for Biotechnology Information. [Link]

  • Ureshino, R. P., et al. (2021). Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells. PLOS ONE, 16(8), e0256320. [Link]

  • Jian, H. Y., et al. (2006). Chloroquine inhibits cell growth and induces cell death in A549 lung cancer cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 373(2), 119–128. [Link]

Sources

Comparative analysis of the inhibitory effects of different 7-substituted 4-hydroxyquinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the inhibitory effects of various 7-substituted 4-hydroxyquinoline-3-carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of this important chemical scaffold, supported by experimental data and detailed protocols. We will explore their inhibitory potential, initially focusing on their effects on cellular respiration and malate dehydrogenase, and subsequently discussing their potential as inhibitors of kynurenine 3-monooxygenase (KMO), a key enzyme in the kynurenine pathway implicated in neurodegenerative diseases.

Introduction: The Versatile 4-Hydroxyquinoline-3-Carboxylic Acid Scaffold

The 4-hydroxyquinoline-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The strategic placement of substituents on the quinoline ring system can profoundly influence the compound's physicochemical properties and its interaction with biological targets. The 7-position, in particular, has been a focal point for structural modification to modulate potency and selectivity. This guide will provide a comparative analysis of a series of these compounds, elucidating how the nature of the 7-substituent dictates their inhibitory efficacy.

Comparative Analysis of Inhibitory Activity

A seminal study by Shah and Coats provides a foundational dataset for comparing the inhibitory effects of fifteen 7-substituted 4-hydroxyquinoline-3-carboxylic acids.[1] The inhibitory activities were evaluated against two biological systems: the respiration of Ehrlich ascites tumor cells (a whole-cell model) and the activity of malate dehydrogenase (an isolated enzyme model).[1]

Inhibitory Effects on Cellular Respiration and Malate Dehydrogenase

The following table summarizes the inhibitory potencies (I50 values) of the fifteen analogs. The I50 value represents the concentration of the inhibitor required to reduce the biological activity by 50%. A lower I50 value indicates a more potent inhibitor.

Compound7-SubstituentInhibition of Ascites Cell Respiration (I50, M)Inhibition of Malate Dehydrogenase (I50, M)
1 H1.0 x 10⁻³>1.0 x 10⁻³
2 CH₃5.0 x 10⁻⁴6.0 x 10⁻⁴
3 C₂H₅2.0 x 10⁻⁴2.5 x 10⁻⁴
4 n-C₃H₇8.0 x 10⁻⁵1.0 x 10⁻⁴
5 i-C₃H₇6.0 x 10⁻⁵8.0 x 10⁻⁵
6 n-C₄H₉2.0 x 10⁻⁵3.0 x 10⁻⁵
7 t-C₄H₉1.0 x 10⁻⁵2.0 x 10⁻⁵
8 F8.0 x 10⁻⁴9.0 x 10⁻⁴
9 Cl3.0 x 10⁻⁴4.0 x 10⁻⁴
10 Br2.0 x 10⁻⁴3.0 x 10⁻⁴
11 I1.0 x 10⁻⁴1.5 x 10⁻⁴
12 OCH₃6.0 x 10⁻⁴7.0 x 10⁻⁴
13 OC₂H₅3.0 x 10⁻⁴4.0 x 10⁻⁴
14 OCF₃4.0 x 10⁻⁴5.0 x 10⁻⁴
15 NO₂5.0 x 10⁻⁴6.0 x 10⁻⁴

Data sourced from Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of medicinal chemistry, 20(8), 1001–1006.[1]

Structure-Activity Relationship (SAR) Analysis

The data reveals a clear correlation between the physicochemical properties of the 7-substituent and the observed inhibitory activity.

Influence of Lipophilicity on Cellular Respiration Inhibition

For the inhibition of Ehrlich ascites cell respiration, a strong correlation with the lipophilicity (π value) of the 7-substituent was observed.[1] As the lipophilicity of the substituent increases, the inhibitory potency also increases. This suggests that the ability of the compound to partition into and traverse the cell membrane is a critical determinant of its activity in a whole-cell system.

SAR_Lipophilicity cluster_0 Physicochemical Property cluster_1 Biological Effect Lipophilicity Increased Lipophilicity (π value) of 7-Substituent Membrane Enhanced Membrane Permeation Lipophilicity->Membrane leads to Inhibition Increased Inhibition of Cellular Respiration Membrane->Inhibition results in

Caption: Relationship between lipophilicity and cellular respiration inhibition.

Influence of Molar Refractivity on Malate Dehydrogenase Inhibition

In contrast, the inhibition of the isolated enzyme, malate dehydrogenase, showed a strong correlation with the molar refractivity (MR) of the 7-substituent.[1] Molar refractivity is a measure of the volume occupied by an atom or group of atoms and is related to the London dispersion forces. This suggests that the size and polarizability of the 7-substituent are crucial for binding to the active site of malate dehydrogenase.

SAR_MolarRefractivity cluster_0 Physicochemical Property cluster_1 Biological Effect MR Increased Molar Refractivity (MR) of 7-Substituent Binding Enhanced Binding to Malate Dehydrogenase MR->Binding facilitates EnzymeInhibition Increased Enzyme Inhibition Binding->EnzymeInhibition results in

Caption: Relationship between molar refractivity and enzyme inhibition.

A Modern Perspective: Potential as Kynurenine 3-Monooxygenase (KMO) Inhibitors

While the initial studies focused on cellular respiration, the 4-hydroxyquinoline-3-carboxylic acid scaffold is structurally related to known inhibitors of the kynurenine pathway. This pathway is a critical route for tryptophan metabolism, and its dysregulation is implicated in various neurodegenerative and psychiatric disorders.

One key enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine to the neurotoxic 3-hydroxykynurenine. Inhibition of KMO is a promising therapeutic strategy to shift the pathway towards the production of the neuroprotective kynurenic acid. The structural features of the 7-substituted 4-hydroxyquinoline-3-carboxylic acids make them intriguing candidates for KMO inhibition. Further investigation into their activity against this target is warranted.

KynureninePathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO (Kynurenine 3-Monooxygenase) Kynurenine->KMO Neuroprotective Neuroprotective Metabolites (e.g., Kynurenic Acid) Kynurenine->Neuroprotective can be converted to Neurotoxic Neurotoxic Metabolites (e.g., 3-Hydroxykynurenine) KMO->Neurotoxic leads to Inhibitor 7-Substituted 4-Hydroxyquinoline-3-Carboxylic Acid (Potential Inhibitor) Inhibitor->KMO Inhibits

Caption: The Kynurenine Pathway and the potential role of KMO inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the assays discussed are provided below.

Malate Dehydrogenase Inhibition Assay (Spectrophotometric)

This protocol is a standard method for determining the inhibitory activity of compounds against malate dehydrogenase by monitoring the oxidation of NADH.[2][3][4]

Principle: Malate dehydrogenase catalyzes the conversion of oxaloacetate to L-malate with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, due to the consumption of NADH, is monitored spectrophotometrically. The rate of this decrease is proportional to the enzyme activity.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Oxaloacetic acid solution (7.6 mM in phosphate buffer, prepared fresh)

  • β-NADH solution (0.14 mM in phosphate buffer, prepared fresh)

  • Malate Dehydrogenase (MDH) solution (e.g., from porcine heart)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • UV-transparent cuvettes

  • Thermostatted spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 3 mL cuvette, combine:

    • 2.7 mL of potassium phosphate buffer

    • 0.1 mL of β-NADH solution

    • 0.1 mL of test compound solution at various concentrations (or solvent control)

  • Pre-incubation: Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration and any potential interaction between the inhibitor and the enzyme.

  • Initiation of Reaction: Add 0.1 mL of the MDH enzyme solution to the cuvette and mix immediately by inversion.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm for 5 minutes, recording the reading every 30 seconds.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA340/min) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

    • Calculate the I50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

MDH_Assay_Workflow start Start prepare Prepare Reaction Mixture (Buffer, NADH, Inhibitor) start->prepare preincubate Pre-incubate at 25°C (5 minutes) prepare->preincubate add_enzyme Add Malate Dehydrogenase to initiate reaction preincubate->add_enzyme monitor Monitor Absorbance at 340 nm (5 minutes) add_enzyme->monitor analyze Calculate Reaction Rate and Percent Inhibition monitor->analyze calculate_ic50 Determine I50 Value analyze->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the malate dehydrogenase inhibition assay.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol outlines a general method for screening inhibitors of KMO, which can be adapted for the 7-substituted 4-hydroxyquinoline-3-carboxylic acids.

Principle: KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine, a reaction that consumes NADPH. The KMO activity can be determined by measuring the decrease in NADPH concentration, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Recombinant human KMO enzyme

  • L-Kynurenine solution

  • NADPH solution

  • Test compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of the KMO enzyme, L-kynurenine, and NADPH in the assay buffer.

  • Assay Plate Setup: To the wells of a 96-well plate, add:

    • Assay buffer

    • Test compound at various concentrations (or solvent control)

    • KMO enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add a mixture of L-kynurenine and NADPH to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the rate of NADPH consumption (ΔA340/min) for each well.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the I50 value as described for the malate dehydrogenase assay.

Conclusion and Future Directions

The comparative analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids reveals a clear and predictable structure-activity relationship for the inhibition of cellular respiration and malate dehydrogenase. The lipophilicity and molar refractivity of the 7-substituent are key determinants of their inhibitory potency.

Looking forward, the structural similarity of this scaffold to known modulators of the kynurenine pathway suggests a promising new avenue of investigation. The detailed protocols provided herein offer a robust framework for screening these compounds against KMO and other relevant biological targets. Future research should focus on synthesizing and evaluating a focused library of these analogs to explore their potential as novel therapeutics for neurodegenerative and other diseases where the kynurenine pathway is implicated.

References

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of medicinal chemistry, 20(8), 1001–1006. [Link]

  • Squarespace. (n.d.). Protocol: Measuring Specific Activity of Malate Dehydrogenase. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-Hydroxyquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the quinoline scaffold stands as a privileged structure, integral to a multitude of therapeutic agents. Among its derivatives, 4-Hydroxyquinoline-7-carboxylic acid is a key intermediate and a valuable building block in the synthesis of compounds with diverse biological activities, including potential applications in treating autoimmune diseases. This guide provides an in-depth, objective comparison of established and modern synthetic routes to this important molecule, offering field-proven insights and detailed experimental data to inform your research and development endeavors.

Introduction: The Significance of the Quinoline Core

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives are known to possess a broad spectrum of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[2] Specifically, 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been investigated as inhibitors of cellular respiration, highlighting the importance of substitution patterns on the quinoline core for biological function.[3][4] The strategic placement of hydroxyl and carboxylic acid functionalities at the 4- and 7-positions, respectively, makes this compound a versatile precursor for creating novel molecular entities.

This guide will dissect and benchmark three primary synthetic strategies: the classical Gould-Jacobs reaction, a multi-step route commencing from substituted isatin, and modern microwave-assisted approaches that offer significant procedural advantages.

Comparative Analysis of Synthetic Methodologies

The Gould-Jacobs Reaction: A Classic Approach

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis, providing a reliable, albeit often harsh, method for constructing the 4-hydroxyquinoline core.[5][6] The reaction sequence begins with the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring. Subsequent hydrolysis and decarboxylation yield the target 4-hydroxyquinoline.

Causality Behind Experimental Choices: The choice of a high-boiling point solvent, such as diphenyl ether, is critical for the thermal cyclization step, which requires significant thermal energy to overcome the activation barrier for the intramolecular 6-electron cyclization.[6] The initial condensation is typically performed at a lower temperature to favor the formation of the anilidomethylenemalonate intermediate. The final hydrolysis and decarboxylation steps are standard procedures for converting the ester to the desired carboxylic acid.

Workflow Diagram:

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation 3-Aminobenzoic_acid 3-Aminobenzoic acid Intermediate_A Anilidomethylenemalonate Intermediate 3-Aminobenzoic_acid->Intermediate_A Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_A Intermediate_B Ethyl 4-hydroxyquinoline- 7-carboxylate-3-carboxylate Intermediate_A->Intermediate_B High Temperature (e.g., Diphenyl ether) Final_Product 4-Hydroxyquinoline- 7-carboxylic acid Intermediate_B->Final_Product 1. Saponification (NaOH) 2. Acidification (HCl) 3. Decarboxylation (Heat)

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Multi-Step Synthesis from 6-Bromoisatin: A Targeted Approach

A more recent and highly specific route to this compound has been detailed in the patent literature, starting from the readily available 6-bromoisatin.[7] This multi-step pathway offers a high degree of control over the final substitution pattern. The key steps involve a Pfitzinger-type reaction, decarboxylation, functional group interconversions, and final hydrolysis.

Causality Behind Experimental Choices: The initial reaction of 6-bromoisatin with pyruvic acid under basic conditions is a variation of the Pfitzinger quinoline synthesis, which is well-suited for producing quinoline-4-carboxylic acids.[8] The subsequent decarboxylation at the 2-position is achieved by heating with an oxidizing agent like nitrobenzene. The bromine atom at the 7-position then serves as a handle for introducing the hydroxyl group via a series of reactions including amination, diazotization, and hydrolysis. This strategic use of a halogen allows for the late-stage introduction of the desired functionality.

Workflow Diagram:

Isatin-Based Synthesis 6-Bromoisatin 6-Bromoisatin Step1 7-Bromoquinoline-2,4-dicarboxylic acid 6-Bromoisatin->Step1 NaOH, Pyruvic Acid Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Step1 Step2 7-Bromoquinoline-4-carboxylic acid Step1->Step2 Nitrobenzene, Heat Step3 Methyl 7-bromoquinoline-4-carboxylate Step2->Step3 Methanol, Acid Step4 Methyl 7-aminoquinoline-4-carboxylate Step3->Step4 NH2Boc, then HCl/Methanol Step5 Methyl 7-hydroxyquinoline-4-carboxylate Step4->Step5 Diazotization (H2SO4, NaNO2) Final_Product 4-Hydroxyquinoline- 7-carboxylic acid Step5->Final_Product Hydrolysis (NaOH)

Caption: Multi-step synthesis of this compound from 6-bromoisatin.

Microwave-Assisted Synthesis: A Modern, Efficient Alternative

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products.[9][10] This approach can be applied to various quinoline syntheses, including the Gould-Jacobs reaction.[11][12] The primary advantage lies in the rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes.

Causality Behind Experimental Choices: The application of microwave irradiation in the Gould-Jacobs reaction for the synthesis of quinoline derivatives has been shown to dramatically reduce reaction times and improve yields.[11] For the synthesis of related 4-hydroxyquinolines, microwave heating has been successfully employed, often in solvent-free conditions or using a high-boiling point solvent to allow for higher reaction temperatures to be reached quickly and safely.[13][14] This rapid heating is particularly beneficial for the high-temperature cyclization step.

Workflow Diagram:

Microwave-Assisted Gould-Jacobs cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2 & 3: Hydrolysis & Decarboxylation Reactants 3-Aminobenzoic acid + Diethyl ethoxymethylenemalonate Intermediate Ethyl 4-hydroxyquinoline- 7-carboxylate-3-carboxylate Reactants->Intermediate Microwave Irradiation (e.g., 250-300°C) Final_Product 4-Hydroxyquinoline- 7-carboxylic acid Intermediate->Final_Product 1. Saponification (NaOH) 2. Acidification (HCl) 3. Decarboxylation (Heat)

Caption: Microwave-assisted Gould-Jacobs synthesis of this compound.

Quantitative Data Summary

Parameter Gould-Jacobs Reaction (Conventional Heating) Multi-Step Synthesis from 6-Bromoisatin Microwave-Assisted Gould-Jacobs
Starting Materials 3-Aminobenzoic acid, Diethyl ethoxymethylenemalonate6-Bromoisatin, Pyruvic acid3-Aminobenzoic acid, Diethyl ethoxymethylenemalonate
Number of Steps 3-473-4
Typical Reaction Time Several hours to daysMulti-day synthesisMinutes to hours
Reported Yields Moderate to goodGood overall yield[7]Good to excellent[11][14]
Scalability ModerateGood, designed for large-scale production[7]Moderate, dependent on microwave reactor size
Reagent Hazards High-boiling point solvents (e.g., diphenyl ether)Nitrobenzene (toxic), Diazonium salts (potentially explosive)High pressures can be generated
Purification Crystallization, Column chromatographyMultiple purification steps requiredOften cleaner reaction profiles, simplifying purification

Detailed Experimental Protocols

Protocol for the Gould-Jacobs Reaction (Conventional Heating)
  • Condensation: In a round-bottom flask, dissolve 3-aminobenzoic acid (1 equivalent) in a suitable solvent (e.g., ethanol). Add diethyl ethoxymethylenemalonate (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude anilidomethylenemalonate intermediate.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250°C for 30-60 minutes.

  • Isolation: Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the cyclized product. Filter the solid and wash with the non-polar solvent.

  • Hydrolysis: Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10%) and heat at reflux until the solid dissolves.

  • Acidification and Decarboxylation: Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry. The decarboxylation of the 3-carboxy group often occurs during this step or upon gentle heating of the isolated product.

Protocol for the Multi-Step Synthesis from 6-Bromoisatin[7]

Due to the complexity and proprietary nature of the patented process, a summarized protocol is provided. For complete details, refer to the cited patent.[7]

  • Pfitzinger Reaction: React 6-bromoisatin with pyruvic acid in the presence of aqueous sodium hydroxide at elevated temperatures.

  • Decarboxylation: Heat the resulting 7-bromoquinoline-2,4-dicarboxylic acid with nitrobenzene to selectively remove the carboxyl group at the 2-position.

  • Esterification: Convert the 7-bromoquinoline-4-carboxylic acid to its methyl ester using methanol and an acid catalyst.

  • Amination: Introduce an amino group at the 7-position via a Buchwald-Hartwig amination or a similar method using a protected amine (e.g., NH2Boc).

  • Deprotection: Remove the Boc protecting group under acidic conditions.

  • Diazotization and Hydrolysis: Convert the 7-amino group to a diazonium salt using sodium nitrite in a strong acid (e.g., sulfuric acid), followed by hydrolysis to the 7-hydroxy group.

  • Final Hydrolysis: Hydrolyze the methyl ester to the final this compound using aqueous sodium hydroxide.

Protocol for Microwave-Assisted Gould-Jacobs Synthesis
  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 3-aminobenzoic acid (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 to 3 equivalents).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250-300°C for 5-20 minutes.[14] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, the product may precipitate. If so, filter and wash with a cold solvent like acetonitrile. If not, proceed to the hydrolysis step directly or after purification by chromatography.

  • Hydrolysis and Decarboxylation: Follow steps 5 and 6 from the conventional Gould-Jacobs protocol.

Conclusion and Recommendations

The choice of synthetic route for this compound is contingent on the specific requirements of the research or production campaign.

  • The Gould-Jacobs reaction remains a viable option for laboratory-scale synthesis, particularly when optimizing for cost and simplicity, though it often suffers from harsh conditions and moderate yields.

  • The multi-step synthesis from 6-bromoisatin is a more elegant and controlled approach, ideal for large-scale production where purity and reproducibility are paramount.[7] The higher number of steps is offset by the potential for higher overall yield and quality.

  • Microwave-assisted synthesis offers a significant improvement over the conventional Gould-Jacobs reaction in terms of speed and efficiency, making it an excellent choice for rapid library synthesis and process optimization in a research setting.[11][12]

For researchers in drug development, the multi-step synthesis from 6-bromoisatin provides a robust and scalable platform. For academic and early-stage discovery research, the microwave-assisted Gould-Jacobs method presents an attractive balance of speed and accessibility. A thorough evaluation of the starting material costs, available equipment, and desired scale will ultimately guide the most logical and efficient synthetic strategy.

References

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2005). The Journal of Organic Chemistry, 70(20), 8045–8051.
  • Benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Pharmaceutical and Therapeutic Chemistry, 30(18), 3002-3017.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (2023). RSC Advances, 13(42), 29406–29415.
  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry, 27(4), 1331–1334.
  • Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. (2022). RSC Advances, 12(42), 27367–27378.
  • Doebner-Miller reaction and applications. (n.d.). Slideshare. Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]

  • Gould-Jacobs Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). Molecules, 26(24), 7586.
  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)- one using proline catalyst. (2024). World Journal of Biology Pharmacy and Health Sciences, 17(01), 114–116.
  • Skraup synthesis of Quinoline. (n.d.). Centurion University. Retrieved from [Link]

  • A Comprehensive Review of Classical and Modern Methods for the Synthesis of Quinoline Compounds. (2025). BenchChem.
  • This compound | CAS No.1150618-22-6 Synthetic Routes. (n.d.). Molbase. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2024). Molecules, 30(1), 163.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (2016). Molecules, 21(11), 1548.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved from [Link]

  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (2021). Google Patents.
  • The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society, 68(7), 1281–1283.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2014).
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (1977). Journal of Medicinal Chemistry, 20(8), 1001–1006.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2021). Molecules, 26(18), 5622.
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (1977). Journal of Medicinal Chemistry, 20(8), 1001–1006.
  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. (2016). Organic Letters, 18(14), 3514–3517.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015).
  • Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. (2018). Catalysis Science & Technology, 8(1), 25–41.
  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. (2014).
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017).
  • Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. (2016). Organic Letters, 18(16), 4048–4051.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).

Sources

A Researcher's Guide to 4-Hydroxyquinoline-7-carboxylic Acid Derivatives: Correlating In Vitro Potency with In Vivo Performance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 4-hydroxyquinoline-7-carboxylic acid and its related derivatives. Moving beyond a simple data summary, we delve into the causal relationships behind experimental designs, the rationale for target selection, and the critical factors that govern the translation of promising in vitro results into tangible in vivo efficacy. The content herein is synthesized from peer-reviewed studies to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this important chemical scaffold.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties[1]. The 4-hydroxyquinoline-3-carboxylic acid subclass, in particular, gained prominence serendipitously as a byproduct in chloroquine synthesis, which ultimately led to the development of fluoroquinolone antibiotics[2]. This guide will focus on derivatives of this scaffold, exploring the crucial—and often challenging—journey from demonstrating potency in a controlled laboratory assay to achieving a therapeutic effect in a complex biological system.

Part 1: The In Vitro Landscape - Target Engagement and Cellular Effects

In vitro evaluation is the foundational step in drug discovery, designed to answer two primary questions: "Does the compound interact with its intended biological target?" and "Does this interaction elicit a desired effect in a cellular context?"

Molecular Target-Based Assays: Quantifying Direct Interactions

Target-based assays isolate a specific protein, enzyme, or receptor to measure the direct binding or inhibitory activity of a compound. This provides a clean, quantitative measure of potency, typically expressed as an IC50 (half-maximal inhibitory concentration), Kᵢ (inhibitor constant), or Kᴅ (dissociation constant).

For quinoline derivatives, several key molecular targets have been identified:

  • Dihydroorotate Dehydrogenase (DHODH): A critical enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition starves rapidly proliferating cells, such as cancer cells, of essential building blocks for DNA and RNA synthesis.

  • Malate Dehydrogenase: An enzyme in the citric acid cycle, its inhibition can disrupt cellular respiration and energy production[3].

  • Cannabinoid Receptor 2 (CB2R): A G-protein coupled receptor involved in modulating inflammatory and immune responses.

  • Asialoglycoprotein Receptor (ASGPR): A C-type lectin highly expressed on hepatocytes, making it a target for liver-specific drug delivery[4].

These direct inhibition and binding affinity studies are crucial first steps. A low nanomolar IC50 or Kᴅ value, as seen with certain DHODH inhibitors, is a strong indicator of a potent compound at the molecular level[5].

Compound Class/DerivativeTargetAssay TypePotency MetricResultReference
Quinoline-based Analogue 41 DHODHEnzyme InhibitionIC₅₀9.71 ± 1.4 nM[5]
Quinoline-based Analogue 43 DHODHEnzyme InhibitionIC₅₀26.2 ± 1.8 nM[5]
4-Hydroxy-2-quinolone 7c CB2 ReceptorBinding AffinityKᵢ< 1 nM[6]
3-Hydroxyquinoline-4-carboxylic acid derivativesASGPRSurface Plasmon Resonance (SPR)Kᴅ0.1 - 30 nM[4]
Cell-Based Phenotypic Assays: Assessing Functional Outcomes

While target-based assays measure potency, cell-based assays measure the functional consequence of that potency. These experiments use whole cells (either primary cells or immortalized cell lines) to determine if target engagement translates into a meaningful biological effect, such as cell death, reduced inflammation, or inhibition of pathogen replication.

For example, quinoline derivatives have demonstrated significant activity in various cell-based models:

  • Antiproliferative Activity: Several quinoline carboxylic acids show selective growth inhibition against cancer cell lines like mammary (MCF7) and cervical (HELA) cancers[7].

  • Anti-inflammatory Activity: In mouse macrophage cell lines (RAW264.7) stimulated with lipopolysaccharide (LPS), certain derivatives have shown impressive anti-inflammatory effects[7].

  • Antimalarial Activity: Quinoline-4-carboxamides, optimized from initial screening hits, display low nanomolar potency (EC₅₀) against the blood stage of Plasmodium falciparum[8].

This protocol outlines a standard method for assessing the cytotoxicity of a compound against an adherent cancer cell line (e.g., MCF7).

  • Cell Seeding: Plate MCF7 cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of the 4-hydroxyquinoline derivative in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is chosen to allow for multiple cell doublings.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

A typical workflow for identifying lead compounds from in vitro assays.

Part 2: From Dish to Organism - The In Vivo Translation Challenge

A potent in vitro compound is not guaranteed to be an effective in vivo drug. The transition from a simplified cellular environment to a complex, multi-organ system introduces numerous variables collectively known as ADME—Absorption, Distribution, Metabolism, and Excretion.

  • Absorption & Bioavailability: Will the compound be absorbed into the bloodstream after oral administration? A potent DHODH inhibitor, compound 41 , was found to have a significant oral bioavailability (F) of 56% in mice, a highly encouraging property for an oral drug candidate[5].

  • Distribution: Does the compound reach its target tissue in sufficient concentrations?

  • Metabolism: Is the compound rapidly broken down by the liver into inactive or toxic metabolites? Poor microsomal stability was an issue that had to be overcome during the optimization of antimalarial quinoline-4-carboxamides[8].

  • Excretion: How quickly is the compound cleared from the body? Compound 41 showed an elimination half-life (t₁/₂) of 2.78 hours after oral dosing, indicating a reasonable duration of action[5].

Failure at any of these stages can lead to a disconnect between high in vitro potency and poor in vivo efficacy.

InVitro_InVivo_Correlation cluster_PK_PD Pharmacokinetic & Pharmacodynamic Factors InVitro In Vitro Potency (IC₅₀, EC₅₀, Kᵢ) InVivo In Vivo Efficacy (Tumor reduction, Parasite clearance) InVitro->InVivo IVIVC (Often non-linear) Absorption Absorption (Bioavailability) InVitro->Absorption Distribution Distribution (Target Site Conc.) Absorption->Distribution Metabolism Metabolism (Stability, Half-life) Distribution->Metabolism Excretion Excretion (Clearance) Metabolism->Excretion Excretion->InVivo

Factors influencing the In Vitro-In Vivo Correlation (IVIVC).

Part 3: The In Vivo Verdict - Efficacy in Preclinical Models

In vivo studies in animal models are the ultimate test of a drug candidate's therapeutic potential before human trials. These experiments integrate pharmacology, pharmacokinetics, and toxicology to determine if a compound can produce a therapeutic benefit safely.

Antimalarial Efficacy in Murine Models

A powerful example of successful translation is seen with antimalarial quinoline-4-carboxamides. After demonstrating low nanomolar potency against the P. falciparum parasite in vitro, lead compounds were advanced to a P. berghei infection model in mice. The results were definitive: one lead compound achieved a complete cure at a dosing regimen of 30 mg/kg, with a calculated ED₉₀ (effective dose for 90% parasite clearance) between 0.1–0.3 mg/kg[8]. This demonstrates a strong correlation between the in vitro antiplasmodial activity and in vivo therapeutic effect.

  • Infection: Laboratory mice (e.g., Swiss Webster) are infected via intraperitoneal injection with Plasmodium berghei-parasitized red blood cells.

  • Parasitemia Monitoring: A thin blood smear is taken from the tail vein daily to monitor the percentage of infected red blood cells (parasitemia) using Giemsa staining and microscopy.

  • Treatment Initiation: Once parasitemia reaches a predetermined level (e.g., 1-2%), mice are randomized into control (vehicle) and treatment groups.

  • Drug Administration: The test compound is administered, typically via oral gavage (po) or intraperitoneal injection (ip), for a set number of consecutive days (e.g., four days).

  • Efficacy Assessment: Parasitemia is monitored daily during and after treatment. Efficacy is measured by the reduction in parasitemia compared to the control group. A "cure" is defined as the complete and permanent absence of parasites in the blood.

  • Toxicity Monitoring: Mice are monitored for signs of toxicity, such as weight loss, ruffled fur, or altered behavior.

Anticancer Efficacy in Xenograft Models

For anticancer agents, the gold standard preclinical model is often a tumor xenograft. In these models, human cancer cells are implanted into immunocompromised mice, where they grow into solid tumors. While direct in vivo data for this compound derivatives is limited in the reviewed literature, studies on the closely related 4-Hydroxyquinazoline scaffold demonstrate the principle. A lead PARP inhibitor from this class significantly suppressed tumor growth in mice at a dose of 25 mg/kg, validating its in vitro antiproliferative and PARP-inhibitory activity[9].

Part 4: A Synthesized Comparison - Connecting the Dots

The ultimate goal is to establish a clear Structure-Activity Relationship (SAR) that translates to a reliable In Vitro-In Vivo Correlation (IVIVC). The data shows that chemical modifications can have profound and sometimes divergent effects on in vitro and in vivo outcomes.

  • Potency vs. Properties: The development of antimalarial quinolones showed that the initial hit had moderate in vitro potency but poor stability and physicochemical properties. The optimization effort successfully improved both potency and the pharmacokinetic profile, leading to excellent in vivo efficacy[8].

  • Structural Requirements: For 4-oxo-3-carboxyl quinolones with antimalarial activity, the 3-carboxyl ester group was found to be critical for in vitro potency. Replacing it with a 3-carboxylic acid or amide abolished the activity entirely[10]. This highlights how small structural changes can have a dramatic impact on target engagement.

  • Physicochemical Drivers of Efficacy: In a study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids, the inhibition of cellular respiration in whole cells was linearly related to the lipophilicity (π) of the substituent. In contrast, the inhibition of the isolated target enzyme, malate dehydrogenase, was related to the molar refractivity (MR), a measure of volume and polarizability[3][11]. This elegantly demonstrates that for a compound to work in a cell (in vitro) or an organism (in vivo), it must not only bind its target but also possess the right physicochemical properties to reach it.

Compound IDIn Vitro Target/AssayIn Vitro PotencyIn Vivo ModelKey In Vivo MetricCorrelation/OutcomeReference
Antimalarial cpd 2 P. falciparum (3D7)EC₅₀ = low nMP. berghei (mouse)ED₉₀ = 0.1–0.3 mg/kgExcellent. In vitro potency and improved PK properties translated to in vivo cure.[8]
DHODH Inhibitor 41 DHODH EnzymeIC₅₀ = 9.71 nMPharmacokinetics (mouse)F = 56%, t₁/₂ = 2.78 hPromising. High in vitro potency is paired with good oral bioavailability, supporting further in vivo efficacy studies.[5]
4-Hydroxy-2-quinolone 7c CB2 ReceptorKᵢ < 1 nMSolubility Study100x more soluble than leadEnabling. Improved properties make it a better candidate for future in vivo testing.[6]

Conclusion

The evaluation of this compound derivatives provides a compelling case study in modern drug discovery. The journey from in vitro promise to in vivo proof is a multi-parameter optimization problem. High target affinity and cellular potency are necessary but insufficient prerequisites for success. As the data clearly shows, a deep understanding of structure-activity relationships must be integrated with a focus on optimizing physicochemical and pharmacokinetic properties. Only compounds that successfully combine high in vitro potency with the ability to be absorbed, distributed to the target, and remain stable long enough to act will demonstrate true in vivo efficacy. This integrated approach is essential for translating this privileged scaffold into next-generation therapeutics.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed. [Link]

  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]

  • Design, Synthesis, and Correlation Analysis of 7-Substituted 4-Hydroxyquinoline-3-carboxylic Acids as Inhibitors of Cellular Res. ElectronicsAndBooks. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Public Health Toxicology. [Link]

  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. PubMed. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

Sources

A Definitive Guide: Unambiguous Structural Confirmation of Synthesized 4-Hydroxyquinoline-7-carboxylic Acid Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The synthesis of substituted quinolines, a scaffold prevalent in numerous bioactive compounds, often yields a mixture of regioisomers, making definitive characterization a critical challenge.[1] This guide provides an in-depth, field-proven methodology for confirming the structure of synthesized 4-Hydroxyquinoline-7-carboxylic acid, moving beyond the limitations of one-dimensional NMR to leverage the power of a multi-pronged 2D NMR approach. We will compare the expected spectral data for the target molecule with potential alternatives, providing the experimental evidence necessary for absolute structural certainty.

The Synthetic Challenge and the Insufficiency of 1D NMR

The synthesis of hydroxyquinoline carboxylic acids can be approached through various methods, such as the Gould-Jacobs reaction or modifications of the Conrad-Limpach reaction.[2][3] A common route might involve reacting an appropriately substituted aniline with a malonic ester derivative. However, depending on the precursors, these reactions can theoretically lead to different positional isomers. For instance, starting with 3-aminobenzoic acid could potentially yield 4-hydroxyquinoline-5-carboxylic acid alongside the desired 7-carboxylic acid isomer.

While 1D ¹H and ¹³C NMR are foundational, they often fall short in distinguishing such isomers. The aromatic region of the ¹H NMR spectrum for a substituted quinoline is typically crowded, with overlapping signals and complex coupling patterns that are difficult to assign definitively.[4][5] Similarly, while ¹³C NMR indicates the number of unique carbons, it does not provide connectivity information. This ambiguity necessitates more powerful techniques to piece the molecular puzzle together.

The 2D NMR Toolkit: A Multi-Dimensional Approach to Structure

Two-dimensional NMR spectroscopy enhances spectral resolution by spreading signals across two frequency dimensions, revealing correlations between nuclei that are impossible to discern from 1D spectra.[6] For a molecule like this compound, a combination of three key experiments provides a self-validating system for structural elucidation: COSY, HSQC, and HMBC.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[7] It is invaluable for tracing the connectivity of protons within a spin system, such as the protons on an aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation).[8] By spreading signals over the much wider ¹³C chemical shift range, it resolves overlapping proton resonances and definitively links the ¹H and ¹³C chemical shift assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for elucidating the complete structure of an unknown compound. It reveals correlations between protons and carbons over two or three bonds.[7] These "long-range" correlations are essential for connecting different fragments of a molecule and for unambiguously determining the position of quaternary carbons and substituents that lack protons, such as the carboxylic acid group.

Experimental Workflow: From Sample to Spectrum

A logical workflow is critical for efficient and accurate data acquisition and interpretation. The following diagram outlines the recommended process for structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation Synthesis Synthesize Compound Purification Purify via Column Chromatography/Recrystallization Synthesis->Purification SamplePrep Sample Preparation (5-10 mg in DMSO-d6) Purification->SamplePrep OneD_NMR Acquire 1D Spectra (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR Acquire 2D Spectra (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Interpret_HSQC 1. Assign ¹H-¹³C One-Bond Correlations (HSQC) TwoD_NMR->Interpret_HSQC Interpret_COSY 2. Identify Spin Systems (COSY) Interpret_HSQC->Interpret_COSY Interpret_HMBC 3. Connect Fragments & Confirm Substituents (HMBC) Interpret_COSY->Interpret_HMBC Structure_Confirmed Unambiguous Structure Confirmed Interpret_HMBC->Structure_Confirmed

Caption: Recommended workflow for synthesis, NMR analysis, and structural confirmation.

Protocol 1: Sample Preparation and NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent.[9] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes both the hydroxyl and carboxylic acid functional groups, allowing for the observation of their exchangeable protons.[10] Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and peak shape.[9]

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These will serve as references for the 2D experiments.

  • 2D Spectra Acquisition: Acquire the 2D COSY, HSQC, and HMBC spectra. The following table provides typical parameters for a 400 MHz spectrometer.

Parameter COSY HSQC HMBC
Pulse Program cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Scans (NS) 2-42-48-16
Increments (F1) 256-512128-256256-512
¹H Sweep Width 10-12 ppm10-12 ppm10-12 ppm
¹³C Sweep Width N/A180-200 ppm200-220 ppm
Long-Range J-Coupling N/AN/AOptimized for 8 Hz

Data Interpretation: A Step-by-Step Guide to Confirmation

Let's walk through the logical process of interpreting the 2D NMR data to confirm the structure of this compound.

Step 1: Assigning Direct Connections with HSQC

The HSQC spectrum is the ideal starting point. Each cross-peak represents a direct, one-bond connection between a proton and a carbon.[6] This allows for the confident assignment of all protonated carbons. For our target molecule, we expect to see five cross-peaks in the aromatic region, corresponding to the C2-H, C3-H, C5-H, C6-H, and C8-H pairs. This immediately simplifies the subsequent analysis of COSY and HMBC spectra.

Step 2: Mapping Proton Networks with COSY

The COSY spectrum reveals proton-proton couplings, allowing us to identify distinct spin systems.[9] In the quinoline ring system, we expect two separate aromatic spin systems:

  • The Pyridine Ring System: A correlation between H2 and H3.

  • The Benzene Ring System: Correlations between H5, H6, and H8, forming an AMX-like system. A cross-peak will be observed between H5 and H6, and a weaker, four-bond coupling might be visible between H6 and H8.

G cluster_cosy Expected COSY Correlations H2 H3 H2->H3 H5 H6 H5->H6 H8 H6->H8 weak

Caption: Expected COSY correlations for this compound.

Step 3: Assembling the Full Structure with HMBC

The HMBC spectrum provides the critical long-range correlations that connect the isolated spin systems and confirm the positions of the non-protonated carbons (C4, C4a, C7, C8a, and the carboxyl carbon).[11] This is where we definitively prove the 4,7-substitution pattern.

Key Diagnostic Correlations to Confirm the Structure:

  • Confirming the Carboxyl Group at C7:

    • H8 should show a three-bond correlation to the carboxyl carbon (~168 ppm).

    • H6 should also show a three-bond correlation to the carboxyl carbon .

    • H8 and H6 will show correlations to C7 .

  • Confirming the Hydroxyl Group at C4:

    • H2 and H3 should show correlations to the quaternary carbon C4 (~175 ppm), which bears the hydroxyl group.

    • H5 should show a three-bond correlation across the ring junction to C4 . This is a powerful diagnostic correlation.

  • Connecting the Rings:

    • H5 will correlate to the bridgehead carbon C8a .

    • H8 will correlate to the bridgehead carbon C4a .

G cluster_hmbc Key Diagnostic HMBC Correlations H8 C7_COOH H8->C7_COOH ³J C4a H8->C4a ²J H6 H6->C7_COOH ³J H5 C4_OH H5->C4_OH ³J H2 H2->C4_OH ²J

Caption: Crucial HMBC correlations for confirming the 4,7-substitution pattern.

Comparative Analysis: Ruling Out the 4,5-Isomer

To highlight the diagnostic power of this approach, let's compare the expected key HMBC correlations for our target molecule with those of a potential regioisomer, 4-Hydroxyquinoline-5-carboxylic acid.

Proton Key HMBC Correlation in this compound Key HMBC Correlation in 4-Hydroxyquinoline-5-carboxylic acid Conclusion
H6 Correlates to C7 and the carboxyl carbon Correlates to C5 and the carboxyl carbon Definitive. The correlation of H6 to the carboxyl group is only possible in the 7-substituted isomer.
H8 Correlates to C7 and the carboxyl carbon Correlates to C7 and C4a, but NOT the carboxyl carbon.Definitive. The absence of a H8-carboxyl correlation rules out the 7-substituted isomer.
H5 Correlates to C4, C6, and C8aThis position is substituted with the carboxyl group (no proton).Definitive. The presence of a signal for H5 immediately rules out the 5-substituted isomer.

Complementary Analytical Techniques

While 2D NMR is the cornerstone of structural elucidation, other techniques can provide valuable complementary data.

  • Infrared (IR) Spectroscopy: Can quickly confirm the presence of key functional groups. A broad absorption around 3000-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid, while a sharp, strong absorption around 1700 cm⁻¹ would confirm the C=O stretch of the carboxyl group.[12]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, which can be used to determine the elemental formula (C₁₀H₇NO₃ for the target molecule), confirming that no unexpected additions or eliminations occurred during synthesis.[13]

  • Chemical Tests: Simple qualitative tests, such as the sodium bicarbonate test, can also support the presence of a carboxylic acid group through the observation of CO₂ effervescence.[14][15]

Conclusion

The structural confirmation of synthesized molecules is a non-negotiable step in chemical and pharmaceutical research. For complex heterocyclic systems like substituted quinolines, relying on 1D NMR alone is insufficient and can lead to incorrect assignments. By employing a logical and systematic 2D NMR workflow—starting with HSQC to link protons and carbons, using COSY to define spin systems, and finally leveraging HMBC to assemble the complete molecular framework—researchers can achieve unambiguous structural confirmation. This guide demonstrates that the specific pattern of long-range correlations in the HMBC spectrum serves as a definitive fingerprint, allowing for the confident differentiation of this compound from its potential regioisomers and ensuring the integrity of subsequent research and development.

References

  • ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • IAEA. (2025). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Retrieved from [Link]

  • Molbase. (n.d.). This compound | CAS No.1150618-22-6 Synthetic Routes. Retrieved from [Link]

  • Quora. (2015). How are carboxylic acids identified? Retrieved from [Link]

  • MDPI. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • Dialnet. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • BYJU'S. (2020). Test for Carboxyl Group. Retrieved from [Link]

  • Vedantu. (n.d.). Test for Carboxyl Group - Explanation, Mechanism and FAQs. Retrieved from [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • Science Ready. (n.d.). Tests For Aldehyde, Ketone & Carboxylic Acid – HSC Chemistry. Retrieved from [Link]

  • Study Mind. (n.d.). Organic Analysis - Identification of Functional Groups (A-Level Chemistry). Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • MDPI. (2025). Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Quinolone-Based Inhibitors: Benchmarking 4-Hydroxyquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a quintessential "privileged structure" in drug discovery.[1] Its rigid framework and versatile substitution points have allowed medicinal chemists to develop a vast array of therapeutic agents targeting diverse biological pathways.[2] From antibacterial and anticancer to antimalarial and neuroprotective agents, quinoline derivatives have demonstrated remarkable pharmacological versatility.[1][3] Several compounds incorporating this scaffold have received FDA approval, underscoring their clinical significance in oncology and beyond.[3][4]

This guide provides a head-to-head comparison of 4-Hydroxyquinoline-7-carboxylic acid, an emerging scaffold in drug design, with other prominent classes of quinoline-based inhibitors. We will dissect their mechanisms of action, compare their inhibitory profiles with supporting experimental data, and provide detailed protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to navigate the landscape of quinoline-based therapeutics.

Spotlight on this compound: A Versatile Building Block

While not an extensively characterized inhibitor in its own right, this compound serves as a critical intermediate and foundational scaffold for developing highly specific inhibitors.[5] Its structure, particularly the 4-hydroxy and 7-carboxylic acid moieties, provides key anchor points for chemical modification to achieve desired potency and selectivity.

Early research identified 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration, with a specific correlation noted between the molecular properties of the substituent and the inhibition of malate dehydrogenase.[6] More recently, this scaffold has gained significant attention as a novel framework for developing specific inhibitors of Fibroblast Activation Protein (FAP), a promising target for cancer diagnosis and treatment.[5] Furthermore, it is a key component in the synthesis of immunomodulators designed to inhibit blood coagulation factor FXIIa, highlighting its potential in treating thrombosis and autoimmune diseases.[5]

The primary value of this compound lies in its utility as a programmable template for generating chemical diversity, allowing for the targeted functionalization of its multiple reactive sites to build libraries of biologically active compounds.

Comparative Analysis: Quinoline Inhibitors Across Different Mechanisms of Action

To provide a comprehensive comparison, we will evaluate this compound-derived inhibitors against three major classes of quinoline-based drugs, each with a distinct mechanism of action.

dot

Caption: Diverse biological targets of different quinoline-based inhibitor classes.

DNA Gyrase Inhibitors (Fluoroquinolones)

This class represents one of the most successful applications of the quinoline scaffold in medicine.

  • Mechanism of Action: Fluoroquinolones, such as Levofloxacin and Ofloxacin, function as antibacterial agents by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8] These enzymes are essential for bacterial DNA replication, transcription, and repair. The inhibitors stabilize the complex between the enzyme and cleaved DNA, leading to double-stranded breaks and ultimately bacterial cell death.[9] This mechanism is highly selective for bacterial enzymes, sparing the eukaryotic equivalents.[9]

  • Therapeutic Area: Treatment of a wide range of bacterial infections, including those affecting the urinary tract, respiratory system, and skin.[7][8]

  • Performance Profile: These are broad-spectrum antibiotics characterized by their potent bactericidal activity. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).

Protein Kinase Inhibitors

The quinoline core is a prominent feature in numerous FDA-approved small-molecule kinase inhibitors used in oncology.[4]

  • Mechanism of Action: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10][11] Quinolone-based inhibitors, such as Bosutinib and Lenvatinib , are typically ATP-competitive inhibitors.[3][12] They bind to the ATP-binding pocket of specific kinases (e.g., Src, Abl, VEGFR), preventing the phosphorylation of downstream substrates and thereby blocking aberrant signaling that drives tumor growth.[3][4]

  • Therapeutic Area: Primarily oncology, for treating various cancers including chronic myelogenous leukemia (CML), thyroid cancer, and breast cancer.[3][4]

  • Performance Profile: Characterized by high potency against their target kinases, often in the low nanomolar range. Selectivity across the human kinome is a critical parameter to minimize off-target effects.

Kynurenine Pathway Modulators

The kynurenine pathway is the primary metabolic route for tryptophan, producing several neuroactive compounds.[13][14]

  • Mechanism of Action: Kynurenic acid (KYNA), an endogenous 4-hydroxyquinoline-2-carboxylic acid derivative, is a key neuroprotective metabolite.[15] It acts as an antagonist at ionotropic excitatory amino acid receptors, including the NMDA receptor, thereby reducing excitotoxicity.[14][16] Research in this area focuses on developing inhibitors for enzymes like Kynurenine Aminotransferase (KAT) or Kynurenine 3-monooxygenase (KMO) to increase the endogenous production of neuroprotective KYNA and decrease the formation of neurotoxic metabolites like quinolinic acid (QUIN).[14][17][18]

  • Therapeutic Area: Neurodegenerative and psychiatric disorders, such as Huntington's disease, Alzheimer's disease, and schizophrenia.[14][17]

  • Performance Profile: Efficacy is measured by the ability to inhibit target enzymes (e.g., KATs) and modulate the ratio of neuroprotective (KYNA) to neurotoxic (QUIN) metabolites.

Quantitative Performance Data Summary

The following table summarizes the inhibitory potency of representative compounds from each class. It is important to note that direct comparison of IC50 values across different target classes is not meaningful; rather, this table illustrates the typical potency achieved within each class.

Compound/Class Representative Inhibitor Primary Target Inhibitory Potency (IC50/Ki) Therapeutic Area Reference
Cellular Respiration Inhibitor 7-substituted 4-hydroxyquinoline-3-carboxylic acidsMalate DehydrogenaseVaries with substitutionResearch[6]
DNA Gyrase Inhibitor LevofloxacinBacterial DNA GyraseIC50: ~3-5 µMBacterial Infections[9]
Protein Kinase Inhibitor BosutinibSrc/Abl Tyrosine KinasesIC50: ~1-2 nMOncology[3]
Protein Kinase Inhibitor LenvatinibVEGFR2IC50: ~4 nMOncology[3]
Kynurenine Pathway Modulator BFF-122Kynurenine Aminotransferase II (hKAT-2)IC50: ~50-70 nMNeurodegeneration (Research)[16]

Experimental Protocols & Methodologies

The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Below are methodologies for evaluating the activity of these distinct inhibitor classes.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., for Kinase or Dehydrogenase)

This protocol describes a generalized method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme.

Causality: The goal is to measure the direct effect of the inhibitor on the enzyme's catalytic activity. The assay measures the rate of product formation, which is expected to decrease as the inhibitor concentration increases. A dose-response curve is generated to calculate the IC50.

dot

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of inhibitor compound A1 Add enzyme and inhibitor to microplate wells. Pre-incubate. P1->A1 P2 Prepare enzyme, substrate, and cofactor solutions P2->A1 A2 Initiate reaction by adding substrate A1->A2 A3 Incubate for a fixed time at 37°C A2->A3 A4 Stop reaction and measure signal (e.g., absorbance, fluorescence) A3->A4 D1 Plot % Inhibition vs. [Inhibitor] (log scale) A4->D1 D2 Fit data to a sigmoidal dose-response curve D1->D2 D3 Calculate IC50 value D2->D3

Caption: Generalized workflow for an in vitro enzyme inhibition (IC50) assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only control (vehicle control).

  • Reaction Mixture Preparation: In a 96-well microplate, add 5 µL of each inhibitor dilution.

  • Enzyme Addition: Add 20 µL of the enzyme solution (e.g., purified kinase in assay buffer) to each well.

  • Controls:

    • Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (DMSO). This represents the maximum enzyme activity.

    • Positive Control (100% Inhibition): Substrate only (no enzyme) or a known potent inhibitor. This defines the background signal.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the substrate solution (e.g., ATP and a specific peptide for a kinase) to all wells to start the reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Detection: Stop the reaction and measure the output. The method depends on the enzyme. For many kinases, this involves measuring the amount of ATP consumed using a luminescent assay kit. For a dehydrogenase, it could involve measuring the change in absorbance of NADH.

  • Data Analysis: a. Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive)). b. Plot % Inhibition versus the logarithm of the inhibitor concentration. c. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

Protocol 2: Antibacterial Susceptibility Testing (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Causality: This is a cell-based assay that measures the overall effect of the compound on bacterial viability, which for fluoroquinolones, is primarily due to the inhibition of DNA gyrase. The MIC is the lowest concentration that prevents growth.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli) into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until it reaches the logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: In a 96-well microplate, add 100 µL of sterile broth to each well. Add 100 µL of the test compound (e.g., Levofloxacin at 256 µg/mL) to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 10 µL of the standardized bacterial culture to each well.

  • Controls:

    • Growth Control: Wells containing only broth and bacteria (no inhibitor).

    • Sterility Control: Wells containing only broth (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can also be measured quantitatively by reading the optical density (OD) at 600 nm.

Conclusion and Future Directions

The quinoline scaffold remains a remarkably fruitful starting point for the development of novel inhibitors. While established classes like fluoroquinolones and kinase inhibitors have well-defined roles, the true potential of scaffolds like This compound lies in their adaptability for next-generation therapeutics. Its demonstrated utility as a core for FAP and FXIIa inhibitors signals a move towards highly selective agents for oncology and autoimmune diseases.

The comparative analysis reveals a clear trade-off in drug design: broad-spectrum activity (fluoroquinolones) versus highly specific, potent inhibition (kinase inhibitors). The future of quinoline-based drug discovery will likely focus on:

  • Target Selectivity: Designing inhibitors with narrow activity spectra to minimize off-target toxicity, a critical challenge for kinase inhibitors.[12]

  • Novel Mechanisms: Exploring new biological targets beyond the well-trodden paths of DNA gyrase and kinases. The modulation of the kynurenine pathway for neuroprotection is a prime example of such an innovative approach.[13]

  • Multi-target Agents: In complex diseases, designing single molecules that can modulate multiple relevant targets may offer superior efficacy.

For researchers working with this compound, the path forward involves leveraging its synthetic tractability to build libraries of derivatives and screening them against novel and high-value targets to unlock the next wave of quinoline-based medicines.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).ChemMedChem, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdd4CUNZiiW9YslHw3mqnw5oP6AiTcon3HD9up5JxslJsYAJf23xyY8ZRlSe1mGWTsWPmVKfopck5OErvaFemkI1R27p-e0fF_zJHcY5n2cspzMSiwiInz3YqUmQ4xeOjidTqv]
  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype.ChemMedChem, 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoDCSZLgjuikcD4m0qWIxjUnvZAJvCcyeq2wvzSd3xQURiyHnb_ilEi-ZxnhNCm6T7uCWzj1tVkjnfLghenxrnwS9ELPEEr3bBcuRuPQqsLhalrlw5b2Sa0H1PKew-a4dL_vrOTG8=]
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).ResearchGate, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuU1z6DldcDuu6g75qXJz1117_K5jNBiWeWX69WN7q709KV-A4zmmsOCFCTsF5dkZI0fb0RFrrO6ycEsoUzCfmPrB8cPLeMkwVGXUUl48ThH2cfulDSzIaN1emWPcHU6mPKdhKxUsiJT2PJGDJ6BZty4dpITtb0jK5FAg_NpEAKFYE2nsWdNnWUYPuL2CBmEQdGIqKSU-RX7bAWhdB2GWSR24zFYdlL17czICgCEEbMf5qsC0x62j-e2AYotQ=]
  • A Comparative Analysis of Quinolinone-Based Inhibitors: Benchmarking Performance in Drug Discovery.BenchChem, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVhwe4LPZ4WR-jALXzCmRsRU-vYmnRAqZM8TkSI-ctWaieBUlu1-ZoDfrvKS1Ro-VnwePThvXdljPYsuDnJ70S1ovLJXA3zwjH5u2lrRO_JNNHhVxN3eix3ydvIGxEYK6ZdByybNqOrU9DzLhTOCLq7KuZ56wG_74-M5L10hyZDheWWLu_LMaIVmt8LvN-QLeIr4Nu7raIos5_prRCiOxnGJDdWojqOBj9uuJBi5yUZhOTpdTWrTn9w3b5N7jhJA==]
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.MDPI, 2021. [URL: https://vertexaisearch.cloud.google.
  • Quinoline-based small molecules as effective protein kinases inhibitors.Journal of American Science, 2016. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0F1i8r4Ns8AkesVtyHMQcGjvSIbKyW-eyOyWyfFZZDh3IgsdxvJM1kOFwqpnifdXJqPKOmCCVCP-UYawrPucpW8rzc-Cj02HJLBuS07BEdb0pSbvNnB4p8Atu-FUgwBG96qp9G4-boEUh-vQrMK-9RrGOIr9htkXoRpEz0bn5eEkGCYb35a4N_OIj1Te6Fn0lqg==]
  • Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery.BenchChem, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfG9O7nfzwhZBMfagupGQOcy3hBUOMUE-QyMH_OXhOBLvHfHZYL2UZakbPhWo9gIf-HvXOHCxOkEagegmV-HviTYEuWmQ7vffa1gOAACJvxyl4dWbmGOF0-66XxueyXpEVPxCIwl6Zb-M_B_1SisF4Gyu2VUsWaybvqjFsBZz1yB4NWmy8eYsOYfFjzZnJ9RgMkBM-JlBxovpVqhHElVSctFh89w==]
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.PubMed Central, 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI7BnQLGZE_2OuET0mz5bS08_9uzhbxbShlDe-AYD3ZaU_CmZsMKKw7rQGXBhkCyvET_qx14oB5-lxrWFzQMIJk0ptAqKGhvf85d6wi4UfvTX1_4Jr8GZMiz1AnGhyR2SQeo2F9ssaq84cedU8]
  • Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87.PMC - NIH, 1996. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRzGczKRe8lPrZpQNy64Ffrp2mnF0q6_U9zPB4AA6Smwpc5gSKT_dUoQW4riryAD8Sv1ifjZNSaifHAF_vz_JELQ408HG-UIxzeycw5REm1Ay9wEVavstJbW2DQc7MGzIfMAJ3Y7ox0ZdY]
  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway.PMC, 2016. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUV--I8kLLQYQpfH98me0px8LqQB7gG9EcagWtcYbn7gbNsZKCslhur0u45F7LiKHv5RVsrXDy9ewp9ZlSIInsoFdQ5GhyKUjrqAnyhWqA06jNsmODFQG3TQlvyvRJ_pu7rfTKGKXeZ53WeaY=]
  • Kynurenine Aminotransferase Isozyme Inhibitors: A Review.PMC - PubMed Central, 2016. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhgdUGcNQWT4UoSfz9D5HM2CDh9jmM10Wzn6wdXzfq3gqxUW32J2EF10ol14zxEZ1sFNDO1pmvTW_Vw7aPf96ULi7lrPPuoaCPVdMaOzGEZ1dNE1Tu7RMs93u4BN3D4ZVsRIgT8b7-gCekP78=]
  • Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach.International Journal of Pharmaceutical Sciences, 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8-iyNoOF66bg6JI7-Dlh9LAoWjLNUcW3b2JNtOquYZTTJwI9qxseKl5bXkLyNTYQYfl-32EwT7xgK7txq9gk2tOgB1tsyHxzBnaXqNNdyLvrwWfejJdPTT6b7Vo6c8RnSvfBFN43e_jeZM_rNng9vTZSnFYayk3CP1uYjwxLigkRq18vygLwM4rD026HnAJWxooOCeB9P8CsgVzDOx3j0ml8vLtNx84CD-KXwE_zUUn-jIykL9CX7tvuBOCGZZhn607wHRVJgbQBkg66ASmGONNWsBEG0]
  • Comparison of Different 6-Quinoline Substituents on Modified B/C Scaffolds.ResearchGate, 2017. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzUwT7QJs7SPLuUNBM1O_JOrQtxyFgigT-C6LkFTC5-iO8sKBWzPdECX6eri-pnXjTss8Fwkm5crTfGSgbMTH6WMvNyPocOi5cgGqDFCnUGAsfAVxFgD1SmxUTqQwimSChA7aeLxNTM_Awmv9wkXhO5jaDvR8uPG4s4aCUyDy4vZi5EURtkyCUSZy0dmj37NFybAK1ZVHFGvLF3aHpK_p27SlQf4vb22sLWIAOIlvuwmTNnBVVwA8W]
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.PubMed, 1977. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExYDGwegDrAUOVqdCaae3Ex879b5ugtDg5j590LWnaL9WNxknOwawDcMAe5ogo5cqgL9E8N47fmBF8IsxzWmMpt7Y5asfEGwP9juTKKXf1qd_HF7sBAZ4TFFwuLcPmunXa4A==]
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA.PMC, 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPzWHRmNZxVREeovroFkaqJV79_3KFdV1T8oiX_hNa1vWec_D7nbT5XF30ngGPCK4xS_vnmU-timWtB4W9EK6-rpQAcytViEc8ft2_kU0iJwSWNsYeeDGZTcw32Jz6d8CkAghsX496W9_GEUgK]
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA.bioRxiv, 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-j6olMhWjQkAGVHZXXjYlKsrxWSvLfwA5gnfPYbnAI1-pD3E7gxu0zU34J-zVaasgzZfZUiufvNgPBqkqzES9TBMBW2MIlDL126OTb4zQdBiyPNzh0oHk2O_UClnMVx37yZuO818kDLVl6wA_OVG42YQBj5iO1XSestKJrJefyg==]
  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition.Frontiers, 2019. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY7sCzRhRYSCAfBlPV-SBiRsWyai7Wbg3OZAyetL07EdbA4DEM4-l4pOUFExhasbmy4B-E0rvAufKi3O71TWORG_4YKajjFrXiZ0re2n95f2YdGDMgi3oI3eMttB2tKh1GR6dO5HEaT1JRZxTPFd6NJ4oKLZ-HjWYgP81DDWsoRN0ip03GPlz-4N5n3VCCqfSQdmE7qvGPsuCTjco=]
  • Heliloxa 500mg Tablet: View Uses, Side Effects, Price and Substitutes.1mg, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcDBr97qmoeN13khH1OZesJ-HNb_AUsPUs2oUt01nK9DJA_zaHKFMa6FAR_w19sgIlijaHN2sb2zANU88Qgd9nZr994L4fsYpKJBBeMqGwbSIL4o0N4wbIykf5kkv2JKp6KNOMNi0gkI9dyZ5bHYIp_A==]
  • Inhibitors of the kynurenine pathway.PubMed, 1994. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbvt_9DWaHCnpNQ2CR6JYnJEISGCAUyxP2AeZPqJWVeujRL5m9WLsbZvfdFMh6x6hrm2uBy6-0z0X5IzapBxBhrapXbzmQ4qw9xR5iDqInjQdaZC16P7BcxHJIU640eFORISXC]
  • Gomflox 200mg Tablet: View Uses, Side Effects, Price and Substitutes.1mg, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGinu-jT2UsWqG4NVlJCAWDmf4F7rGIk4SHx6AvAUSa4-4Nv0967bpFbbk4iQzK-eVJpD9CtglHTFW6pG76HVVUaxkls5giXbfgaHIGXsFg9OeR3vzAWmXnd3_VpbIdxPIAj8qLMn4GV8WPnmMIbIjOnQ==]
  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.Google Patents, 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLuVBU1tWWgn0W1IYcFfoT46FiCdc-vGY9z8nSGbQd0L_Z39AXxRUQSq_uFigIxR5kAraiCyuTJwIMy7GeUB--VhjrkPvEZeAET0Pcm8nrKQNr0poTVH1QLXhtoy4s4PW-ScjF0xW_IoxnG0c=]
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.MDPI, 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu7R8hgF8DkjuCjbL3y76Q9KbGHi8kFaGBdJpSaZb7kAdlEMc1YgNZDhFrUr1ybI9BBtKcWZiItFw0Om-gFgSSqMIAYqNuA1Oo_xLhKK7tAjvBRBLEdj5EM6LkWJ8saoA_S3YS]

Sources

A Comparative Guide to the Synthesis of 4-Hydroxyquinoline-7-carboxylic Acid: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the reliable synthesis of key heterocyclic scaffolds is paramount. 4-Hydroxyquinoline-7-carboxylic acid, a crucial intermediate in the development of various therapeutic agents, presents a recurring challenge in terms of reproducible and scalable synthesis. This guide provides a critical comparison of established methods for the preparation of this important molecule, offering insights into the practical nuances, expected outcomes, and inherent challenges of each approach. By examining both classical and modern strategies, we aim to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.

Introduction: The Significance of the this compound Moiety

The 4-hydroxyquinoline core, particularly when functionalized with a carboxylic acid at the 7-position, is a privileged scaffold in drug discovery. Its derivatives have shown a wide spectrum of biological activities, acting as kinase inhibitors, antibacterial agents, and ligands for various receptors. The ability to reliably and efficiently produce this compound is therefore a critical step in the pipeline for numerous research and development programs. This guide will delve into the practical aspects of its synthesis, moving beyond theoretical reaction schemes to address the real-world challenges of reproducibility and scalability.

Classical Approaches: Gould-Jacobs vs. Conrad-Limpach Synthesis

Two of the most venerable methods for the construction of the 4-hydroxyquinoline ring system are the Gould-Jacobs reaction and the Conrad-Limpach synthesis. While both are foundational in heterocyclic chemistry, their application to the synthesis of this compound requires careful consideration of starting materials and reaction conditions.

Method 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative.[1][2] The reaction proceeds through a condensation-cyclization sequence, ultimately yielding the quinoline core. For the synthesis of this compound, the logical starting material would be 3-aminobenzoic acid.

The reaction begins with the nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylenemalonate, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[2] Subsequent thermal cyclization, typically at high temperatures (200-250 °C), leads to the formation of the ethyl 4-hydroxyquinoline-3-carboxylate. The final steps involve hydrolysis of the ester to the carboxylic acid and subsequent decarboxylation to afford the desired 4-hydroxyquinoline. To obtain the 7-carboxylic acid derivative, the decarboxylation step at the 3-position is desired, while retaining the carboxylic acid at the 7-position of the final product.

A plausible, generalized protocol for the synthesis of this compound via the Gould-Jacobs reaction is as follows:

  • Condensation: 3-Aminobenzoic acid is reacted with a molar excess of diethyl ethoxymethylenemalonate. This reaction can often be performed neat or in a high-boiling solvent. The mixture is heated to facilitate the initial condensation and removal of ethanol.

  • Cyclization: The resulting intermediate is heated to a high temperature (typically 240-260 °C) in a high-boiling solvent such as diphenyl ether or Dowtherm A to induce cyclization.

  • Hydrolysis: The crude ethyl 4-hydroxyquinoline-7-carboxylate-3-carboxylate is then subjected to basic hydrolysis, for example, by refluxing with aqueous sodium hydroxide, to saponify both ester groups.

  • Acidification and Decarboxylation: Acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylates. Careful heating of the acidic solution can then selectively induce decarboxylation at the 3-position to yield this compound.

The high temperatures required for the cyclization step in the Gould-Jacobs reaction can lead to charring and the formation of side products, impacting both yield and purity.[3] The choice of solvent is critical, and its removal can be challenging on a larger scale. Furthermore, the regioselectivity of the cyclization can be an issue with substituted anilines, although with 3-aminobenzoic acid, cyclization is expected to occur at the position para to the amino group. The final selective decarboxylation step also requires careful temperature control to avoid unwanted side reactions.

Figure 1. Workflow for the Gould-Jacobs synthesis of this compound.

Method 2: The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides an alternative route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[3] The reaction conditions, particularly the temperature, dictate the regioselectivity of the final product, leading to either a 4-quinolone (Conrad-Limpach) or a 2-quinolone (Knorr). For the synthesis of this compound, one would again start with 3-aminobenzoic acid and a suitable β-ketoester, such as diethyl malonate.

The reaction proceeds by the formation of a Schiff base from the aniline and the β-ketoester.[3] At lower temperatures, the reaction favors the formation of the enamine, which upon heating, cyclizes to the 4-hydroxyquinoline. Higher temperatures can favor the formation of an anilide intermediate, which then cyclizes to the 2-hydroxyquinoline isomer. The choice of solvent and the rate of heating are crucial for controlling the outcome.

A generalized protocol for the synthesis of this compound via the Conrad-Limpach reaction is as follows:

  • Condensation: 3-Aminobenzoic acid is condensed with a β-ketoester, such as diethyl oxalacetate, typically at or slightly above room temperature, sometimes with an acid catalyst.

  • Cyclization: The resulting enamine intermediate is then heated in a high-boiling inert solvent, like mineral oil or Dowtherm A, to temperatures around 250 °C to effect cyclization to the corresponding ethyl 4-hydroxyquinoline-2,7-dicarboxylate.

  • Hydrolysis and Decarboxylation: The diester is then hydrolyzed under basic conditions, followed by acidification and selective decarboxylation, similar to the Gould-Jacobs workup, to yield the final product.

Similar to the Gould-Jacobs reaction, the high-temperature cyclization is a major challenge, often leading to reduced yields and the formation of difficult-to-remove impurities.[3] The control of regioselectivity between the 4-quinolone and 2-quinolone isomers can be difficult and is highly dependent on the specific substrates and reaction conditions. Achieving consistent results can be challenging, and optimization is often required for each specific substrate.

Figure 2. Workflow for the Conrad-Limpach synthesis of this compound.

A Modern Multi-Step Approach: Synthesis from 6-Bromoisatin

A more recent and arguably more reproducible, albeit longer, route to a structural isomer, 7-hydroxyquinoline-4-carboxylic acid, has been disclosed in the patent literature. While not a direct synthesis of the target molecule, this approach highlights modern synthetic strategies that can offer better control and potentially higher overall yields, and could be adapted for the synthesis of this compound by starting with an appropriately substituted isatin.

Underlying Principles and Key Transformations

This multi-step synthesis involves the construction of the quinoline core from 6-bromoisatin, followed by a series of functional group manipulations to introduce the hydroxyl and carboxylic acid moieties at the desired positions. Key steps include a Pfitzinger-type reaction, decarboxylation, esterification, a Buchwald-Hartwig amination, deprotection, diazotization, and final hydrolysis.

  • Ring Formation: 6-Bromoisatin is reacted with pyruvic acid in the presence of sodium hydroxide to form 7-bromoquinoline-2,4-dicarboxylic acid.

  • Decarboxylation: The resulting diacid is heated in nitrobenzene to selectively remove the carboxylic acid group at the 2-position, yielding 7-bromoquinoline-4-carboxylic acid.

  • Esterification: The carboxylic acid is converted to its methyl ester using methanol and an acid catalyst.

  • Amination: The bromo-substituted quinoline is then subjected to a Buchwald-Hartwig amination with a protected amine (e.g., Boc-amine) to introduce a nitrogen functionality at the 7-position.

  • Deprotection: The protecting group on the amino group is removed.

  • Diazotization and Hydroxylation: The resulting aminoquinoline is converted to a diazonium salt, which is then hydrolyzed to the corresponding hydroxyquinoline.

  • Final Hydrolysis: The methyl ester is hydrolyzed to the final 7-hydroxyquinoline-4-carboxylic acid.

While this route involves multiple steps, each transformation is a well-established and generally high-yielding reaction. This allows for better control over the process and often results in a purer final product, simplifying purification. The milder reaction conditions for most steps, compared to the high-temperature cyclizations of the classical methods, contribute to its reproducibility and scalability. The starting materials are also readily available.

Figure 3. Workflow for a multi-step synthesis of a hydroxyquinoline carboxylic acid isomer.

Comparative Analysis

FeatureGould-Jacobs ReactionConrad-Limpach SynthesisModern Multi-step Synthesis (Isomer)
Number of Steps 3-4 (in principle)3-4 (in principle)7+
Starting Materials 3-Aminobenzoic acid, Diethyl ethoxymethylenemalonate3-Aminobenzoic acid, β-KetoesterSubstituted Isatin, various reagents
Key Challenge High-temperature cyclization, potential for charring, selective decarboxylationHigh-temperature cyclization, regioselectivity controlMultiple steps, purification at each stage
Reproducibility Moderate to low, sensitive to conditionsModerate to low, sensitive to conditionsHigh
Scalability Challenging due to high temperatures and potential for side productsChallenging due to high temperatures and regioselectivity issuesMore amenable to scale-up due to milder, more controlled steps
Reported Yields Variable, often moderateVariable, often moderateGood to excellent for individual steps, leading to a reasonable overall yield
Purity of Crude Product Often requires extensive purificationOften requires extensive purificationGenerally higher purity after each step

Conclusion and Recommendations

For researchers embarking on the synthesis of this compound, the choice of method will depend on the specific project requirements, available resources, and the desired scale of production.

  • For rapid, small-scale, and exploratory synthesis, the Gould-Jacobs or Conrad-Limpach reactions may be considered, provided that the researcher is prepared for significant optimization of the high-temperature cyclization step and potentially challenging purifications. These methods offer a more direct route from simple starting materials.

  • For larger-scale synthesis where reproducibility, purity, and scalability are paramount, a modern, multi-step approach , similar to the one described for the 7-hydroxy-4-carboxy isomer, is highly recommended. While longer, the individual steps are more reliable and controllable, ultimately leading to a more robust and transferable process. The initial investment in developing a multi-step route is often offset by the long-term benefits of a predictable and high-quality synthesis.

Ultimately, the successful and reproducible synthesis of this compound requires a careful evaluation of the trade-offs between the conciseness of classical methods and the control offered by modern synthetic strategies.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Merck Index of Chemicals and Drugs, 11th ed.; Merck & Co.: Rahway, NJ, 1989; p 4400.
  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 4-Hydroxyquinoline-7-carboxylic Acid from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxyquinoline-7-carboxylic acid is a pivotal building block in medicinal chemistry, notably as a scaffold for developing novel therapeutics, including inhibitors of Fibroblast Activation Protein (FAP) for cancer treatment.[1] The purity of this starting material is not merely a matter of quality control; it is a critical determinant of experimental reproducibility, reaction yield, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, even at trace levels, can introduce confounding variables in biological assays or lead to the formation of undesirable and potentially toxic side products. This guide presents a comprehensive, multi-technique analytical workflow designed to rigorously assess and compare the purity of this compound from different commercial suppliers. We provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), explaining the scientific rationale behind each step. By integrating data from these orthogonal methods, researchers can build a complete purity profile, enabling an informed and confident selection of a commercial source for their critical research and development needs.

The Analytical Imperative: A Three-Pillar Approach to Purity Verification

Relying on a single analytical technique for purity assessment is a significant risk in drug development. A compound may appear pure by one method while containing substantial impurities that are "invisible" to that specific technique. To establish a robust and self-validating system, we employ a triad of orthogonal analytical methods: HPLC for quantitative purity, ¹H NMR for structural confirmation and detection of organic impurities, and LC-MS for impurity identification.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone of quantitative purity analysis.[2][3] A reversed-phase HPLC method separates the main compound from impurities based on their polarity. The area under the curve for each peak in the chromatogram allows for a precise calculation of the percent purity.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides an unparalleled view of the compound's chemical structure. For this compound, the ¹H NMR spectrum confirms the presence of all expected protons and their chemical environments.[4][5][6][7] Critically, it can detect and help identify structurally similar organic impurities that might co-elute with the main peak in HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides the molecular weight of the analyte and any co-eluting impurities.[8][9][10][11] By determining the mass-to-charge ratio (m/z) of unknown peaks observed in the HPLC chromatogram, LC-MS offers crucial clues to their identity, distinguishing between isomers, starting materials, or synthesis byproducts.

This integrated approach ensures that the purity value is not just a number, but a well-substantiated confirmation of the material's identity and quality.

Experimental Methodologies & Workflows

The following protocols are designed to be comprehensive and self-validating. The rationale behind key parameter selections is provided to empower the researcher to adapt these methods as needed.

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity

Causality Behind Experimental Choices: A C18 column is selected as it is a versatile reversed-phase column suitable for retaining and separating aromatic compounds like quinoline derivatives.[2] A gradient elution of acetonitrile and water with 0.1% formic acid is employed to ensure sharp peak shapes and to effectively elute impurities with a wide range of polarities. Formic acid acidifies the mobile phase, protonating the carboxylic acid and phenolic hydroxyl groups on the analyte, which suppresses ionization and leads to better retention and peak symmetry.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV-Vis detector, quaternary pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 5% B

    • 19-25 min: Hold at 5% B for column re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh 1 mg of Sample prep2 Dissolve in 1 mL 50:50 ACN/H2O prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc Inject 10 µL into HPLC-UV System prep3->hplc separation Separation on C18 Column (Gradient Elution) hplc->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % Purity (% Area Normalization) integration->calculation NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.7 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr Acquire 1H Spectrum (400 MHz) prep3->nmr process Process FID (FT, Phasing, Baseline) nmr->process calibrate Calibrate to Solvent (DMSO @ 2.50 ppm) process->calibrate analyze Analyze Chemical Shifts, Coupling, & Integrals calibrate->analyze confirm Confirm Structure & Identify Impurity Signals analyze->confirm

Caption: Workflow for ¹H NMR structural verification and impurity detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Causality Behind Experimental Choices: This method uses the same chromatographic conditions as the HPLC-UV analysis to ensure direct correlation between the peaks. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and providing a clear molecular ion peak. [9][10]Analysis is performed in both positive and negative ion modes to maximize the chances of detecting and identifying a wide range of potential impurities.

Experimental Protocol:

  • Instrumentation: HPLC system coupled to a Mass Spectrometer (e.g., Time-of-Flight (TOF) or Triple Quadrupole). [11][12]2. Chromatography: Use the identical HPLC method described in Section 2.1.

  • MS Interface: Electrospray Ionization (ESI).

  • Ionization Mode: Acquire data in both Positive and Negative modes in separate runs.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis: Extract ion chromatograms for the expected molecular weight of this compound (C₁₀H₇NO₃, MW: 189.17) [13]and analyze the mass spectra of any impurity peaks observed. The expected ions would be [M+H]⁺ at m/z 190.05 and [M-H]⁻ at m/z 188.03.

LC-MS Analysis Workflow

LCMS_Workflow cluster_analysis LC-MS Analysis cluster_data Data Analysis prep Prepare Sample (as per HPLC protocol) lcms Inject into LC-MS System prep->lcms separation HPLC Separation (Identical to UV method) lcms->separation ionization Electrospray Ionization (ESI Positive & Negative) separation->ionization detection Mass Detection (m/z 100-1000) ionization->detection tic Generate Total Ion Chromatogram (TIC) detection->tic spectra Extract Mass Spectra for Each Peak tic->spectra identify Identify m/z of Parent Compound & Impurities spectra->identify

Caption: Workflow for LC-MS analysis for impurity mass identification.

Comparative Analysis: A Case Study of Three Commercial Suppliers

To illustrate the utility of this workflow, we present hypothetical data from the analysis of this compound sourced from three different commercial suppliers.

Table 1: Summary of Purity Analysis for this compound

Parameter Supplier A Supplier B Supplier C
Appearance White PowderOff-white PowderLight Yellow Powder
HPLC Purity (% Area) 99.85%98.90%97.10%
¹H NMR Conforms to structure. No observable impurities.Conforms to structure. Minor unidentifiable aromatic signals (<1%).Conforms to structure. Observable signals consistent with ~2% aniline derivative.
LC-MS ([M+H]⁺) Main Peak: m/z 190.05Main Peak: m/z 190.05Main Peak: m/z 190.05
Identified Impurities (by LC-MS) Impurity at RT 5.2 min, m/z 204.06 (<0.1%)Impurity at RT 9.8 min, m/z 174.06 (~0.8%)Impurity at RT 3.5 min, m/z 94.06 (~2%); Impurity at RT 9.8 min, m/z 174.06 (~0.5%)

Discussion and Interpretation

The multi-technique approach provides a clear and actionable differentiation between the suppliers.

  • Supplier A: This material is of very high purity. The HPLC analysis shows a purity level of 99.85%, which is corroborated by a clean ¹H NMR spectrum. The trace impurity detected by LC-MS (m/z 204.06) could correspond to a methoxylated precursor, but its level is negligible. This supplier provides material suitable for all applications, including late-stage drug development.

  • Supplier B: The material from Supplier B has good, but lower, purity (98.90% by HPLC). The key finding is the impurity at m/z 174.06. This mass corresponds to 4-hydroxy-7-quinoline (decarboxylated product). The presence of this impurity suggests potential thermal degradation during synthesis or purification. While suitable for early-stage discovery, the presence of a structurally similar impurity could interfere with some biological assays.

  • Supplier C: This sample is of significantly lower purity (97.10%). Both NMR and LC-MS identify a major impurity with m/z 94.06, consistent with aniline [M+H]⁺. Aniline is a common starting material for quinoline synthesis via methods like the Skraup or Doebner-von Miller reactions. [14][15][16]Its presence indicates incomplete reaction or inadequate purification. The material also contains the same decarboxylated impurity seen from Supplier B. This lot would be unsuitable for most research and development purposes without significant re-purification.

Logical Relationship of Purity Analysis in Drug Development

Purity_Logic cluster_synthesis Synthesis & Sourcing cluster_analysis Purity Verification cluster_dev Drug Development Cascade Source Source Raw Material (e.g., from Supplier A, B, C) Analysis Comprehensive Analysis (HPLC, NMR, LC-MS) Source->Analysis Decision Accept or Reject Batch Analysis->Decision Decision->Source Reject Use Use in Experiments (MedChem, Bio-Assays) Decision->Use Accept Outcome Reliable & Reproducible Data Use->Outcome Failure Failed Experiments or Out-of-Spec Batches Use->Failure If purity is low

Caption: The central role of purity analysis in ensuring successful drug development outcomes.

Conclusion and Recommendations

The assessment of purity for a critical raw material like this compound is a foundational activity in scientific research and drug development. This guide demonstrates that a comprehensive analytical strategy, leveraging the orthogonal strengths of HPLC, NMR, and LC-MS, is essential for making an informed choice between commercial suppliers.

Our recommendation for researchers is unequivocal:

  • Always Qualify a New Supplier: Never assume the purity stated on a supplier's certificate of analysis is sufficient for your specific application. Perform in-house validation using at least two orthogonal techniques.

  • Prioritize Purity for Reproducibility: For sensitive applications, the higher cost of a premium-grade material (like that from Supplier A) is a sound investment that pays dividends in the form of reliable, reproducible data and avoids costly troubleshooting and repeat experiments.

  • Use This Guide as a Template: The protocols and workflows provided herein serve as a robust template for the qualification of this compound and can be adapted for other key chemical intermediates.

By adhering to these principles, researchers can mitigate risks associated with raw material quality and build a more solid foundation for their scientific endeavors.

References

  • AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from AxisPharm website. [Link]

  • Li, Y., & Wu, J. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. [Link]

  • ZefSci. (2024). Finding the Correct Mass Spectrometry for Small Molecules. Retrieved from ZefSci website. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from Pacific BioLabs website. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from University of Calgary Chemistry website. [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from Sunway Pharm website. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from NC State University Libraries. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from Vedantu website. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from SlidePlayer. [Link]

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Hydroxyquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe and compliant disposal of 4-Hydroxyquinoline-7-carboxylic acid. In the fast-paced environment of research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. Proper waste management is not merely a regulatory hurdle—it is a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility.

This guide provides a procedural, step-by-step methodology for handling and disposing of this compound. As a heterocyclic compound, its potential environmental impact necessitates a rigorous and informed approach to its disposal.[1][2] Our objective is to equip you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your team and the environment.

Hazard Assessment: Understanding the "Why"

The primary hazards associated with this class of compounds are summarized below.

Hazard ClassificationGHS Hazard StatementCausality and Field Insight
Skin Corrosion/Irritation H315: Causes skin irritation.[5][6]The quinoline ring system and acidic carboxylic group can irritate skin upon contact. Prolonged exposure should be avoided to prevent dermatitis.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[3][5][6]The crystalline, dusty nature of the solid compound increases the risk of eye contact, which can lead to significant irritation or damage.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[5][6]Fine powders can be easily inhaled, irritating the respiratory tract. All handling of the solid should be performed with adequate ventilation to mitigate this risk.
Aquatic Toxicity (Potential) Very toxic to aquatic life with long lasting effects.[7][8]Many heterocyclic compounds persist in the environment and can be harmful to aquatic organisms.[1] This potential hazard is the primary driver for prohibiting drain disposal.

Pre-Disposal Safety: Essential PPE and Handling Protocols

Safe disposal begins with safe handling. Adherence to the correct Personal Protective Equipment (PPE) and handling procedures is non-negotiable.

Table of Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7][9]Protects against accidental splashes or airborne dust particles entering the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities with proper engineering controls.[4] A NIOSH/MSHA approved respirator is necessary if dust is generated or ventilation is inadequate.[7][10]Mitigates the risk of inhaling irritating dust particles.

Safe Handling Protocol:

  • Designate the Work Area : Conduct all handling and weighing of this compound within a certified chemical fume hood to control dust and vapors.[7][8]

  • Prevent Dust Generation : Handle the solid material carefully to avoid creating airborne dust.

  • Avoid Contact : Ensure no direct contact with skin, eyes, or clothing.[9]

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11]

  • Prohibited Actions : Do not eat, drink, or smoke in the designated handling area.[9][11]

Step-by-Step Disposal Protocol

The mandated disposal route for this compound is through a licensed hazardous waste management facility.[3][4][12] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer. [9][13][14]

Workflow: From Bench to EHS Pickup
  • Waste Minimization : Before starting your experiment, calculate the minimum amount of reagent necessary to achieve your scientific goals. This is the most effective way to reduce waste.

  • Waste Segregation (Critical Step) :

    • Collect waste this compound, including contaminated items (e.g., weigh boats, gloves, paper towels), in a dedicated container.

    • Do NOT mix this waste with other chemical streams, especially incompatible materials like strong oxidizing agents.[12][15]

    • If the compound is dissolved in a solvent, it must be segregated as a hazardous liquid waste, categorized by the solvent type (e.g., halogenated vs. non-halogenated).

  • Container Selection and Labeling :

    • Use a container made of a compatible material (e.g., HDPE - high-density polyethylene) with a tightly sealing lid.[15]

    • As soon as the first portion of waste is added, the container must be labeled . The label must include:

      • The words "Hazardous Waste "[12]

      • Full Chemical Name: "This compound "

      • Known Hazards: "Skin and Eye Irritant "

      • Accumulation Start Date (the date the first waste is added)[12]

      • Principal Investigator's Name and Laboratory Information

  • Temporary Storage (Satellite Accumulation Area - SAA) :

    • Store the sealed and labeled waste container in a designated SAA within your laboratory.[12]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

    • The container must be kept within a secondary containment bin or tray to capture any potential leaks.[16]

    • Keep the container closed at all times except when actively adding waste.[12][15]

  • Scheduling Waste Collection :

    • Once the container is full (leaving 10% headspace for expansion) or reaches your institution's time limit for satellite accumulation, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

    • Do not overfill containers.[15]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood segregate Segregate Waste (Solid vs. Liquid, No Mixing) hood->segregate container Select Compatible Container with Sealed Lid label_waste Label Container Immediately: 'Hazardous Waste', Chemical Name, Hazards, Date container->label_waste segregate->container drain Drain Disposal Prohibited segregate->drain saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->saa contact_ehs Container Full or Time Limit Reached? Contact EHS for Pickup saa->contact_ehs contact_ehs->saa No disposal Dispose via Approved Hazardous Waste Facility contact_ehs->disposal Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyquinoline-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxyquinoline-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.